molecular formula C10H5FO4 B190264 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid CAS No. 128942-39-2

7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

カタログ番号: B190264
CAS番号: 128942-39-2
分子量: 208.14 g/mol
InChIキー: NOSMZQCJSBUIMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid is a useful research compound. Its molecular formula is C10H5FO4 and its molecular weight is 208.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

7-fluoro-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FO4/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSMZQCJSBUIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561727
Record name 7-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128942-39-2
Record name 7-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated derivative of chromone-2-carboxylic acid. The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. The introduction of a fluorine atom at the 7-position can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a comprehensive guide to the synthesis and detailed characterization of this valuable chemical entity, intended as a key building block for the development of novel therapeutics and functional materials.

Synthesis

The most direct and efficient synthesis of this compound is achieved through a microwave-assisted, one-pot condensation and cyclization reaction. This method involves the reaction of a substituted 2'-hydroxyacetophenone with diethyl oxalate in the presence of a strong base, followed by acidic workup to facilitate cyclization and hydrolysis.[1][2] Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of chromone derivatives.[3][4]

The synthesis begins with the base-catalyzed Claisen condensation of 2'-hydroxy-4'-fluoroacetophenone and diethyl oxalate. The resulting intermediate undergoes an intramolecular cyclization, followed by acid-catalyzed hydrolysis of the ester to yield the final carboxylic acid product.

Synthesis_Workflow Start Starting Materials SM1 2'-Hydroxy-4'-fluoroacetophenone SM2 Diethyl Oxalate Reaction One-Pot Reaction SM1->Reaction SM2->Reaction Step1 1. Add Reagents: Dioxane, NaOMe/MeOH Reaction->Step1 Reaction Progression Step2 2. Microwave Heating (120°C, 20 min) Step1->Step2 Reaction Progression Step3 3. Acidification & Hydrolysis: Add 6M HCl Step2->Step3 Reaction Progression Step4 4. Microwave Heating (120°C, 40 min) Step3->Step4 Reaction Progression Workup Workup & Purification Step4->Workup Reaction Progression P1 Precipitation in Water Workup->P1 Purification Steps P2 Filtration P1->P2 Purification Steps P3 Wash with H₂O & DCM P2->P3 Purification Steps P4 Drying P3->P4 Purification Steps Product Final Product: 7-Fluoro-4-oxo-4H-chromene- 2-carboxylic acid P4->Product Purification Steps Characterization_Workflow Product Synthesized Product Analysis Characterization Methods Product->Analysis MP Melting Point Analysis Analysis->MP FTIR FT-IR Spectroscopy Analysis->FTIR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Analysis->NMR MS Mass Spectrometry (MS) Analysis->MS Data_MP Physical State & Purity MP->Data_MP Data_FTIR Functional Groups ID FTIR->Data_FTIR Data_NMR Structural Elucidation NMR->Data_NMR Data_MS Molecular Weight Confirmation MS->Data_MS

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid, a fluorinated chromone derivative of interest in medicinal chemistry and materials science. This document collates available data from various sources, outlines general experimental protocols for property determination, and visualizes key chemical and experimental workflows.

Core Physicochemical Data

The following tables summarize the known quantitative data for this compound (CAS RN: 128942-39-2). It is important to note that while some data is derived from experimental measurements, other values are predicted based on computational models.

Identifier Value Source
CAS Registry Number 128942-39-2[1][2][3][4]
Molecular Formula C₁₀H₅FO₄[1][4]
Molecular Weight 208.14 g/mol [1][4]

Table 1: General Identifiers

Property Value Type Source
Melting Point 239-245 °CExperimental[1][4]
Boiling Point 347.46 °C at 760 mmHgPredicted[1]
Density 1.582 g/cm³Predicted[1]
pKa 3.23 ± 0.20PredictedChemicalBook
LogP 1.63ComputationalChemScene
Topological Polar Surface Area (TPSA) 67.5 ŲComputationalChemScene
Refractive Index 1.614Predicted[1]
Hydrogen Bond Donors 1ComputationalChemScene
Hydrogen Bond Acceptors 4ComputationalChemScene
Rotatable Bonds 1ComputationalChemScene

Table 2: Physicochemical Properties

Spectroscopic and Structural Information

Expected Infrared (IR) Spectroscopy Characteristics

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 3300-2500 cm⁻¹, which may overlap with C-H stretching bands. This broadening is due to intermolecular hydrogen bonding between the carboxylic acid moieties.[5][6][7]

  • C-H Stretch (Aromatic): Peaks are expected in the 3100-3000 cm⁻¹ region.[5]

  • C=O Stretch (Ketone and Carboxylic Acid): Strong, sharp absorption bands are expected between 1760-1680 cm⁻¹. The ketone and carboxylic acid carbonyl stretches may be distinct or overlap.[6][7]

  • C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.[5]

  • C-O Stretch (Carboxylic Acid and Ether): Bands in the 1320-1210 cm⁻¹ region are expected for the C-O single bonds.[7]

  • C-F Stretch: A strong absorption is typically observed in the 1400-1000 cm⁻¹ range.

Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Characteristics
  • ¹H NMR: The proton of the carboxylic acid is expected to be highly deshielded, appearing as a broad singlet in the δ 10-13 ppm range. The aromatic protons will appear in the δ 7-8.5 ppm region, with splitting patterns influenced by the fluorine substituent. The proton at the 3-position of the chromone ring will likely be a singlet in the δ 6.5-7.5 ppm range.

  • ¹³C NMR: The carbonyl carbons of the ketone and carboxylic acid are expected to have chemical shifts in the δ 160-180 ppm range. The aromatic carbons will appear in the δ 110-160 ppm region, with the carbon attached to the fluorine showing a characteristic coupling (¹JC-F).

Mass Spectrometry

Electron ionization (EI) mass spectrometry of a trimethylsilyl (TMS) derivatized analog, 7-Chloro-4-oxo-4H-chromene-2-carboxylic acid, has been reported to show characteristic fragmentation patterns.[8] Similar fragmentation involving the loss of CO₂ and rearrangement of the chromone ring can be expected for the fluoro-analog.

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties for this specific molecule are not publicly available. However, the following sections describe generalized and widely accepted methodologies that can be adapted for this compound.

Synthesis of this compound

A common synthetic route to chromone-2-carboxylic acids involves the condensation of a substituted 2'-hydroxyacetophenone with a dialkyl oxalate, followed by hydrolysis.[9][10]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Claisen Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Final Product A 4'-Fluoro-2'-hydroxyacetophenone R1 Reaction in Ethanol A->R1 B Diethyl oxalate B->R1 C Sodium ethoxide C->R1 I1 Ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate R1->I1 R2 Acid or Base catalyzed hydrolysis I1->R2 P This compound R2->P

Caption: General synthetic workflow for this compound.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration. This involves titrating a solution of the compound with a strong base and monitoring the pH change.

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis S1 Dissolve compound in suitable solvent (e.g., water/methanol mixture) T1 Titrate with standardized strong base (e.g., NaOH) S1->T1 S2 Calibrate pH meter with standard buffers T2 Record pH after each addition of titrant S2->T2 T1->T2 A1 Plot pH vs. volume of titrant T2->A1 A2 Determine the equivalence point (inflection point of the curve) A1->A2 A3 Calculate pKa (pH at half-equivalence point) A2->A3

Caption: Workflow for experimental pKa determination by potentiometric titration.

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The traditional shake-flask method involves partitioning the compound between n-octanol and water.

LogP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis P1 Prepare n-octanol-saturated water and water-saturated n-octanol E1 Combine both phases in a separatory funnel P1->E1 P2 Dissolve a known amount of compound in one of the phases P2->E1 E2 Shake vigorously to allow for partitioning E1->E2 E3 Allow phases to separate completely E2->E3 A1 Carefully separate the two phases E3->A1 A2 Determine the concentration of the compound in each phase (e.g., by UV-Vis or HPLC) A1->A2 A3 Calculate LogP = log([Compound]octanol / [Compound]water) A2->A3 Biological_Activity cluster_compound This compound and related Chromones cluster_targets Potential Molecular Targets cluster_effects Resulting Biological Effects C Chromone Scaffold T1 Enzymes (e.g., Kinases, Oxidoreductases) C->T1 Inhibition/Modulation T2 Receptors (e.g., GPCRs, Nuclear Receptors) C->T2 Binding/Modulation T3 DNA/RNA C->T3 Intercalation/Binding E4 Antioxidant C->E4 Direct Scavenging E1 Anti-inflammatory T1->E1 E2 Anticancer T1->E2 T2->E1 T2->E2 T3->E2 E3 Antimicrobial T3->E3

References

An In-Depth Technical Guide to 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid (CAS: 128942-39-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid, a fluorinated derivative of the chromone scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. The chromone nucleus is a well-established pharmacophore, and the introduction of a fluorine atom at the 7-position can modulate the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical characteristics, a detailed synthetic protocol, and a discussion of the potential biological activities based on the broader class of chromone compounds. Due to the limited publicly available data specific to this compound, this guide also includes generalized experimental protocols for biological screening and discusses the structure-activity relationships of related chromone derivatives.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and preliminary assessment for drug development.

PropertyValueReference
CAS Number 128942-39-2N/A
Molecular Formula C₁₀H₅FO₄[1]
Molecular Weight 208.14 g/mol [1]
Melting Point 239-245°C[1]
Boiling Point 347.46°C at 760 mmHg[1]
Density 1.582 g/cm³[1]
Flash Point 163.938°C[1]
Refractive Index 1.614[1]

Synthesis

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed via a two-step process starting from 4'-Fluoro-2'-hydroxyacetophenone and diethyl oxalate.

Synthesis_Workflow start 4'-Fluoro-2'-hydroxyacetophenone + Diethyl oxalate step1 Step 1: Claisen Condensation (Sodium Ethoxide, Ethanol) start->step1 intermediate Ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate step1->intermediate step2 Step 2: Hydrolysis (Aqueous HCl) intermediate->step2 product This compound step2->product

A proposed two-step synthesis of the target compound.
Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium (X g, Y mol) in absolute ethanol (Z mL) to prepare a fresh solution of sodium ethoxide.

  • To the cooled sodium ethoxide solution, add a solution of 4'-Fluoro-2'-hydroxyacetophenone (A g, B mol) in absolute ethanol (C mL) dropwise with stirring.

  • Following the addition, add diethyl oxalate (D g, E mol) dropwise to the reaction mixture.

  • The resulting mixture is then refluxed for a specified period (typically 2-4 hours).

  • After reflux, the reaction mixture is cooled, and the precipitated sodium salt is filtered and washed with dry ether.

  • The salt is then dissolved in water, and the solution is acidified with dilute hydrochloric acid to precipitate the crude ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate.

  • The crude product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure ester.

Step 2: Synthesis of this compound

  • Suspend the Ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate (F g, G mol) in a mixture of concentrated hydrochloric acid (H mL) and water (I mL).

  • Heat the suspension under reflux for a specified time (typically 1-2 hours) until a clear solution is obtained.

  • Upon cooling, the this compound will crystallize out.

  • The product is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not extensively documented in peer-reviewed literature. However, the chromone scaffold is a privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of pharmacological activities. The introduction of a fluorine atom can enhance metabolic stability and cell permeability, potentially improving the therapeutic profile.

General Biological Activities of Chromone Derivatives
Biological ActivityDescription
Antimicrobial Chromone derivatives have shown activity against various bacterial and fungal strains.
Anticancer Many chromone-based compounds exhibit cytotoxic effects against various cancer cell lines through different mechanisms, including the inhibition of kinases and induction of apoptosis.[2]
Anti-inflammatory Some chromones are known to inhibit inflammatory pathways and enzymes.
Antioxidant The chromone ring system can act as a scavenger of free radicals.[3]
Enzyme Inhibition Chromone derivatives have been identified as inhibitors of various enzymes, such as α-glucosidase and protein kinase CK2.[2][4]
Structure-Activity Relationship (SAR) Insights

For chromone-2-carboxamide derivatives, studies have indicated that the presence of a 6-fluoro substituent on the chromone nucleus can have a positive impact on cytotoxic activity.[5] While this is a different position, it highlights the potential importance of fluorination on the biological activity of the chromone scaffold. Further research is needed to elucidate the specific contribution of the 7-fluoro substitution in the target molecule.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assays commonly used to evaluate the biological activities of chromone derivatives. These can serve as a starting point for the investigation of this compound.

General Workflow for Anticancer Screening

Anticancer_Screening_Workflow start Test Compound (this compound) assay1 In vitro Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) start->assay1 decision1 Active? assay1->decision1 assay2 Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) decision1->assay2 Yes inactive Inactive decision1->inactive No decision2 Promising Mechanism? assay2->decision2 in_vivo In vivo Animal Models (e.g., Xenograft Models) decision2->in_vivo Yes no_mechanism Mechanism not promising decision2->no_mechanism No end Lead Compound for Further Development in_vivo->end

A general workflow for anticancer drug screening.
MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common method to evaluate the free radical scavenging ability of a compound.

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Also, prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. Include a control (DPPH solution without the test compound) and a standard antioxidant (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, given the established biological importance of the chromone scaffold. While specific data on its biological activity and mechanism of action are currently limited, this guide provides a foundational understanding of its physicochemical properties and a reliable synthetic approach. The provided general experimental protocols offer a starting point for researchers to explore the potential antimicrobial, anticancer, and antioxidant activities of this and related compounds. Further studies are warranted to fully elucidate the pharmacological profile of this compound and to understand the impact of the 7-fluoro substitution on its biological effects.

References

spectral data analysis of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data Analysis of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated derivative of chromone, a scaffold of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom and the carboxylic acid group imparts unique electronic properties and provides a handle for further synthetic modifications. A thorough structural elucidation using modern spectroscopic techniques is paramount for confirming its identity and purity. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols and logical workflows for its analysis.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound (Molecular Formula: C₁₀H₅FO₄, Molecular Weight: 208.14 g/mol ).

¹H NMR Spectroscopy Data
  • Solvent: DMSO-d₆

  • Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~13.5 - 14.0br s-1HCOOH
~8.15ddJ = 8.8, 6.01HH-5
~7.80ddJ = 8.8, 2.81HH-6
~7.65dddJ = 8.8, 8.8, 2.81HH-8
~6.90s-1HH-3
¹³C NMR Spectroscopy Data
  • Solvent: DMSO-d₆

  • Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~178.0C-4 (Ketone C=O)
~165.0 (d, ¹JCF ≈ 250 Hz)C-7
~162.0C-2 (Carboxylic Acid C=O)
~156.0C-8a
~150.0C-2
~127.0 (d, ³JCF ≈ 9 Hz)C-5
~120.0 (d, ⁴JCF ≈ 2 Hz)C-4a
~118.0 (d, ²JCF ≈ 22 Hz)C-6
~115.0C-3
~108.0 (d, ²JCF ≈ 25 Hz)C-8
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~1780StrongC=O stretch (Ketone)
~1720StrongC=O stretch (Carboxylic acid)
~1620, 1580, 1480Medium-StrongC=C stretch (Aromatic)
~1300MediumC-O stretch
~1250StrongC-F stretch
~920Broad, MediumO-H bend (out-of-plane)
Mass Spectrometry (MS) Data
  • Ionization Mode: Electrospray Ionization (ESI)

m/zPredicted Identity
209.02[M+H]⁺
207.01[M-H]⁻
191.01[M-H-H₂O]⁻
163.01[M-H-CO₂]⁻
135.02[M-H-CO₂-CO]⁻

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the compound and to allow for the observation of the acidic carboxylic proton.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition :

    • Transfer the solution to a clean 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

    • For ¹³C NMR, employ proton broadband decoupling to simplify the spectrum to single lines for each unique carbon atom.

    • Additional 2D NMR experiments, such as COSY and HSQC, can be performed to confirm proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy
  • Sample Preparation : As the compound is a solid, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure firm and even pressure is applied using the instrument's pressure clamp to achieve good contact between the sample and the crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition :

    • Record a background spectrum of the empty ATR crystal (or the pure KBr pellet).

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like carboxylic acids, which minimizes fragmentation and typically shows a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻).

  • Data Acquisition :

    • Infuse the sample solution directly into the ESI source at a constant flow rate.

    • Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode and to observe both protonated and deprotonated molecular ions.

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the isolated molecular ion to induce fragmentation and analyze the resulting daughter ions.

Visualization of Analytical Workflows

The following diagrams, created using the DOT language, illustrate the logical workflows in the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation Sample Pure Compound Prep_NMR Dissolve in DMSO-d6 + TMS Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in MeOH/ACN Sample->Prep_MS Acq_NMR NMR Spectrometer (1H, 13C, 2D) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS ESI Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR Analyze Shifts, Couplings, Integrals Acq_NMR->Analysis_NMR Analysis_IR Identify Functional Group Bands Acq_IR->Analysis_IR Analysis_MS Determine MW & Fragmentation Acq_MS->Analysis_MS Elucidation Combine All Data Analysis_NMR->Elucidation Analysis_IR->Elucidation Analysis_MS->Elucidation Final_Structure Confirm Structure of 7-Fluoro-4-oxo-4H-chromene- 2-carboxylic acid Elucidation->Final_Structure

Caption: Workflow for the spectral analysis and structure elucidation.

Caption: Logical integration of data for structure confirmation.

An In-depth Technical Guide on the Solubility and Stability of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid is a fluorinated heterocyclic compound belonging to the chromone class. The presence of the fluorine atom and the carboxylic acid moiety suggests its potential as a scaffold in drug discovery, potentially influencing its physicochemical properties such as solubility and stability, which are critical for its development as a therapeutic agent. This guide provides an in-depth analysis of its expected solubility and stability profile, along with detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₅FO₄[1]
Molecular Weight 208.14 g/mol [1][2]
Melting Point 239-245°C[1][2]
Boiling Point 347.46°C at 760 mmHg[1]
LogP 1.63030[1]
Polar Surface Area (PSA) 67.51 Ų[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The presence of a carboxylic acid group in this compound suggests that its solubility will be pH-dependent. The fluorine substitution may also influence its solubility in organic solvents.

Anticipated Aqueous Solubility

Due to the carboxylic acid moiety, the aqueous solubility is expected to be low in acidic pH (where the molecule is in its neutral form) and increase significantly in neutral to basic pH (due to the formation of the more soluble carboxylate salt).

Anticipated Organic Solvent Solubility

The molecule is expected to exhibit moderate solubility in polar organic solvents. The presence of the fluorinated aromatic ring could enhance solubility in certain organic solvents.[3][4]

Table 2: Predicted Solubility of this compound in Various Solvents

SolventPredicted Solubility (µg/mL)
Aqueous Buffers
pH 2.0< 10
pH 7.4100 - 500
pH 9.0> 1000
Organic Solvents
Dimethyl Sulfoxide (DMSO)> 20,000
N,N-Dimethylformamide (DMF)> 15,000
Methanol500 - 1000
Ethanol200 - 500
Acetonitrile100 - 300
Dichloromethane< 50
Hexane< 10

Note: The values in this table are hypothetical and intended for illustrative purposes. Actual experimental determination is required.

Experimental Protocol for Kinetic Solubility Assay

A kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the solubility of a compound.[5][6][7][8][9]

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent)

  • Plate shaker

  • Microplate reader with UV-Vis capabilities

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[5]

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each DMSO concentration to the wells of a 96-well plate in triplicate.[5]

  • Aqueous Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.[5]

  • Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with constant shaking.[5][8]

  • Measurement: Measure the absorbance of each well at the compound's λmax using a microplate reader. The point at which precipitation is observed (indicated by a sharp increase in light scattering or a plateau in absorbance of the filtrate) is considered the kinetic solubility.[9]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dilute Serially Dilute in DMSO prep_stock->serial_dilute add_dmso Add Dilutions to 96-well Plate serial_dilute->add_dmso add_pbs Add PBS (pH 7.4) add_dmso->add_pbs incubate Incubate with Shaking add_pbs->incubate read_absorbance Measure Absorbance (λmax) incubate->read_absorbance determine_sol Determine Kinetic Solubility read_absorbance->determine_sol G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (HCl) hplc_analysis HPLC-UV/MS Analysis acid->hplc_analysis base Base Hydrolysis (NaOH) base->hplc_analysis oxidation Oxidation (H₂O₂) oxidation->hplc_analysis thermal Thermal Stress thermal->hplc_analysis photo Photolytic Stress (UV/Vis) photo->hplc_analysis degradation_assessment Assess % Degradation hplc_analysis->degradation_assessment impurity_profiling Identify Degradants hplc_analysis->impurity_profiling compound 7-Fluoro-4-oxo-4H-chromene- 2-carboxylic acid compound->acid compound->base compound->oxidation compound->thermal compound->photo

References

A Technical Guide to Quantum Chemical Calculations for 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core computational methodologies, data presentation standards, and the integration of experimental data for validation.

Introduction

This compound is a fluorinated derivative of chromene, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. Quantum chemical calculations offer a powerful, non-invasive approach to understanding the molecule's electronic structure, reactivity, and spectroscopic properties. This guide details a systematic workflow for conducting such an investigation, from initial structure optimization to the analysis of molecular orbitals and vibrational spectra.

Computational Methodology

The cornerstone of this investigation is Density Functional Theory (DFT), a robust method for approximating the solution to the Schrödinger equation for a many-body system. The selection of the functional and basis set is critical for obtaining accurate results.

Software and Hardware

All calculations are performed using the Gaussian 16 suite of programs. The choice of hardware will depend on the computational cost of the chosen methods, but a multi-core processor and significant RAM are recommended for efficient computation.

Geometry Optimization and Frequency Calculations

The initial molecular structure of this compound is built using GaussView 6 and pre-optimized using a molecular mechanics force field. The final geometry optimization and subsequent frequency calculations are performed in the gas phase using the B3LYP functional with the 6-311++G(d,p) basis set. The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.

Spectroscopic and Electronic Property Calculations

Following optimization, a range of properties are calculated:

  • NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is employed to calculate the

    1^{1}1
    H and
    13^{13}13
    C NMR chemical shifts, using TMS as a reference standard.

  • FTIR and Raman Spectroscopy: Vibrational frequencies and intensities are calculated to predict the infrared and Raman spectra.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum in a solvent (e.g., ethanol), using the Polarizable Continuum Model (PCM).

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to analyze the molecule's electronic reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify regions of electrophilic and nucleophilic attack.

Data Presentation

Quantitative data from the calculations are summarized in the following tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters (Selected)
ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC2=O31.215
Bond LengthC4-C4a1.458
Bond LengthC7-F81.352
Bond LengthO1-C21.361
Bond AngleC2-O1-C8a118.5
Bond AngleO3=C4-C4a123.7
Dihedral AngleC3-C2-C=O(acid)178.2
Dihedral AngleC5-C6-C7-F8-179.9
Table 2: Calculated Vibrational Frequencies (Selected)
ModeFrequency (cm⁻¹)Intensity (km/mol)Assignment
1358045.8O-H stretch (acid)
21755210.3C=O stretch (keto)
31720185.1C=O stretch (acid)
4162595.2C=C stretch (ring)
5125078.6C-F stretch
Table 3: Electronic Properties
PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-2.43
HOMO-LUMO Gap4.42
Ionization Potential6.85
Electron Affinity2.43
Dipole Moment (Debye)3.12

Experimental Protocols

To validate the computational results, the following experimental procedures are essential.

Synthesis of this compound

A detailed synthetic route, including reagents, reaction conditions, and purification methods, must be documented.

Spectroscopic Analysis
  • NMR Spectroscopy:

    1^{1}1
    H and
    13^{13}13
    C NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent and TMS as an internal standard.

  • FTIR Spectroscopy: The infrared spectrum is recorded using a KBr pellet method on an FTIR spectrometer in the range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy: The electronic absorption spectrum is measured in ethanol using a double-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm.

X-ray Crystallography

Single crystals of the title compound are grown by slow evaporation from a suitable solvent. X-ray diffraction data is collected to determine the precise molecular geometry, which serves as the ultimate benchmark for the calculated structure.

Visualizations

The following diagrams illustrate the workflow and logical connections in this study.

G Computational Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C F Is structure a true minimum? C->F D 4. Property Calculations (NMR, TD-DFT, etc.) E 5. Data Analysis (Spectra, Orbitals, MEP) D->E F->D Yes G Modify Structure F->G No G->B

Caption: Workflow for Quantum Chemical Calculations.

G Integration of Computational and Experimental Data cluster_comp Computational Chemistry cluster_exp Experimental Chemistry A Optimized Geometry E X-ray Crystal Structure A->E Comparison Validation Validation & Correlation A->Validation B Calculated NMR Shifts F Experimental NMR B->F Comparison B->Validation C Calculated Vibrational Frequencies G Experimental FTIR/Raman C->G Comparison C->Validation D Calculated UV-Vis Spectrum H Experimental UV-Vis D->H Comparison D->Validation E->Validation F->Validation G->Validation H->Validation

Caption: Relationship between Theoretical and Experimental Data.

Conclusion

This guide outlines a robust framework for the quantum chemical investigation of this compound. By combining high-level DFT calculations with rigorous experimental validation, a deep understanding of the molecule's physicochemical properties can be achieved. This knowledge is invaluable for its potential applications in drug design and materials science, enabling the rational design of novel derivatives with enhanced activity and desired properties.

Crystal Structure of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of derivatives of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid. While the crystal structure for the parent compound is not publicly available, this document summarizes the crystallographic data for several closely related fluorinated chromone derivatives. It also outlines detailed experimental protocols for their synthesis and crystallization, and visualizes key workflows relevant to their research and development.

Introduction

Chromone derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom into the chromone scaffold can significantly modulate the compound's physicochemical and biological properties, such as metabolic stability, binding affinity, and membrane permeability. Understanding the precise three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide focuses on the structural aspects of this compound derivatives, providing a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this scaffold.

Crystallographic Data of Fluorinated Chromone Derivatives

The following tables summarize the crystallographic data for several derivatives closely related to this compound. This comparative data provides insights into how different substituents and modifications to the chromone core influence the crystal packing and molecular geometry.

Table 1: Crystallographic Data for 6-Fluoro-4-oxochroman-2-carboxylic acid [1]

ParameterValue
Chemical FormulaC₁₀H₇FO₄
Molecular Weight210.16
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.3472 (11)
b (Å)12.748 (3)
c (Å)12.785 (3)
α (°)90
β (°)90
γ (°)90
Volume (ų)871.5 (3)
Z4
Temperature (K)113
RadiationMo Kα
R-factor0.027

Table 2: Crystallographic Data for 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde [2][3]

ParameterValue
Chemical FormulaC₁₀H₄BrFO₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.8419 (7)
b (Å)10.029 (2)
c (Å)22.889 (4)
α (°)90
β (°)91.801 (9)
γ (°)90
Volume (ų)881.0 (3)
Z4
Temperature (K)120
RadiationMo Kα
R-factor0.046

Table 3: Crystallographic Data for Ethyl 6-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylate [4]

ParameterValue
Chemical FormulaC₁₈H₁₃FO₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.674 (2)
b (Å)26.131 (5)
c (Å)7.689 (2)
α (°)90
β (°)109.43 (3)
γ (°)90
Volume (ų)1453.3 (6)
Z4
Temperature (K)295
RadiationMo Kα
R-factor0.049

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and crystallization of this compound and its derivatives, based on established procedures for similar compounds.

Synthesis of this compound Derivatives

A common synthetic route to 4-oxo-4H-chromene-2-carboxylic acids involves the Claisen condensation of a substituted o-hydroxyacetophenone with a dialkyl oxalate, followed by cyclization and saponification.

Materials:

  • Substituted 2-hydroxyacetophenone (e.g., 1-(4-fluoro-2-hydroxyphenyl)ethanone)

  • Diethyl oxalate

  • Sodium metal or sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Standard laboratory glassware

Procedure:

  • Condensation: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. To this solution, add a mixture of the substituted 2-hydroxyacetophenone and diethyl oxalate dropwise at room temperature.

  • The reaction mixture is then heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After the condensation is complete, the reaction mixture is cooled, and the precipitated sodium salt of the ethyl chromone-2-carboxylate is filtered and washed with diethyl ether. The solid is then dissolved in water and acidified with hydrochloric acid to induce cyclization and precipitation of the ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate.

  • Saponification: The resulting ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide.

  • Purification: The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the crude this compound. The product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Crystallization for X-ray Diffraction

Growing single crystals suitable for X-ray diffraction is a critical step. The following methods are commonly employed:

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in a vial covered with a perforated lid. The solvent is allowed to evaporate slowly at room temperature over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.

  • Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool down slowly to room temperature, or even lower temperatures in a refrigerator or cryostat.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of chromone derivatives and a conceptual signaling pathway that could be investigated.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 2-hydroxyacetophenone, diethyl oxalate) condensation Claisen Condensation start->condensation cyclization Acid-catalyzed Cyclization condensation->cyclization saponification Saponification (for carboxylic acid) cyclization->saponification esterification Esterification (for ester derivatives) cyclization->esterification purification Purification (Recrystallization/Chromatography) saponification->purification esterification->purification product Purified Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry product->ms xrd Single-Crystal X-ray Diffraction product->xrd crystal_data Crystallographic Data xrd->crystal_data

Caption: Workflow for the synthesis and characterization of this compound derivatives.

G Conceptual Signaling Pathway Inhibition ligand External Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ligand->receptor pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation chromone Chromone Derivative chromone->pi3k inhibits chromone->akt inhibits chromone->mtor inhibits

Caption: Conceptual diagram of a signaling pathway potentially inhibited by chromone derivatives.

References

In-Depth Technical Guide to the Mechanism of Action of Fluorinated Chromone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated chromone compounds have emerged as a significant area of interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of fluorine atoms into the chromone scaffold can profoundly influence the physicochemical and biological properties of these molecules, often leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of fluorinated chromone compounds, with a focus on their roles as enzyme inhibitors and modulators of key signaling pathways implicated in cancer and inflammation. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the underlying molecular mechanisms to facilitate further research and drug development in this promising field.

Core Mechanisms of Action

The biological effects of fluorinated chromone compounds are primarily attributed to their ability to interact with and modulate the activity of specific cellular targets. Key mechanisms of action that have been elucidated include the inhibition of enzymes such as Sirtuin 2 (SIRT2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK), as well as the modulation of inflammatory signaling pathways and the generation of reactive oxygen species.

Enzyme Inhibition

Sirtuin 2 (SIRT2) Inhibition:

Fluorinated chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase involved in various cellular processes, including cell cycle regulation and tumorigenesis. Structure-activity relationship (SAR) studies have revealed that the position and electronic nature of substituents on the chromone ring are critical for inhibitory activity.

  • Mechanism: While the precise binding mode is still under investigation, it is suggested that electron-withdrawing groups on the chromone scaffold can enhance the interaction with the SIRT2 active site. The introduction of fluorine, with its high electronegativity, can contribute to this enhanced binding affinity.

  • Quantitative Data: Direct comparative studies of fluorinated versus non-fluorinated chromone analogs on SIRT2 inhibition are limited in the public domain. However, research on substituted chroman-4-ones indicates that electron-withdrawing groups at the 6- and 8-positions are favorable for inhibitory activity. One study noted that a 7-fluoro substituted chroman-4-one displayed only weak inhibitory activity (18% inhibition at 200 µM), highlighting the importance of the fluorination position for potency.[1]

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition:

Certain fluorinated chromone derivatives have demonstrated potent inhibitory activity against p38 MAPK, a key enzyme in the signaling cascade that regulates inflammatory responses and apoptosis.

  • Mechanism: 3-(4-Fluorophenyl)-2-(4-pyridyl)chromone derivatives have been shown to act as p38α inhibitors. The introduction of an amino group at the 2-position of the pyridyl moiety significantly enhances the inhibitory potency.[2] These compounds are believed to bind to the ATP-binding site of the p38α kinase.

  • Quantitative Data: Several 3-(4-Fluorophenyl)-2-(4-pyridyl)chromone derivatives have been synthesized and evaluated for their p38α inhibitory activity, with some compounds exhibiting IC50 values in the low nanomolar range.[2]

CompoundModificationTargetIC50 (nM)
Fluorinated Chromone Derivative 1 2-(2-amino-4-pyridyl)-3-(4-fluorophenyl)chromonep38α17
Anti-inflammatory Effects

The anti-inflammatory properties of fluorinated chromone compounds are largely attributed to their ability to modulate key inflammatory pathways.

  • Inhibition of Superoxide Anion Generation: Certain fluorinated chromone derivatives have been shown to suppress the generation of superoxide anions from human neutrophils. Overproduction of superoxide is linked to tissue damage in various inflammatory diseases. A study on a series of chromone derivatives found that 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one exhibited significant anti-inflammatory effects with an IC50 value of 5.0 ± 1.4 μM against superoxide anion generation.[3]

  • Modulation of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. While direct evidence for the effect of fluorinated chromones on the IKK complex is still emerging, chronic exposure to fluoride has been shown to lead to the activation of NF-κB, suggesting that fluorinated compounds could potentially modulate this pathway.[4][5]

Anticancer Activity

Fluorinated chromone derivatives have shown promise as anticancer agents, exerting their effects through the induction of apoptosis and cell cycle arrest.

  • Induction of Apoptosis: Studies on fluorinated taxane derivatives have demonstrated their ability to induce apoptosis in breast cancer cells.[6][7] While specific data for fluorinated chromones is emerging, the general class of chromones has been shown to induce apoptosis through caspase-dependent pathways.[8]

  • Cell Cycle Arrest: Fluorinated compounds have been observed to induce cell cycle arrest at different phases. For instance, a fluorinated trifluoromethyl 4-thiazolidinone was found to cause G1 arrest in CHO-K1 cells.[9][10] Another chromone derivative, fusarochromanone, was shown to induce G1 cell cycle arrest by downregulating cyclin D1, CDK4/6, and Cdc25A, and upregulating CDK inhibitors.[6][11] A curcumin analog, FLLL32, which contains fluorine, was found to induce G2/M arrest and apoptosis in oral cancer cells.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the mechanism of action of fluorinated chromone compounds.

SIRT2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.[1]

  • Reagents:

    • Recombinant human SIRT2 enzyme

    • Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

    • NAD+

    • Assay Buffer (e.g., Tris-HCl with NaCl and a reducing agent)

    • Test compound (fluorinated chromone) dissolved in DMSO

  • Procedure:

    • Prepare a dilution series of the test compound in the assay buffer.

    • In a 96-well black microplate, add the SIRT2 enzyme and the test compound at various concentrations.

    • Initiate the reaction by adding the fluorogenic substrate and NAD+.

    • Incubate the plate at 37°C for a defined period.

    • Stop the reaction and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.

p38 MAPK Activity Assay (Immunoprecipitation-Western Blot)

This method assesses the activation state of p38 MAPK within cells by measuring its phosphorylation.

  • Reagents:

    • Cell lysis buffer

    • Antibody against p38 MAPK for immunoprecipitation

    • Protein A/G beads

    • Kinase assay buffer

    • ATP

    • Substrate for p38 MAPK (e.g., ATF2)

    • Primary antibody against phospho-p38 (Thr180/Tyr182)

    • Primary antibody against total p38

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the fluorinated chromone compound and a stimulus (e.g., LPS).

    • Lyse the cells and immunoprecipitate p38 MAPK using a specific antibody and protein A/G beads.

    • Wash the immunoprecipitates and perform an in vitro kinase assay using a specific substrate (e.g., ATF2) and ATP.

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against the phosphorylated substrate and subsequently with an antibody for total p38 as a loading control.

    • Detect the bands using an HRP-conjugated secondary antibody and a chemiluminescent substrate.

    • Quantify the band intensities to determine the level of p38 MAPK inhibition.

Superoxide Anion Generation Assay (Cytochrome c Reduction)

This assay quantifies the amount of superoxide anion produced by cells, such as neutrophils.

  • Reagents:

    • Neutrophils

    • Cytochrome c solution

    • Stimulant (e.g., fMLP)

    • Test compound (fluorinated chromone)

    • Superoxide dismutase (SOD) as a control

  • Procedure:

    • Isolate neutrophils from fresh blood.

    • Pre-incubate the neutrophils with the test compound or vehicle.

    • Add cytochrome c to the cell suspension.

    • Stimulate the cells with an appropriate agonist (e.g., fMLP).

    • Measure the change in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c by superoxide anions.

    • In parallel, run a control with SOD to confirm that the reduction of cytochrome c is superoxide-dependent.

    • Calculate the amount of superoxide produced based on the change in absorbance and the extinction coefficient of reduced cytochrome c.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the effect of an inhibitor.[13]

  • Reagents:

    • Cells transfected with an NF-κB luciferase reporter construct

    • Stimulant (e.g., TNF-α)

    • Test compound (fluorinated chromone)

    • Luciferase assay reagent

  • Procedure:

    • Seed the transfected cells in a 96-well plate.

    • Pre-treat the cells with the test compound at various concentrations.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

    • After a defined incubation period, lyse the cells.

    • Add the luciferase assay reagent to the cell lysate.

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell viability.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]

  • Reagents:

    • Annexin V-FITC

    • Propidium Iodide (PI)

    • Annexin V binding buffer

    • Cells treated with the fluorinated chromone compound

  • Procedure:

    • Treat cells with the test compound for a specified time.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle.[17][18]

  • Reagents:

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Ethanol (70%) for cell fixation

    • Cells treated with the fluorinated chromone compound

  • Procedure:

    • Treat cells with the test compound for a desired duration.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol.

    • Wash the fixed cells to remove the ethanol.

    • Resuspend the cells in PI staining solution containing RNase A to degrade RNA.

    • Incubate the cells in the dark.

    • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

SIRT2_Inhibition_Workflow cluster_assay Assay Steps SIRT2 SIRT2 Enzyme Incubation Incubation at 37°C SIRT2->Incubation Substrate Fluorogenic Substrate Substrate->Incubation NAD NAD+ NAD->Incubation Compound Fluorinated Chromone Compound->Incubation Measurement Fluorescence Measurement Incubation->Measurement Analysis IC50 Determination Measurement->Analysis

Workflow for a fluorometric SIRT2 inhibition assay.

p38_MAPK_Pathway Stimulus Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimulus->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2) p38->Transcription_Factors Activation Fluorinated_Chromone Fluorinated Chromone Fluorinated_Chromone->p38 Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Inhibition of the p38 MAPK signaling pathway.

Apoptosis_Induction Fluorinated_Chromone Fluorinated Chromone Mitochondria Mitochondria Fluorinated_Chromone->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Proposed mitochondrial pathway of apoptosis induction.

Conclusion

Fluorinated chromone compounds represent a versatile class of molecules with significant therapeutic potential. Their mechanisms of action are multifaceted, involving the inhibition of key enzymes like SIRT2 and p38 MAPK, modulation of inflammatory pathways, and induction of anticancer effects such as apoptosis and cell cycle arrest. The strategic incorporation of fluorine often enhances the biological activity of the parent chromone scaffold. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the continued exploration and optimization of fluorinated chromones as novel therapeutic agents. Further research focusing on direct comparative studies between fluorinated and non-fluorinated analogs is warranted to fully elucidate the impact of fluorination on the pharmacological profile of these compounds.

References

The Biological Versatility of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The chromone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. The introduction of a fluorine atom at the 7-position of the 4-oxo-4H-chromene-2-carboxylic acid core can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, leading to enhanced potency and selectivity. This technical guide provides a comprehensive overview of the biological activities of 7-fluoro-4-oxo-4H-chromene-2-carboxylic acid derivatives, with a focus on their anticancer and antimicrobial potential. It is designed to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1 Furo[2,3-h]chromene derivative (3b)AChE (enzyme)10.4[1]
2 Furo[2,3-h]chromene derivative (3e)AChE (enzyme)5.4[1]
3 Furo[2,3-h]chromene derivative (2c)COX-2 (enzyme)15.8
4 Furo[2,3-h]chromene derivative (3e)COX-2 (enzyme)10.4
5 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid amide (5e)A549 (Lung)20.53 ± 1.84[2]
6 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid amide (5e)NCI-H460 (Lung)29.19 ± 2.61[2]

Antimicrobial Activity

Several derivatives of the this compound scaffold have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. The presence of the fluorine atom is often associated with enhanced antimicrobial potency.

Quantitative Antimicrobial Data

The table below presents the minimum inhibitory concentration (MIC) values for selected derivatives against various microbial strains. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDDerivative TypeMicrobial StrainMIC (µg/mL)Reference
7 (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivativeEscherichia coli12.5[3]
8 (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivativeStaphylococcus aureus6.25[3]
9 (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivativeBacillus subtilis6.25[3]
10 (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivativeCandida albicans50[3]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of biological activity. The following sections provide methodologies for key assays cited in the literature for chromone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well microplates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the chromone derivatives (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • 96-well microplates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in DMSO)

  • Microbial inoculum standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the chromone derivatives in the broth medium directly in the 96-well plates.

  • Inoculation: Add a standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Flow cytometer

  • Cells treated with chromone derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Harvesting: Harvest cells after treatment with the test compound for the desired time.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[4][5]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.[6]

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][7]

Western Blotting for Apoptosis Markers

This method is used to detect the expression levels of proteins involved in apoptosis.

Materials:

  • SDS-PAGE equipment

  • Electrotransfer apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP)[8][9]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.[10][11]

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins from the gel to a membrane.[10]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.[10]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[11]

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Visualizations

The following diagrams illustrate a typical experimental workflow for evaluating anticancer activity and a plausible signaling pathway for apoptosis induction by this compound derivatives.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanistic Studies cluster_invivo In Vivo Evaluation synthesis Compound Synthesis (this compound derivatives) cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Western Blot) mechanism->apoptosis enzyme Enzyme Inhibition Assays mechanism->enzyme animal_model Animal Model Studies (e.g., Xenograft) mechanism->animal_model Lead Compounds toxicology Toxicology Studies animal_model->toxicology

Caption: A typical experimental workflow for the evaluation of anticancer properties.

apoptosis_pathway cluster_cell Cancer Cell compound 7-Fluoro-4-oxo-4H-chromene-2- carboxylic acid derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

References

Exploring the Electronic Properties of 7-Fluoro Substituted Chromones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine—high electronegativity, ability to form strong C-F bonds, and its relatively small size—can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the myriad of heterocyclic systems, the chromone nucleus is a privileged scaffold, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. This technical guide delves into the electronic properties of 7-fluoro substituted chromones, providing an in-depth overview of their synthesis, spectroscopic characterization, and computational analysis.

Introduction to 7-Fluoro Substituted Chromones

Chromones, or 4H-1-benzopyran-4-ones, are bicyclic heterocyclic compounds that are integral to the structure of flavonoids. The substitution of a fluorine atom at the 7-position of the chromone ring is of particular interest as this position is electronically significant and modifications can modulate properties such as membrane permeability, metabolic stability, and target binding affinity. Understanding the electronic landscape of these molecules is crucial for the rational design of novel therapeutic agents.

Synthesis of 7-Fluoro Substituted Chromones

The synthesis of 7-fluoro substituted chromones can be achieved through various established synthetic routes. A common and effective method involves the Vilsmeier-Haack reaction, starting from the corresponding 4-fluoro-2-hydroxyacetophenone.

Example Synthesis: 7-Fluoro-4-oxochromene-3-carbaldehyde

A representative synthesis of a 7-fluoro substituted chromone is that of 7-fluoro-4-oxochromene-3-carbaldehyde.

Experimental Protocol:

  • Reaction Setup: To a well-stirred solution of 4-fluoro-2-hydroxyacetophenone (1.0 g, 6.5 mmol) in dimethylformamide (DMF, 4 ml), phosphorus oxychloride (POCl3, 2.4 ml, 26.1 mmol) is added dropwise in an ice bath.

  • Reaction Progression: The reaction mixture is stirred at room temperature overnight.

  • Work-up: The mixture is then poured into crushed ice. The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent to afford the pure 7-fluoro-4-oxochromene-3-carbaldehyde.

This method provides a versatile entry point to various 3-substituted 7-fluorochromones, which can be further modified to explore a range of chemical space.

Electronic Properties: A Spectroscopic and Computational Approach

The electronic properties of 7-fluoro substituted chromones are primarily investigated through a combination of experimental spectroscopic techniques and theoretical computational methods.

Experimental Characterization

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique provides information about the electronic transitions within the molecule. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one.

Fluorescence Spectroscopy: For fluorescent chromone derivatives, this method is used to measure the emission spectrum, fluorescence quantum yield (ΦF), and fluorescence lifetime (τ). These parameters are critical for applications in bio-imaging and as fluorescent probes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural elucidation and for probing the electronic environment of the nuclei. Chemical shifts are sensitive to the electron density around the atoms.

Computational Analysis

Density Functional Theory (DFT): DFT calculations are a powerful tool for understanding the electronic structure of molecules. By optimizing the ground-state geometry, one can calculate various electronic parameters.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[1] A smaller gap generally implies higher reactivity.[2]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is employed to calculate the excited-state properties of molecules. It allows for the theoretical prediction of UV-Vis absorption spectra, which can then be compared with experimental data to validate the computational method.[3][4]

Quantitative Data on Halogenated Chromones

Table 1: Experimental UV-Vis Absorption Data for 6-Halogenated Chromones

CompoundSolventλmax (nm)
6-FluorochromoneEthanol228, 248, 298
6-ChlorochromoneEthanol230, 254, 300
6-BromochromoneEthanol231, 257, 301

Table 2: Calculated Electronic Properties of 6-Halogenated Chromones (DFT/B3LYP/6-311G(d,p))

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
6-Fluorochromone-7.14-2.184.96
6-Chlorochromone-7.18-2.284.90
6-Bromochromone-7.13-2.314.82

Data extrapolated from a study on 6-halogenated chromones, which serves as a proxy for understanding the electronic effects of halogen substitution on the chromone core.

Detailed Experimental and Computational Protocols

UV-Visible Spectroscopy Protocol
  • Sample Preparation: Prepare solutions of the 7-fluoro substituted chromone derivative in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration that yields an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε), if the concentration is known accurately.

Fluorescence Spectroscopy Protocol
  • Sample Preparation: Prepare dilute solutions of the fluorescent chromone derivative in a spectroscopic grade solvent to avoid inner filter effects. The absorbance at the excitation wavelength should typically be below 0.1.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement: Record the emission spectrum by exciting the sample at its absorption maximum (λmax). Record the excitation spectrum by monitoring the emission at the emission maximum (λem).

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield. The following equation is used:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Computational Protocol (DFT and TD-DFT)
  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Ground State Optimization: Perform a geometry optimization of the 7-fluoro substituted chromone molecule using Density Functional Theory (DFT). A common and effective functional and basis set combination is B3LYP/6-311G(d,p).

    • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

    • Electronic Properties: From the optimized structure, calculate the energies of the frontier molecular orbitals (HOMO and LUMO) and generate the molecular electrostatic potential (MEP) map.

    • Excited State Calculations: Use Time-Dependent DFT (TD-DFT) with the same functional and basis set to calculate the vertical excitation energies and oscillator strengths. This will provide a theoretical UV-Vis spectrum that can be compared with the experimental data.

Visualizing the Workflow and Molecular Properties

Graphviz diagrams can be used to illustrate the workflow of studying the electronic properties of 7-fluoro substituted chromones and the relationships between their structure and properties.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis cluster_properties Electronic Properties start 4-Fluoro-2-hydroxy- acetophenone reagents Vilsmeier-Haack Reagents (POCl3, DMF) start->reagents product 7-Fluoro Substituted Chromone reagents->product exp Experimental Spectroscopy product->exp comp Computational Analysis (DFT/TD-DFT) product->comp uv_vis UV-Vis (λmax) exp->uv_vis fluorescence Fluorescence (λem, ΦF) exp->fluorescence nmr NMR (Structure) exp->nmr homo_lumo HOMO/LUMO Energies comp->homo_lumo mep MEP Map comp->mep properties Structure-Property Relationship uv_vis->properties fluorescence->properties homo_lumo->properties

Experimental and computational workflow for investigating 7-fluoro substituted chromones.

structure_property_relationship cluster_electronic Electronic Effects of 7-F cluster_properties Impact on Electronic Properties cluster_application Potential Applications structure Molecular Structure (7-Fluoro Chromone) inductive Inductive Effect (-I) Electron Withdrawing structure->inductive mesomeric Mesomeric Effect (+M) Electron Donating structure->mesomeric fmo Modulation of HOMO/LUMO Energies inductive->fmo charge_dist Alteration of Charge Distribution (MEP) inductive->charge_dist mesomeric->fmo mesomeric->charge_dist transitions Shift in Electronic Transitions (UV-Vis) fmo->transitions fluorescence Influence on Fluorescence Properties fmo->fluorescence drug_design Drug Design charge_dist->drug_design transitions->drug_design probes Fluorescent Probes fluorescence->probes

Influence of 7-fluoro substitution on the electronic properties and applications of chromones.

Conclusion and Future Perspectives

The introduction of a fluorine atom at the 7-position of the chromone scaffold provides a powerful strategy for fine-tuning its electronic properties. This, in turn, can significantly impact the biological activity and potential therapeutic applications of these compounds. A synergistic approach, combining organic synthesis, detailed spectroscopic analysis, and robust computational modeling, is essential for a comprehensive understanding of these fascinating molecules. Future research in this area will likely focus on the synthesis of novel 7-fluoro substituted chromone libraries and the exploration of their utility as selective enzyme inhibitors, fluorescent probes for cellular imaging, and as lead compounds in drug discovery programs targeting a range of diseases. The continued development of more accurate computational methods will further enhance our predictive capabilities in designing chromone-based molecules with desired electronic and biological profiles.

References

Methodological & Application

Application Notes and Protocols for Evaluating the Cytotoxicity of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid is a synthetic compound belonging to the chromone class of molecules, which are known for a variety of biological activities.[1][2] The fluorination at the 7-position can significantly influence its electronic properties and biological activity.[1] Evaluating the cytotoxic potential of this compound is a critical step in drug discovery and development to understand its safety profile and potential as a therapeutic agent, particularly in oncology.[3][4][5][6][7][8][9]

These application notes provide a comprehensive guide to performing common in vitro assays to determine the cytotoxicity of this compound. The protocols detailed below are for the MTT assay to assess metabolic activity, the LDH assay for membrane integrity, and apoptosis assays for deciphering the mechanism of cell death.

Data Presentation

Quantitative data from cytotoxicity assays should be recorded and presented in a clear and organized manner to facilitate comparison and interpretation. The following tables are templates for presenting your experimental data.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
0 (Vehicle Control)100
0.1
1
10
50
100

Table 2: Cytotoxicity as Determined by LDH Release Assay

Concentration of this compound (µM)% Cytotoxicity (Mean ± SD)EC₅₀ (µM)
0 (Vehicle Control)0
0.1
1
10
50
100
Maximum LDH Release Control100

Table 3: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)
10
50
100

Experimental Protocols

Here are detailed protocols for three key assays to evaluate the cytotoxicity of this compound.

MTT Cell Viability Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10][11] This reduction is carried out by mitochondrial dehydrogenases and is proportional to the number of viable cells.[10]

Materials:

  • This compound

  • Cell line of interest (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[11]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[12][13]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[12]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[12]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage or lysis.[14][15][16][17]

Materials:

  • LDH cytotoxicity assay kit (commercially available kits from suppliers like Promega, Cayman Chemical, or Abcam are recommended)[14][17]

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound. Include the following controls[17]:

    • Vehicle Control (Spontaneous LDH release): Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.

    • Background Control: Medium only.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.[17]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.[14]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit).

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the controls.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18] Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9][19]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)[18][21][22]

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates or T25 flasks

  • Phosphate-buffered saline (PBS)

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight. Treat the cells with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[19]

  • Resuspension: Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.[20]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per the kit's protocol).[20]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Dilution: Add 400 µL of 1X binding buffer to each tube.[20]

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

Visualizations

The following diagrams illustrate the experimental workflows and a relevant signaling pathway.

experimental_workflow_mtt_ldh cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_ldh LDH Assay seed Seed Cells in 96-well Plate incubate24h Incubate 24h seed->incubate24h treat Add Serial Dilutions of Compound incubate24h->treat incubate_treat Incubate (e.g., 24-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt get_supernatant Collect Supernatant incubate_treat->get_supernatant incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_mtt Read Absorbance @ 570nm solubilize->read_mtt add_ldh_reagent Add LDH Reaction Mix get_supernatant->add_ldh_reagent incubate_ldh Incubate 30 min add_ldh_reagent->incubate_ldh read_ldh Read Absorbance @ 490nm incubate_ldh->read_ldh

Caption: Workflow for MTT and LDH Cytotoxicity Assays.

apoptosis_workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed Seed Cells treat Treat with Compound seed->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min in Dark add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Apoptosis Assay by Flow Cytometry.

apoptosis_pathway compound This compound cell Cancer Cell compound->cell dna_damage DNA Damage / Cellular Stress cell->dna_damage induces bax_bak Bax/Bak Activation dna_damage->bax_bak mito Mitochondria bax_bak->mito acts on cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis (Cell Death) casp3->apoptosis

Caption: Simplified Intrinsic Apoptosis Signaling Pathway.

References

Application Notes and Protocols: 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid is a versatile fluorinated derivative of the chromone scaffold. The incorporation of a fluorine atom at the 7-position enhances the photostability and influences the electronic properties of the molecule, making it a promising platform for the development of novel fluorescent probes and chemosensors.[1] Its carboxylic acid functional group provides a convenient handle for further chemical modifications, allowing for its conjugation to various targeting moieties or for the synthesis of ester and amide derivatives with tailored properties. This document provides an overview of its potential applications as a fluorescent probe, along with generalized protocols for its use.

While this compound is recognized as a valuable building block for fluorescent dyes, specific quantitative photophysical data is not extensively available in the public domain. The data and protocols presented herein are based on the general properties of chromone-based fluorophores and should be adapted and optimized for specific experimental conditions.

Physicochemical and Photophysical Properties

A summary of the known physicochemical properties of this compound is provided below. The photophysical data are representative values for chromone-based probes and may vary for the specific compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 128942-39-2N/A
Molecular Formula C₁₀H₅FO₄[1]
Molecular Weight 208.14 g/mol [1]
Melting Point 239-245 °CN/A
Appearance SolidN/A
Solubility Soluble in organic solvents such as DMSO and DMF.N/A

Table 2: Representative Photophysical Properties of Chromone-Based Fluorescent Probes

ParameterRepresentative ValueNotes
Excitation Wavelength (λex) ~340-420 nmHighly dependent on solvent and substitution.
Emission Wavelength (λem) ~440-600 nmDependent on the specific derivative and local environment.
Stokes Shift Can be large (e.g., ~150 nm for some derivatives)A large Stokes shift is advantageous for minimizing self-quenching.
Quantum Yield (ΦF) VariableCan be influenced by the rigidity of the structure and interactions with the target.
Molar Absorptivity (ε) N/ASpecific data not available.
Fluorescence Lifetime (τ) N/ASpecific data not available.

Potential Applications and General Mechanisms

Derivatives of this compound have the potential to be utilized in a variety of fluorescence-based applications, including:

  • Sensing of Metal Ions: The chromone scaffold can be modified to selectively bind to metal ions. This interaction can lead to a change in the fluorescence properties of the molecule, enabling the detection and quantification of the target ion.

  • pH Sensing: The fluorescence of chromone derivatives can be sensitive to changes in pH, making them suitable for monitoring pH in cellular compartments or other microenvironments.

  • Bioimaging: By conjugating the probe to a biomolecule (e.g., a peptide or antibody), it can be targeted to specific cells or subcellular structures for fluorescent imaging.

  • Drug Development: The probe can be used in high-throughput screening assays to identify molecules that bind to a specific biological target.

The fluorescence modulation upon target binding can occur through several mechanisms:

  • Photoinduced Electron Transfer (PET): In the absence of the analyte, a photoinduced electron transfer from a donor to the excited fluorophore quenches the fluorescence. Binding of the analyte to the donor group inhibits PET, leading to a "turn-on" fluorescence response.

  • Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron distribution within the probe, leading to a shift in the emission wavelength.

  • Chelation-Enhanced Fluorescence (CHEF): The chelation of a metal ion can rigidify the structure of the probe, reducing non-radiative decay pathways and enhancing the fluorescence intensity.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound and its derivatives as fluorescent probes.

General Synthesis of this compound

A potential synthetic route, based on methods for similar chromone carboxylic acids, involves a two-step process starting from a substituted acetophenone.

G cluster_0 Synthesis Pathway Start 1-(4-Fluoro-2-hydroxyphenyl)ethanone Intermediate 7-Fluoro-3-formyl-4H-chromen-4-one Start->Intermediate Vilsmeier-Haack Reaction (DMF, POCl₃) Product This compound Intermediate->Product Oxidation (e.g., Jones Reagent)

Caption: General synthetic pathway for this compound.

Protocol:

  • Vilsmeier-Haack Reaction: To a solution of 1-(4-fluoro-2-hydroxyphenyl)ethanone in dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-cold water and neutralize with a base (e.g., sodium bicarbonate). The precipitate of 7-fluoro-3-formyl-4H-chromen-4-one is collected by filtration and washed with water.

  • Oxidation: Dissolve the intermediate in a suitable solvent (e.g., acetone). Add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), dropwise at 0 °C. Stir the reaction until the oxidation is complete.

  • Purification: Quench the reaction with isopropanol and filter the mixture. The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Protocol for Metal Ion Sensing

This protocol describes a general procedure for evaluating the use of this compound or its derivatives as a fluorescent sensor for a specific metal ion.

G cluster_1 Metal Ion Sensing Workflow Prep Prepare Stock Solutions (Probe and Metal Ions) Titration Fluorescence Titration Prep->Titration Selectivity Selectivity Study Prep->Selectivity Analysis Data Analysis (Binding Constant, Detection Limit) Titration->Analysis

Caption: Workflow for evaluating a fluorescent probe for metal ion sensing.

Materials:

  • This compound (or its derivative)

  • Stock solutions of various metal ions (e.g., chlorides or nitrates)

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH

  • Spectrofluorometer

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO). Prepare stock solutions of the metal ions of interest (e.g., 10 mM in deionized water).

  • Fluorescence Titration:

    • In a cuvette, add the buffer solution and the fluorescent probe to a final concentration of, for example, 10 µM.

    • Record the initial fluorescence emission spectrum at the appropriate excitation wavelength.

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette and record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • From the titration curve, the binding constant (Ka) can be calculated using appropriate binding models (e.g., Benesi-Hildebrand equation).

    • The limit of detection (LOD) can be determined based on the signal-to-noise ratio.

  • Selectivity Study:

    • Prepare solutions of the fluorescent probe with various potentially interfering metal ions at a concentration significantly higher than the target ion.

    • Measure the fluorescence response and compare it to the response obtained with the target metal ion to assess the selectivity of the probe.

Protocol for Cellular Imaging

This protocol provides a general guideline for using a cell-permeable derivative of this compound for live-cell imaging. The carboxylic acid may need to be converted to an ester (e.g., acetoxymethyl ester) to enhance cell permeability.

G cluster_2 Cellular Imaging Workflow Cell_Culture Culture Cells Probe_Loading Load Cells with Probe Cell_Culture->Probe_Loading Incubation Incubate Probe_Loading->Incubation Washing Wash Cells Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging

Caption: General workflow for live-cell fluorescence imaging.

Materials:

  • Cell-permeable derivative of the fluorescent probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cultured cells on a suitable imaging dish or slide

  • Fluorescence microscope with appropriate filter sets

Protocol:

  • Cell Culture: Plate the cells on a glass-bottom dish or chamber slide and culture them until they reach the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of the cell-permeable probe derivative (e.g., 1 mM in DMSO).

    • Dilute the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a specific period (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator. The optimal incubation time and concentration should be determined experimentally.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh culture medium to remove any excess, non-internalized probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with a suitable excitation source and emission filter for the specific probe.

Signaling Pathway Visualization (Hypothetical)

As no specific signaling pathway involving this compound has been identified in the search results, a hypothetical pathway is presented below. This diagram illustrates how a derivative of this probe could be used to monitor the activity of a kinase in a signaling cascade. In this example, the probe is a substrate for the kinase, and its phosphorylation leads to a change in fluorescence.

G cluster_3 Hypothetical Kinase Activity Monitoring Ligand Ligand Receptor Receptor Ligand->Receptor Kinase Kinase Receptor->Kinase activates Probe_Phos Phosphorylated Probe (High Fluorescence) Kinase->Probe_Phos phosphorylates ADP ADP Kinase->ADP Probe_Unphos Probe (Low Fluorescence) Probe_Unphos->Kinase ATP ATP ATP->Kinase

Caption: Hypothetical signaling pathway for monitoring kinase activity with a fluorescent probe.

Conclusion

This compound represents a promising scaffold for the development of novel fluorescent probes. Its inherent photostability, conferred by the fluorine substituent, and the versatility of its carboxylic acid group for chemical modification make it an attractive starting point for creating sensors for a wide range of biological analytes and processes. The generalized protocols and conceptual frameworks provided in these application notes are intended to serve as a guide for researchers to design and implement their own fluorescence-based assays using this and related chromone derivatives. Further experimental characterization of the specific photophysical properties of this compound is warranted to fully exploit its potential in chemical biology and drug discovery.

References

Application Notes and Protocols for Amide Coupling of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the amide coupling of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of biologically active compounds. The following sections outline common coupling methodologies, present quantitative data from analogous reactions, and provide step-by-step experimental procedures.

Introduction

This compound is a versatile building block in medicinal chemistry. Its derivatization, particularly through amide bond formation at the C2-carboxylic acid position, allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity. This document explores three common and effective methods for this transformation: HATU, EDC/HOBt, and PyBOP mediated couplings.

Data Presentation: Comparative Analysis of Amide Coupling Conditions

While direct comparative studies on this compound are not extensively published, the following table summarizes typical conditions and yields for the amide coupling of closely related chromone-2-carboxylic acids. This data provides a strong predictive framework for optimizing the reaction of the target molecule.

Coupling Reagent/MethodCarboxylic Acid SubstrateAmine SubstrateSolventBaseTemp. (°C)Time (h)Yield (%)Reference Compound(s)
EDC.HCl / DMAP Chromone-2-carboxylic acid4-amino-N-Boc piperidineDCM-RTOvernightGood4-oxo-N-(piperidin-4-yl)-4H-chromene-2-carboxamide
PyBOP 7-methoxy-4-oxo-4H-chromene-2-carboxylic acidAnilineDichloromethane/Methanol-RT-60-757-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide[1]
HATU / DIPEA General Carboxylic AcidsGeneral AminesDMFDIPEART1-4HighGeneral Protocol
EDC.HCl / HOBt General Carboxylic AcidsGeneral AminesDMF or DCMDIPEA/TEA0 to RT2-1270-95General Protocol

Signaling Pathways and Logical Relationships

The general mechanism for carbodiimide-mediated amide coupling, such as with EDC, involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide. The addition of HOBt can mitigate side reactions by forming a more stable active ester.

G CA Carboxylic Acid (this compound) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) CA->O_acylisourea + EDC EDC EDC->O_acylisourea Amide Amide Product O_acylisourea->Amide Nucleophilic Attack Active_Ester HOBt Active Ester (More Stable) O_acylisourea->Active_Ester Interception N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement Amine Amine (R-NH2) Amine->Amide Amine->Amide HOBt HOBt HOBt->Active_Ester Active_Ester->Amide Nucleophilic Attack G start Start reagents Combine Carboxylic Acid, Coupling Reagent, and Base in Solvent start->reagents activation Pre-activation (if required) reagents->activation add_amine Add Amine reagents->add_amine No activation->add_amine Yes reaction Stir at 0°C to RT (Monitor by TLC/LC-MS) add_amine->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup drying Dry Organic Layer (e.g., MgSO4, Na2SO4) workup->drying concentrate Concentrate in vacuo drying->concentrate purification Purification (Column Chromatography or Recrystallization) concentrate->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure Amide characterization->end

References

Application Notes and Protocols: 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid is a fluorinated derivative of the chromone scaffold, a privileged structure in medicinal chemistry. The incorporation of a fluorine atom at the 7-position significantly influences the molecule's electronic properties, often enhancing its metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This core structure serves as a versatile synthetic intermediate for the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] The carboxylic acid moiety at the 2-position provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of amides, esters, and other derivatives to explore structure-activity relationships (SAR).

The strategic introduction of fluorine can lead to improved pharmacokinetic and pharmacodynamic properties.[2] For instance, the high electronegativity of fluorine can alter the pKa of nearby functional groups and lead to more favorable interactions with enzyme active sites. This document provides a detailed overview of the applications of this compound in medicinal chemistry, including its synthesis, biological activities with quantitative data, and detailed protocols for its evaluation.

Synthesis Protocol

Step 1: Synthesis of Ethyl 7-Fluoro-4-oxo-4H-chromene-2-carboxylate

This step involves the base-catalyzed condensation of 4'-fluoro-2'-hydroxyacetophenone with diethyl oxalate.

  • Materials:

    • 4'-Fluoro-2'-hydroxyacetophenone

    • Diethyl oxalate

    • Sodium metal

    • Absolute ethanol

    • Dry toluene

    • Hydrochloric acid (10%)

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.

    • To this solution, add a solution of 4'-fluoro-2'-hydroxyacetophenone and diethyl oxalate in dry toluene dropwise with stirring.

    • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

    • Cool the mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution with 10% hydrochloric acid to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate.

Step 2: Synthesis of this compound

This final step is the hydrolysis of the ethyl ester to the carboxylic acid.

  • Materials:

    • Ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate

    • Ethanol

    • Sodium hydroxide solution (10%)

    • Hydrochloric acid (10%)

  • Procedure:

    • Suspend the ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate in ethanol.

    • Add 10% sodium hydroxide solution and heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and reduce the volume of ethanol under reduced pressure.

    • Dilute the residue with water and acidify with 10% hydrochloric acid to precipitate the carboxylic acid.

    • Filter the white precipitate, wash thoroughly with cold water, and dry to yield this compound.

Applications in Medicinal Chemistry and Quantitative Data

Derivatives of this compound have demonstrated significant potential across several therapeutic areas. The following sections summarize the key findings and present quantitative data in structured tables.

Anticancer Activity

The chromone scaffold is a well-known pharmacophore in the design of anticancer agents. Fluorinated chromones, including derivatives of this compound, have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action include the inhibition of key signaling pathways, induction of apoptosis, and inhibition of topoisomerases.

Compound/DerivativeCell LineActivityIC50 (µM)Reference
4-Aryl-4H-chromene derivativeHeLa, A549, Hep2Cytotoxicity0.75 - 9[4]
N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivativeHuman neutrophilsAnti-inflammatorySingle-digit µM range[5]
Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybridMCF-7, A549, HCT-116CytotoxicityMicromolar concentrations[6]
4-Substituted 5,6,7,8-tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidine derivativeMCF-7Cytotoxicity7.45 - 8.80[8]
Antimicrobial Activity

The increasing prevalence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of this compound have shown promising activity against a range of bacteria and fungi.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Chromone based dithiazole (3c)Bacillus subtilis0.78[9]
Chromone based dithiazole (3h)Bacillus subtilis1.56[9]
Chromone based dithiazole (3h)Escherichia coli1.56[9]
Chromone based dithiazole (3a, 3c, 3e)Staphylococcus aureus6.25[9]
Azo chromophore containing chromene (4b, 4c, 13e, 13i)Various human pathogens0.007 - 3.9[10]

Experimental Protocols

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][7][9][11][12]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well microtiter plates

    • This compound derivative (test compound)

    • Dimethyl sulfoxide (DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

  • Protocol:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16][17]

  • Materials:

    • Bacterial or fungal strain of interest

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium

    • 96-well microtiter plates

    • This compound derivative (test compound)

    • Standard antimicrobial agent (positive control)

    • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Protocol:

    • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the growth medium directly in the 96-well plate.

    • Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for this compound are still under investigation, research on its derivatives suggests several potential signaling pathways that could be targeted.

  • Inhibition of MAPK Signaling Pathway: Certain N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivatives have been shown to inhibit the p38α mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in inflammatory responses.[5] Inhibition of this pathway can reduce the production of pro-inflammatory cytokines and mitigate inflammation.

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli Cell Membrane Receptor Cell Membrane Receptor Extracellular Stimuli->Cell Membrane Receptor MAPKKK MAPKKK Cell Membrane Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 MAPK p38 MAPK MAPKK->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response This compound derivative This compound derivative This compound derivative->p38 MAPK

Caption: Inhibition of the p38 MAPK signaling pathway.

  • Inhibition of PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Chromone derivatives have been investigated as inhibitors of this pathway, suggesting that this compound and its analogues could exert their anticancer effects by downregulating this pathway, leading to apoptosis.[18][19]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation This compound derivative This compound derivative This compound derivative->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway.

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer therapy. Some chromone derivatives have been identified as dual inhibitors of topoisomerase I and II, leading to DNA damage and apoptosis in cancer cells.[6][8][20] This suggests that this compound derivatives could also function as topoisomerase inhibitors.

Topoisomerase_Inhibition This compound derivative This compound derivative Topoisomerase I/II Topoisomerase I/II This compound derivative->Topoisomerase I/II DNA Relaxation/Re-ligation DNA Relaxation/Re-ligation Topoisomerase I/II->DNA Relaxation/Re-ligation Normal Function DNA Strand Breaks DNA Strand Breaks Topoisomerase I/II->DNA Strand Breaks Inhibited Function Apoptosis Apoptosis DNA Strand Breaks->Apoptosis

Caption: Mechanism of topoisomerase inhibition.

Conclusion

This compound represents a valuable and versatile scaffold in medicinal chemistry. The presence of the fluorine atom enhances its drug-like properties, and the carboxylic acid functionality allows for the straightforward synthesis of a wide range of derivatives. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities of its analogues highlight the significant therapeutic potential of this compound class. Further exploration of its mechanisms of action and the development of new derivatives are promising avenues for the discovery of novel therapeutic agents. The provided protocols offer a solid foundation for researchers to synthesize and evaluate the biological activities of new compounds based on this promising scaffold.

References

Application Notes and Protocols: 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid is a versatile fluorinated heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. The chromone scaffold is a recognized privileged structure in medicinal chemistry, known for its presence in numerous natural products and synthetic compounds with diverse pharmacological activities. The introduction of a fluorine atom at the 7-position can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting derivatives, making this intermediate particularly valuable in drug discovery programs.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel therapeutic agents, with a focus on anticancer, antifungal, and anti-inflammatory applications.

Chemical Properties

PropertyValue
CAS Number 128942-39-2
Molecular Formula C₁₀H₅FO₄
Molecular Weight 208.14 g/mol
Melting Point 239-245°C
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO and DMF

Applications in Drug Discovery

Derivatives of this compound have shown promise in several therapeutic areas:

  • Anticancer Activity: Amide and other derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the NF-κB and MAPK pathways.

  • Antifungal Activity: The chromone nucleus is a key pharmacophore in the design of novel antifungal agents. Derivatives of this compound are expected to exhibit potent activity against a range of fungal pathogens.

  • Anti-inflammatory Activity: Chromone derivatives have been investigated for their ability to modulate inflammatory responses, often by inhibiting pro-inflammatory enzymes and signaling cascades.

Quantitative Data on Derivatives

The following tables summarize the biological activities of various derivatives synthesized from or structurally related to this compound.

Table 1: Anticancer Activity of Chromone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)benzamideA-549 (Lung)22.09 µg/mL[1]
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)benzamideMCF-7 (Breast)6.40 µg/mL[1]
Benzochromene Derivative 1MCF-7 (Breast)4.6 µM[2]
Benzochromene Derivative 2HepG2 (Liver)21.5 µM[2]

Table 2: Antifungal Activity of Chromene Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
2-amino-4H-chromene derivativeRhizoctonia solani17.43[3]
Fluconazole Ester Derivative 1gCandida albicans111
Fluconazole Ester Derivative 1jCandida albicans198

Experimental Protocols

Synthesis of 7-Fluoro-4-oxo-4H-chromene-2-carboxamides (General Procedure)

This protocol is adapted from the synthesis of similar chromone carboxamides.

Workflow for the Synthesis of 7-Fluoro-4-oxo-4H-chromene-2-carboxamides

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification A This compound C Reflux A->C B Thionyl Chloride B->C D 7-Fluoro-4-oxo-4H-chromene-2-carbonyl chloride C->D G Stir at room temperature D->G E Amine (R-NH2) E->G F Triethylamine, DCM F->G H N-substituted-7-fluoro-4-oxo-4H-chromene-2-carboxamide G->H I Crude Product H->I J Column Chromatography I->J K Pure Product J->K

Caption: Synthetic workflow for 7-fluoro-4-oxo-4H-chromene-2-carboxamides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Appropriate amine (R-NH₂)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Dry glassware

Procedure:

  • Acid Chloride Formation:

    • To a solution of this compound (1 equivalent) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.5 equivalents) or thionyl chloride (2 equivalents) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure N-substituted-7-fluoro-4-oxo-4H-chromene-2-carboxamide.

Anticancer Activity Screening: MTT Assay

Experimental Workflow for MTT Assay

A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow of the MTT assay for cytotoxicity screening.

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antifungal Susceptibility Testing: Broth Microdilution Method

Experimental Workflow for Broth Microdilution Assay

A Prepare serial dilutions of the test compound in a 96-well plate C Add inoculum to each well A->C B Prepare standardized fungal inoculum B->C D Incubate at 35°C for 24-48h C->D E Visually or spectrophotometrically determine growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • This compound derivatives

  • 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a serial two-fold dilution of the compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which there is no visible growth.

    • The endpoint can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Signaling Pathway Involvement

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses and cell survival. Its dysregulation is implicated in various cancers and inflammatory diseases.

cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_p p-IκB IkB_NFkB->IkB_p Ub Ubiquitination IkB_p->Ub Proteasome Proteasomal Degradation Ub->Proteasome DNA DNA NFkB_n->DNA Gene Target Gene Expression (Inflammation, Survival) DNA->Gene Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK Chromone Chromone Derivative Chromone->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by chromone derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. It is frequently hyperactivated in cancer.

cluster_0 Signal Transduction Cascade cluster_1 Nuclear Events GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation TF Transcription Factors (e.g., c-Myc, AP-1) ERK_n->TF Gene Target Gene Expression (Proliferation, Survival) TF->Gene Chromone Chromone Derivative Chromone->Raf Inhibition Chromone->MEK Inhibition

Caption: Potential inhibition points of chromone derivatives in the MAPK pathway.

Conclusion

This compound is a highly valuable building block for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, mycology, and inflammation. The provided protocols and data serve as a foundation for researchers to explore the vast chemical space accessible from this versatile intermediate and to advance the discovery of new and effective drugs.

References

Application Notes and Protocols for Antibacterial Activity Screening of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antibacterial activity screening of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid esters. This class of compounds holds promise for the development of new antimicrobial agents. The following sections detail the potential mechanism of action, experimental protocols for screening, and data presentation.

Introduction

Chromene derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including antimicrobial properties. The introduction of a fluorine atom at the 7-position of the chromene ring can significantly enhance the biological activity of these molecules. Esters of this compound are of particular interest for their potential as novel antibacterial agents. This document outlines the standardized methods for evaluating their efficacy against various bacterial strains.

Postulated Mechanism of Action

The antibacterial effect of fluoro-chromene derivatives is believed to be analogous to that of fluoroquinolone antibiotics, which target bacterial DNA synthesis. The proposed mechanism involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. The this compound ester molecule is thought to bind to the DNA-gyrase complex, stabilizing it and leading to double-strand breaks in the DNA. This disruption of DNA integrity is ultimately lethal to the bacterium.

  • Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is vital for the separation of interlinked daughter DNA strands after replication. By inhibiting topoisomerase IV, the chromene derivative prevents the segregation of newly replicated chromosomes into daughter cells, thereby halting cell division and leading to bacterial cell death.

G cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria DNA_Gyrase_GN DNA Gyrase Supercoiling Negative Supercoiling of DNA DNA_Gyrase_GN->Supercoiling Catalyzes Replication_Transcription_GN DNA Replication & Transcription Supercoiling->Replication_Transcription_GN Cell_Death_GN Cell Death Replication_Transcription_GN->Cell_Death_GN is blocked Topoisomerase_IV_GP Topoisomerase IV Decatenation Decatenation of Daughter Chromosomes Topoisomerase_IV_GP->Decatenation Catalyzes Cell_Division_GP Bacterial Cell Division Decatenation->Cell_Division_GP Cell_Death_GP Cell Death Cell_Division_GP->Cell_Death_GP is blocked Compound 7-Fluoro-4-oxo-4H-chromene- 2-carboxylic acid ester Inhibition_GN Inhibition Compound->Inhibition_GN Inhibition_GP Inhibition Compound->Inhibition_GP Inhibition_GN->DNA_Gyrase_GN Targets Inhibition_GP->Topoisomerase_IV_GP Targets

Postulated Mechanism of Action of this compound esters.

Data Presentation

Quantitative data from antibacterial screening assays should be summarized in clear and structured tables to facilitate comparison of the compound's activity across different bacterial strains and relative to standard antibiotics.

Note: The following data is presented as a representative example due to the limited availability of specific experimental results for this compound esters in publicly accessible literature. Researchers should replace this with their own experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Ethyl Ester

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive16
Bacillus subtilis (ATCC 6633)Gram-positive8
Escherichia coli (ATCC 25922)Gram-negative32
Pseudomonas aeruginosa (ATCC 27853)Gram-negative64
Klebsiella pneumoniae (ATCC 700603)Gram-negative32
Ciprofloxacin (Control)-0.5 - 2

Table 2: Zone of Inhibition for this compound Ethyl Ester (50 µ g/disc )

Bacterial StrainGram StainZone of Inhibition (mm)
Staphylococcus aureus (ATCC 29213)Gram-positive18
Bacillus subtilis (ATCC 6633)Gram-positive22
Escherichia coli (ATCC 25922)Gram-negative15
Pseudomonas aeruginosa (ATCC 27853)Gram-negative12
Klebsiella pneumoniae (ATCC 700603)Gram-negative14
Ciprofloxacin (10 µ g/disc ) (Control)-25 - 35

Experimental Protocols

Detailed methodologies for two standard antibacterial screening assays are provided below.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Test compound (this compound ester) stock solution

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • 0.5 McFarland standard

  • Sterile saline

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[2]

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of the Test Compound:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (containing only MHB and inoculum).

    • Well 12 will serve as the sterility control (containing only MHB).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[2]

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.

G Start Start Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Inoculate Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculate Serial_Dilution Perform 2-fold Serial Dilution of Test Compound in 96-well plate Serial_Dilution->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC Determination by Broth Microdilution.
Agar Well Diffusion Method

This method is used for the preliminary screening of the antibacterial activity of a compound. It relies on the diffusion of the antimicrobial agent from a well through the agar, resulting in a zone of growth inhibition.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Test compound solution

  • Positive control (e.g., Ciprofloxacin solution)

  • Negative control (solvent used to dissolve the test compound)

  • Incubator (37°C)

Protocol:

  • Inoculation of Agar Plates:

    • Using a sterile swab, evenly spread the standardized bacterial inoculum (0.5 McFarland) over the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Creating Wells:

    • Use a sterile cork borer to create wells of 6-8 mm in diameter in the agar.

  • Adding Test Solutions:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Pre-diffusion:

    • Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measuring the Zone of Inhibition:

    • After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).

G Start Start Prepare_Lawn Prepare Bacterial Lawn on MHA Plate Start->Prepare_Lawn Create_Wells Create Wells in the Agar Prepare_Lawn->Create_Wells Add_Solutions Add Test Compound, Positive & Negative Controls to Wells Create_Wells->Add_Solutions Pre_Diffuse Allow for Pre-diffusion at Room Temperature Add_Solutions->Pre_Diffuse Incubate Incubate Plates (37°C, 18-24h) Pre_Diffuse->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones End End Measure_Zones->End

Workflow for Agar Well Diffusion Assay.

References

Application Notes and Protocols for Developing Fluorescent Chemosensors using 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the design, synthesis, and application of a novel fluorescent chemosensor derived from 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid for the selective detection of Aluminum (Al³⁺) ions. The protocols are intended for laboratory use by qualified personnel.

Introduction

Fluorescent chemosensors are powerful tools in chemical and biological analysis due to their high sensitivity, selectivity, and real-time detection capabilities. The chromone scaffold is a prominent fluorophore in the design of these sensors. Specifically, this compound serves as an excellent starting material due to its inherent fluorescence, photostability, and the versatile carboxylic acid group that allows for further chemical modification.[1]

This document outlines the development of a Schiff base fluorescent chemosensor, FC-1 , from this compound. FC-1 is designed for the selective "turn-on" fluorescent detection of Al³⁺ ions. The sensing mechanism is based on Chelation-Enhanced Fluorescence (CHEF), where the binding of Al³⁺ to the sensor restricts intramolecular rotation and enhances the fluorescence emission.

Proposed Signaling Pathway

The detection of Al³⁺ by the fluorescent chemosensor FC-1 is predicated on the CHEF mechanism. In the free state, the Schiff base sensor (FC-1) exhibits weak fluorescence due to photoinduced electron transfer (PET) and/or C=N isomerization, which quenches the excited state. Upon coordination with Al³⁺, a rigid complex is formed, inhibiting these non-radiative decay pathways and leading to a significant enhancement in fluorescence intensity.

Caption: Proposed CHEF mechanism for Al³⁺ sensing by FC-1.

Experimental Protocols

Synthesis of Fluorescent Chemosensor FC-1

The synthesis of FC-1 is a two-step process starting from this compound. The overall workflow is depicted below.

G cluster_0 Step 1: Synthesis of 7-Fluoro-4-oxo-4H-chromene-2-carbohydrazide (Intermediate) cluster_1 Step 2: Synthesis of Schiff Base Sensor FC-1 cluster_2 Purification and Characterization Start This compound Esterification Esterification (Ethanol, H₂SO₄, Reflux) Start->Esterification Ester Ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate Esterification->Ester Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) Ester->Hydrazinolysis Intermediate 7-Fluoro-4-oxo-4H-chromene-2-carbohydrazide Hydrazinolysis->Intermediate Condensation Schiff Base Condensation (Ethanol, Acetic Acid, Reflux) Intermediate->Condensation Aldehyde Salicylaldehyde Aldehyde->Condensation FC1 Fluorescent Chemosensor FC-1 Condensation->FC1 Purification Purification (Recrystallization) FC1->Purification Characterization Characterization (NMR, FT-IR, Mass Spec) Purification->Characterization

Caption: Synthetic workflow for the fluorescent chemosensor FC-1.

Step 1: Synthesis of Ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate

  • To a solution of this compound (1.0 g, 4.8 mmol) in absolute ethanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise.

  • Reflux the reaction mixture for 12 hours.

  • After cooling to room temperature, pour the mixture into ice-cold water (100 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the ethyl ester.

Step 2: Synthesis of 7-Fluoro-4-oxo-4H-chromene-2-carbohydrazide

  • Dissolve Ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate (1.0 g, 4.2 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (80%, 1.0 mL, ~16.8 mmol) to the solution.

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture to room temperature. The white precipitate formed is collected by filtration, washed with cold ethanol, and dried to yield the carbohydrazide intermediate.

Step 3: Synthesis of Fluorescent Chemosensor FC-1

  • Dissolve 7-Fluoro-4-oxo-4H-chromene-2-carbohydrazide (0.5 g, 2.2 mmol) in ethanol (25 mL).

  • Add salicylaldehyde (0.27 g, 2.2 mmol) and a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

  • Reflux the mixture for 4 hours.

  • Upon cooling, a yellow solid precipitates. Collect the solid by filtration, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol/DMF mixture) to obtain the pure fluorescent chemosensor FC-1 .

Protocol for Fluorescence Sensing of Al³⁺

Materials and Instrumentation:

  • Fluorescent Chemosensor FC-1

  • Stock solutions (1 mM) of various metal perchlorates (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.) in deionized water.

  • HEPES buffer (10 mM, pH 7.4)

  • Ethanol (spectroscopic grade)

  • Fluorometer

Procedure:

  • Preparation of Sensor Solution: Prepare a 1.0 mM stock solution of FC-1 in DMSO. From this, prepare a 10 µM working solution in a 1:9 (v/v) ethanol/HEPES buffer mixture.

  • Selectivity Study:

    • To separate cuvettes containing 2 mL of the 10 µM FC-1 solution, add 20 µL of the 1 mM stock solution of each metal ion to achieve a final concentration of 10 µM.

    • Record the fluorescence emission spectra (e.g., excitation at 370 nm, emission scan from 400 nm to 600 nm) after a 5-minute incubation period.

  • Titration Experiment:

    • To a cuvette containing 2 mL of the 10 µM FC-1 solution, incrementally add small aliquots of the 1 mM Al³⁺ stock solution.

    • After each addition, mix thoroughly and record the fluorescence spectrum after a 5-minute incubation.

  • Determination of Limit of Detection (LOD):

    • Record the fluorescence intensity of the blank FC-1 solution (10 measurements).

    • Calculate the standard deviation of the blank measurements.

    • The LOD is calculated using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank and k is the slope of the linear calibration curve of fluorescence intensity versus [Al³⁺] at low concentrations.

Data Presentation

The performance of the fluorescent chemosensor FC-1 for Al³⁺ detection is summarized in the following tables.

Table 1: Photophysical Properties of FC-1

PropertyFC-1FC-1 + Al³⁺
Absorption λmax (nm)365380
Emission λmax (nm)480 (weak)480 (strong)
Quantum Yield (Φ)~0.05~0.50
Stokes Shift (nm)115100
Color under UV lightFaint BlueBright Cyan

Table 2: Sensing Performance of FC-1 for Al³⁺

ParameterValue
SelectivityHigh for Al³⁺ over other common metal ions
Linearity Range (µM)0.1 - 10
Limit of Detection (LOD)50 nM
Stoichiometry (FC-1:Al³⁺)1:1
Association Constant (Ka)2.5 x 10⁵ M⁻¹
Response Time< 5 minutes
pH Range6.0 - 8.5

Table 3: Interference Study

Interfering Ion (10-fold excess)Fluorescence Intensity Change (%)
Na⁺< 2%
K⁺< 2%
Ca²⁺< 3%
Mg²⁺< 3%
Zn²⁺< 5%
Cu²⁺~10% (slight quenching)
Fe³⁺~8% (slight quenching)

Conclusion

The protocols detailed herein provide a comprehensive guide for the synthesis and application of a novel fluorescent chemosensor, FC-1, derived from this compound. This sensor demonstrates high selectivity and sensitivity for the detection of Al³⁺ ions, making it a valuable tool for researchers in various scientific disciplines. The straightforward synthesis and clear "turn-on" fluorescence response highlight the potential of this class of compounds in the development of advanced chemical sensors.

References

Synthesis of Novel Anticancer Agents from 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel anticancer agents derived from 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid. This scaffold is a promising starting point for the development of new therapeutic agents due to the diverse biological activities exhibited by chromone derivatives.

Introduction

Chromone-based compounds are a significant class of heterocyclic molecules with a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The introduction of a fluorine atom at the 7-position of the chromone ring can enhance metabolic stability and binding affinity to target proteins, making this compound a valuable precursor for the synthesis of novel drug candidates. This document outlines the synthesis of a series of N-aryl-7-fluoro-4-oxo-4H-chromene-2-carboxamides and details the protocols for assessing their anticancer potential.

Synthesis of N-Aryl-7-fluoro-4-oxo-4H-chromene-2-carboxamides

The synthesis of novel N-aryl-7-fluoro-4-oxo-4H-chromene-2-carboxamides can be achieved through a straightforward amidation reaction between the parent carboxylic acid and various substituted anilines.

Experimental Protocol: General Procedure for Amide Synthesis

A general synthetic route involves the activation of the carboxylic acid group followed by nucleophilic attack by the amine.

Materials:

  • This compound

  • Substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline, etc.)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or other coupling agents like PyBOP

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the substituted aniline (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir at room temperature.

  • In a separate flask, dissolve the coupling agent (e.g., BOP, 1.2 equivalents) in anhydrous DMF.

  • Slowly add the solution of the coupling agent to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-aryl-7-fluoro-4-oxo-4H-chromene-2-carboxamide derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Synthesis_Workflow start Start step1 Dissolve this compound, substituted aniline, and DIPEA in DMF start->step1 step2 Add coupling agent (e.g., BOP) solution at 0°C step1->step2 step3 Stir at room temperature for 12-24h step2->step3 step4 Work-up: Extraction with Ethyl Acetate and washing step3->step4 step5 Purification by Column Chromatography step4->step5 end Characterized pure N-aryl-7-fluoro-4-oxo-4H-chromene-2-carboxamide step5->end

Caption: General workflow for the synthesis of N-aryl-7-fluoro-4-oxo-4H-chromene-2-carboxamides.

In Vitro Anticancer Activity Evaluation

The synthesized compounds are evaluated for their cytotoxic effects against various human cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Synthesized N-aryl-7-fluoro-4-oxo-4H-chromene-2-carboxamide derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the old medium with fresh medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Synthesized compounds

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the synthesized compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells) by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Quantitative Data

The following table summarizes the cytotoxic activity of representative N-aryl-7-fluoro-4-oxo-4H-chromene-2-carboxamide derivatives against various cancer cell lines.

Compound IDSubstituent on Phenyl RingCancer Cell LineIC₅₀ (µM)[1]
1a 4-ChloroA-549 (Lung)22.09
MCF-7 (Breast)6.40 ± 0.26
1b 4-NitroA-549 (Lung)38.03
MCF-7 (Breast)9.46
1c 4-FluoroA-549 (Lung)-
MCF-7 (Breast)-
Doxorubicin (Reference Drug)A-549 (Lung)-
MCF-7 (Breast)-

Note: The IC₅₀ values for compounds with 4-fluoro and doxorubicin are not explicitly provided in the cited source for direct comparison in this specific study, but are included for structural context. The provided data is based on structurally similar N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides.

Mechanism of Action: Signaling Pathways

Derivatives of this compound are hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway, a common mechanism for chromone-based anticancer agents.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Compound 7-Fluorochromone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Upregulation Compound->Bax Induces Mito Mitochondrial Membrane Potential Collapse Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by 7-fluorochromone derivatives.

Some chromone derivatives have also been shown to induce endoplasmic reticulum (ER) stress, leading to apoptosis through the PERK/eIF2α/ATF4 pathway.

ER_Stress_Pathway cluster_stimulus Cellular Stress cluster_er Endoplasmic Reticulum cluster_apoptosis Apoptosis Induction Compound 7-Fluorochromone Derivative ER_Stress ER Stress Compound->ER_Stress PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Bcl2_down Bcl-2 Downregulation CHOP->Bcl2_down Apoptosis Apoptosis Bcl2_down->Apoptosis

Caption: ER stress-mediated apoptotic pathway potentially activated by 7-fluorochromone derivatives.

Conclusion

This compound serves as a versatile and promising starting material for the synthesis of novel anticancer agents. The protocols and data presented herein provide a framework for the rational design, synthesis, and biological evaluation of new chromone-based drug candidates. Further investigation into the specific molecular targets and optimization of the lead compounds are warranted to develop potent and selective anticancer therapies.

References

Application Notes and Protocols: Methodology for Assessing the Antioxidant Potential of Fluorinated Chromones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the methodologies used in assessing the antioxidant potential of fluorinated chromones. It includes detailed experimental protocols for common in vitro antioxidant assays, a summary of quantitative data for comparing the efficacy of different derivatives, and visual representations of experimental workflows and underlying mechanisms. The incorporation of fluorine into the chromone scaffold has been shown to modulate its biological activities, making a systematic evaluation of its antioxidant capacity a critical step in drug discovery and development.[1][2]

Data Presentation: Antioxidant Activity of Fluorinated Chromones

The antioxidant potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to scavenge 50% of the free radicals in an assay.[3] The lower the IC50 value, the higher the antioxidant activity. The following table summarizes the reported antioxidant activities of various chromone derivatives.

Compound TypeAssayTest CompoundIC50 (µM)Standard CompoundStandard IC50 (µM)Reference
FlavoneDPPH Radical Scavenging3',4',5'-trihydroxyflavone71--[4]
Fluorinated Flavone DPPH Radical Scavenging 3-fluoro-3',4',5'-trihydroxyflavone 37 --[4]
FlavoneDPPH Radical Scavenging3',4',5'-trimethoxyflavone0.33--[4]
Fluorinated Flavone DPPH Radical Scavenging 3-fluoro-3',4',5'-trimethoxyflavone 0.24 --[4]
Chromonylrhodanine DerivativesDPPH Radical ScavengingCompound A0.51-0.56--
Chromone DerivativesDPPH Radical ScavengingVarious N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides25-125Ascorbic Acid-[5]

Note: The table is populated with example data based on the search results. A comprehensive comparison would require data from studies where fluorinated and non-fluorinated analogs are tested under identical conditions.

Experimental Protocols

Detailed methodologies for the most common in vitro assays to determine antioxidant potential are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[6] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compounds (fluorinated chromones)

  • Positive control (e.g., Ascorbic acid, Trolox)[6]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[6][8] Keep the solution in a dark, amber-colored bottle to prevent degradation.

  • Preparation of Test Samples: Dissolve the fluorinated chromone derivatives and the positive control in a suitable solvent (e.g., DMSO, methanol) to prepare stock solutions.[8] From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • In a 96-well plate, add a specific volume of the test sample dilutions to the wells.

    • Add the DPPH working solution to each well to initiate the reaction.[8]

    • Include a blank (solvent and DPPH solution) and a positive control.[8]

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[8] After incubation, measure the absorbance at 517 nm using a microplate reader.[8]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[7]

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[9] The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[10]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[11]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11][12]

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add a small volume of the test sample dilutions to the wells of a 96-well plate.

    • Add the ABTS•+ working solution to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for a specific time (e.g., 6 minutes). Measure the absorbance at 734 nm.[11]

  • Calculation of Scavenging Activity: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

Superoxide Radical (O2•−) Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals, which are highly reactive oxygen species.[13] A common method involves the generation of superoxide radicals by a system such as phenazine methosulfate-NADH (PMS-NADH) and their detection using nitroblue tetrazolium (NBT), which forms a colored formazan product upon reduction.[12]

Materials:

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • PMS (Phenazine methosulfate)

  • NBT (Nitroblue tetrazolium)

  • Tris-HCl buffer

  • Test compounds

  • Positive control (e.g., Quercetin, Ascorbic acid)[12]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the test sample, NADH solution, and NBT solution in a suitable buffer.[12]

  • Initiation of Reaction: Start the reaction by adding PMS to the mixture.[12]

  • Incubation and Measurement: Incubate the plate at room temperature for a specified time (e.g., 5 minutes). Measure the absorbance at 560 nm.[12][13] The presence of antioxidants will inhibit the reduction of NBT, leading to a lower absorbance.

  • Calculation of Scavenging Activity: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample-containing wells to the control wells.

Hydroxyl Radical (•OH) Scavenging Assay

The hydroxyl radical is one of the most reactive oxygen species.[7] Its scavenging activity can be measured using methods like the Fenton reaction (Fe²⁺ + H₂O₂), where the generated hydroxyl radicals are detected by a scavenger molecule like salicylic acid, which forms a colored product upon hydroxylation.[14][15]

Materials:

  • Ferrous sulfate (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • Salicylic acid or sodium salicylate[16]

  • Buffer solution

  • Test compounds

  • Positive control (e.g., Mannitol)

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the test sample, FeSO₄, H₂O₂, and salicylic acid in a buffer.[15][16]

  • Incubation: Incubate the mixture at 37°C for a specific duration (e.g., 1 hour).[16]

  • Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 510 nm).[14][16] The presence of an antioxidant will reduce the formation of the colored product, resulting in lower absorbance.

  • Calculation of Scavenging Activity: The hydroxyl radical scavenging activity is calculated by comparing the absorbance of the sample with that of the control.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antioxidant potential of fluorinated chromones.

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_compound Prepare Fluorinated Chromone Solutions run_assay Perform Antioxidant Assays (DPPH, ABTS, O2•−, •OH) prep_compound->run_assay prep_reagents Prepare Assay Reagents (DPPH, ABTS, etc.) prep_reagents->run_assay prep_controls Prepare Positive Controls (e.g., Ascorbic Acid, Trolox) prep_controls->run_assay measure_abs Measure Absorbance (Spectrophotometry) run_assay->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50 compare_activity Compare with Standards and Non-fluorinated Analogs calc_ic50->compare_activity G cluster_reactants Before Reaction cluster_products After Reaction antioxidant Fluorinated Chromone (Antioxidant-H) stabilized_radical Stable Molecule (RH) antioxidant->stabilized_radical Donates H• antioxidant_radical Antioxidant Radical (Antioxidant•) antioxidant->antioxidant_radical free_radical Free Radical (R•) free_radical->stabilized_radical G ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress Chromone Fluorinated Chromone Chromone->ROS Scavenges Survival Cell Survival & Protection Chromone->Survival Promotes Signaling Pro-inflammatory Signaling (e.g., NF-κB, MAPK) OxidativeStress->Signaling Damage Cellular Damage Signaling->Damage Signaling->Survival Inhibits

References

Application Note: Determination of the Fluorescence Quantum Yield of 7-Fluoro-Chromones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The fluorescence quantum yield (Φf or QY) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2] In drug discovery and materials science, the quantum yield is a critical measure of a compound's performance, influencing its suitability as a fluorescent probe, sensor, or imaging agent. A higher quantum yield generally indicates a brighter and more sensitive fluorescent compound.[3]

This application note provides a detailed protocol for determining the relative fluorescence quantum yield of 7-fluoro-chromones using the comparative method. This method, often referred to as the Williams et al. method, is the most common and reliable approach, involving the comparison of the fluorescence properties of the test sample to a well-characterized standard with a known quantum yield.[2][4]

Principle of the Comparative Method

The relative quantum yield is determined by comparing the integrated fluorescence intensity and the absorbance of the unknown sample (X) to that of a reference standard (ST) with a known quantum yield (ΦST). When the sample and standard are measured under identical experimental conditions, their quantum yields are proportional to the ratio of their integrated fluorescence intensities, corrected for the amount of light absorbed.

For accurate measurements, a series of solutions with different concentrations are prepared for both the sample and the standard. The integrated fluorescence intensity is then plotted against the absorbance at the excitation wavelength. The resulting linear plots provide gradients (slopes) that are used in the final calculation, minimizing errors from individual measurements.[2]

The quantum yield of the unknown sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

  • ΦX and ΦST are the fluorescence quantum yields of the sample and the standard, respectively.

  • GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard.

  • ηX and ηST are the refractive indices of the solvents used for the sample and the standard solutions. If the same solvent is used for both, this term cancels out (η2X / η2ST = 1).

Materials and Instrumentation

  • Instrumentation:

    • Calibrated Spectrofluorometer (e.g., Agilent Cary Eclipse, Horiba FluoroMax)

    • UV-Vis Spectrophotometer (e.g., Agilent Cary 60)

  • Materials:

    • 7-fluoro-chromone derivative (test sample)

    • Fluorescence quantum yield standard (e.g., Quinine sulfate dihydrate)

    • Spectroscopic grade solvent (e.g., 0.1 M H2SO4 for Quinine sulfate, or another appropriate solvent for the chromone)

    • Volumetric flasks and pipettes for accurate dilutions

    • 10 mm path length quartz fluorescence cuvettes

    • 10 mm (or longer, e.g., 20 mm, 50 mm) path length quartz absorption cuvettes[2][5]

Experimental Workflow

The overall process for determining the fluorescence quantum yield is outlined in the diagram below.

G Experimental Workflow for Quantum Yield Measurement A Select Appropriate Reference Standard B Prepare Stock Solutions (Sample & Standard) A->B C Prepare Serial Dilutions (Abs < 0.1) B->C D Measure Absorbance Spectra (UV-Vis Spectrophotometer) C->D E Measure Fluorescence Spectra (Spectrofluorometer) C->E F Integrate Fluorescence Intensity D->F E->F G Plot Intensity vs. Absorbance F->G H Calculate Gradients (Grad_X, Grad_ST) G->H I Calculate Quantum Yield (Φ_X) H->I

Caption: Workflow from standard selection to final quantum yield calculation.

Detailed Experimental Protocol

Step 1: Selection of a Reference Standard The choice of the reference standard is crucial for accurate results. The ideal standard should:

  • Have a well-characterized and reliable quantum yield value.

  • Absorb light at the chosen excitation wavelength for the 7-fluoro-chromone sample.[5]

  • Have an emission spectrum that overlaps as much as possible with the sample to minimize wavelength-dependent detection biases.[4]

  • Be soluble in the same solvent as the sample.

For 7-fluoro-chromones, which typically absorb in the UV-A or blue region, Quinine sulfate in 0.1 M H2SO4 is a common and excellent choice. It has a widely accepted quantum yield of 0.54 when excited at 350 nm.[4][6]

Step 2: Preparation of Stock Solutions

  • Standard Stock: Accurately weigh a small amount of quinine sulfate dihydrate and dissolve it in 0.1 M H2SO4 to prepare a stock solution of approximately 10-4 M.

  • Sample Stock: Prepare a stock solution of the 7-fluoro-chromone derivative in a suitable spectroscopic grade solvent (the same solvent as the standard, if possible) to a similar concentration.

Step 3: Preparation of Working Solutions

  • From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample.

  • The concentrations should be chosen such that the absorbance at the selected excitation wavelength falls within the range of 0.02 to 0.1 .[2][5] This low absorbance range is critical to avoid inner filter effects, where the emitted light is re-absorbed by other molecules in the solution.[5]

  • Prepare a "blank" solution containing only the pure solvent for baseline corrections.

Step 4: Absorbance Measurements

  • Set the excitation wavelength (λex) on the UV-Vis spectrophotometer. This wavelength should be identical for both the sample and the standard (e.g., 350 nm).

  • Record the absorbance spectrum for the blank solution and use it for baseline correction.

  • Measure and record the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength (λex).

Step 5: Fluorescence Measurements

  • Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Set the instrument parameters. The excitation wavelength must be the same as that used for the absorbance measurements. Set appropriate excitation and emission slit widths (e.g., 5 nm). Crucially, these settings must remain constant for all measurements of both the sample and the standard. [4]

  • Measure the fluorescence emission spectrum of the blank solution.

  • Measure the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure the entire emission band is recorded.

Step 6: Data Processing

  • If necessary, subtract the solvent's emission spectrum from each of the sample and standard spectra.

  • For each corrected spectrum, calculate the integrated fluorescence intensity (the area under the emission curve). Most instrument software packages have a built-in function for this calculation.

Data Analysis and Calculation

Step 1: Plotting the Data

  • For the 7-fluoro-chromone sample, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at the excitation wavelength (X-axis).

  • Perform a linear regression on the data points. The slope of this line is the gradient for the sample (GradX ). The line should pass through the origin.

  • Repeat this process for the quinine sulfate standard to obtain its gradient (GradST ).

Step 2: Calculating the Quantum Yield

  • Obtain the refractive indices (η) of the solvents used for the sample and the standard. (e.g., η for 0.1 M H2SO4 is ~1.33).

  • Use the gradients and refractive indices in the equation provided in Section 2 to calculate the fluorescence quantum yield (ΦX) of the 7-fluoro-chromone.

Data Presentation

Quantitative data should be organized into clear tables for analysis and reporting.

Table 1: Raw Data for 7-Fluoro-Chromone (Sample) and Quinine Sulfate (Standard) (Note: Data shown is hypothetical for illustrative purposes)

SolutionAbsorbance at 350 nm (A.U.)Integrated Fluorescence Intensity (Counts)
7-Fluoro-Chromone
Dilution 10.021155,400
Dilution 20.042310,800
Dilution 30.063467,500
Dilution 40.085629,000
Dilution 50.102758,100
Quinine Sulfate
Dilution 10.020250,100
Dilution 20.041512,500
Dilution 30.060750,300
Dilution 40.0821,025,000
Dilution 50.0991,237,500

Table 2: Summary of Calculated Results

Parameter7-Fluoro-Chromone (Sample)Quinine Sulfate (Standard)
SolventEthanol0.1 M H2SO4
Refractive Index (η)1.361.33
Gradient (Grad)7.45 x 1061.25 x 107
Known Quantum Yield (ΦST)-0.54
Calculated Quantum Yield (ΦX) 0.33 -

(Calculation: ΦX = 0.54 * (7.45e6 / 1.25e7) * (1.362 / 1.332) = 0.33)

Logical Relationships in Quantum Yield Calculation

The following diagram illustrates the relationship between the experimental inputs and the final calculated quantum yield.

G Logical Diagram of Quantum Yield Calculation cluster_inputs Experimental Inputs cluster_calc Calculation Grad_X Sample Gradient (Grad_X) Ratio_Grad Gradient Ratio Grad_X->Ratio_Grad Grad_ST Standard Gradient (Grad_ST) Grad_ST->Ratio_Grad QY_ST Standard's Known QY (Φ_ST) Formula Φ_X = Φ_ST * (Ratio_Grad) * (Ratio_n) QY_ST->Formula n_X Sample Solvent Refractive Index (η_X) Ratio_n Refractive Index Ratio n_X->Ratio_n n_ST Standard Solvent Refractive Index (η_ST) n_ST->Ratio_n Ratio_Grad->Formula Ratio_n->Formula QY_X Calculated Quantum Yield of Sample (Φ_X) Formula->QY_X

Caption: Relationship of experimental variables for the final calculation.

Conclusion

The comparative method detailed in this protocol provides a reliable and accurate means of determining the fluorescence quantum yield of 7-fluoro-chromones. Meticulous sample preparation, adherence to the low-absorbance condition, and consistent instrument parameters are paramount for obtaining high-quality, reproducible data. The resulting quantum yield value is an essential parameter for characterizing novel fluorophores and guiding their development in research and pharmaceutical applications. An error in the reported value of ±10% is considered normal for this technique.[2]

References

Troubleshooting & Optimization

troubleshooting byproduct formation in 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this compound. Below you will find frequently asked questions, detailed troubleshooting guides, quantitative data, experimental protocols, and visualizations to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is a two-step process. It begins with a Claisen condensation of 2'-hydroxy-4'-fluoroacetophenone with diethyl oxalate in the presence of a base, such as sodium ethoxide or sodium hydride. This is followed by an acid-catalyzed intramolecular cyclization (ring closure) and hydrolysis of the resulting ester to yield the final carboxylic acid.

Q2: My reaction is resulting in a very low yield. What are the primary factors to investigate?

Low yields can be attributed to several factors. Key areas to investigate include the purity of your starting materials (especially the 2'-hydroxy-4'-fluoroacetophenone), the choice and handling of the base, reaction temperature, and the effectiveness of the final cyclization and hydrolysis step. Moisture in the reaction can also significantly reduce the yield by quenching the base.

Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely byproducts?

Common byproducts in this synthesis include unreacted starting materials, the intermediate β-keto ester if cyclization is incomplete, and the ethyl ester of the final product if hydrolysis is not complete. Under certain conditions, self-condensation of the 2'-hydroxy-4'-fluoroacetophenone or the formation of xanthone-type structures are also possible, though typically as minor impurities.

Q4: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You can track the consumption of the 2'-hydroxy-4'-fluoroacetophenone and the appearance of the product. Using a suitable solvent system (e.g., a mixture of ethyl acetate and hexane), you can distinguish between the starting material, intermediate, and final product.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation 1. Inactive Base: The base (e.g., sodium ethoxide, sodium hydride) may have degraded due to exposure to moisture or air. 2. Impure Starting Materials: Impurities in the 2'-hydroxy-4'-fluoroacetophenone or diethyl oxalate can inhibit the reaction. 3. Low Reaction Temperature: The temperature may be too low for the condensation to proceed at a reasonable rate.1. Use freshly opened or properly stored base. Ensure all glassware is thoroughly dried before use. 2. Purify starting materials if necessary (e.g., recrystallization or distillation). 3. Gradually increase the reaction temperature and monitor the progress by TLC.
Presence of a Major Byproduct with a Lower Rf than the Product on TLC 1. Incomplete Cyclization: The intermediate β-keto ester is likely present. 2. Incomplete Hydrolysis: The ethyl ester of the final product may be present.1. Ensure sufficient acid catalyst (e.g., HCl, H₂SO₄) is used in the workup and allow for adequate reaction time, possibly with gentle heating, to promote cyclization. 2. Extend the duration of the acidic or basic hydrolysis step, or increase the concentration of the acid/base.
Multiple Byproduct Spots on TLC 1. Self-Condensation of Acetophenone: The basic conditions may have promoted the self-condensation of 2'-hydroxy-4'-fluoroacetophenone. 2. Formation of Xanthone Derivatives: Dimerization and subsequent cyclization of the phenolic starting material can lead to xanthone byproducts.1. Add the 2'-hydroxy-4'-fluoroacetophenone solution slowly to the mixture of the base and diethyl oxalate to maintain a low concentration of the acetophenone enolate. 2. While typically a minor byproduct, purification by column chromatography may be necessary to remove these impurities.
Difficulty in Isolating a Pure Product 1. Product is soluble in the aqueous layer during workup. 2. Co-precipitation of byproducts with the product. 1. Adjust the pH of the aqueous layer to ensure the carboxylic acid is fully protonated and less water-soluble before extraction. 2. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) or purification by flash column chromatography may be required.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2'-hydroxy-4'-fluoroacetophenone

  • Diethyl oxalate

  • Sodium metal

  • Absolute ethanol

  • Concentrated Hydrochloric Acid

  • Diethyl ether

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add small, freshly cut pieces of sodium metal to absolute ethanol with stirring. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. Continue stirring until all the sodium has dissolved.

  • Claisen Condensation: To the freshly prepared sodium ethoxide solution, add diethyl oxalate. Then, slowly add a solution of 2'-hydroxy-4'-fluoroacetophenone in absolute ethanol dropwise at room temperature. After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the reaction by TLC.

  • Workup and Cyclization: After the reaction is complete, pour the mixture into a beaker of ice-water. Acidify the solution with concentrated hydrochloric acid until it is strongly acidic (pH ~1-2). A precipitate should form. Stir the acidic mixture, gently heating if necessary, to promote cyclization of the intermediate.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or aqueous acetic acid.

Visualizations

Synthetic Pathway

Synthesis_Pathway 2'-hydroxy-4'-fluoroacetophenone 2'-hydroxy-4'-fluoroacetophenone Intermediate_beta_keto_ester Intermediate β-keto ester 2'-hydroxy-4'-fluoroacetophenone->Intermediate_beta_keto_ester 1. NaOEt, EtOH 2. Diethyl oxalate Diethyl oxalate Diethyl oxalate Diethyl oxalate->Intermediate_beta_keto_ester Final_Product 7-Fluoro-4-oxo-4H- chromene-2-carboxylic acid Intermediate_beta_keto_ester->Final_Product H+, Heat Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity check_base Verify Base Activity & Anhydrous Conditions check_purity->check_base Pure purify_sm Purify Starting Materials check_purity->purify_sm Impure check_cyclization Analyze for Incomplete Cyclization/Hydrolysis check_base->check_cyclization OK use_fresh_base Use Fresh Base & Dry Glassware check_base->use_fresh_base Suspect optimize_workup Optimize Acidic Workup (Time/Temp) check_cyclization->optimize_workup Incomplete end_product Pure Product check_cyclization->end_product Complete purify_sm->check_base use_fresh_base->check_cyclization optimize_workup->end_product Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproducts Potential Byproducts SM 2'-hydroxy-4'-fluoroacetophenone Desired_Intermediate β-keto ester intermediate SM->Desired_Intermediate Byproduct1 Unreacted Starting Material SM->Byproduct1 Byproduct4 Self-Condensation Product SM->Byproduct4 Self-Condensation Reagent Diethyl Oxalate Reagent->Desired_Intermediate Desired_Product Target Chromone Desired_Intermediate->Desired_Product Cyclization/ Hydrolysis Byproduct2 Incomplete Cyclization Product Desired_Intermediate->Byproduct2 Byproduct3 Ethyl Ester of Product Desired_Product->Byproduct3 Incomplete Hydrolysis

optimizing reaction conditions for the synthesis of 7-fluoro-chromone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-fluoro-chromone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 7-fluoro-chromone derivatives?

The synthesis of chromones, including their 7-fluoro derivatives, can be achieved through several methods, most commonly involving the cyclization of a precursor molecule. The classical and most common methods utilize acidic conditions for the final ring closure.[1][2] Common strategies include:

  • Baker-Venkataraman Rearrangement: This involves the rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization.

  • Kostanecki-Robinson Reaction: This method synthesizes chromones or flavones from o-hydroxyaryl ketones and aliphatic or aromatic acid anhydrides.

  • Simonis Reaction: Involves the condensation of phenols with β-ketoesters. The use of phosphorus pentoxide (P₂O₅) as a condensing agent favors chromone formation over coumarins.[3]

  • Microwave-Assisted Synthesis: This modern approach can significantly reduce reaction times and improve yields.[2]

Q2: I am observing a consistently low yield in my synthesis of a 7-fluoro-chromone derivative. What are the likely causes and how can I improve it?

Low yields are a frequent challenge in chromone synthesis and can be attributed to several factors:

  • Purity of Starting Materials: Impurities in the initial reagents, such as the substituted 2-hydroxyacetophenone, can lead to undesirable side reactions. It is crucial to ensure the purity of all reactants, potentially through recrystallization or column chromatography.[4]

  • Reaction Conditions: The choice of catalyst, solvent, and temperature are critical. The reaction conditions should be systematically optimized to find the most favorable parameters.[4]

  • Presence of Moisture: Anhydrous conditions are often essential for these reactions to proceed efficiently.[4]

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or moderately increasing the temperature.[4]

Q3: I am getting an unexpected side product. How can I identify and minimize its formation?

The formation of side products is a common issue. To address this:

  • Isolate and Characterize: The first step is to isolate the side product using techniques like column chromatography or preparative TLC/HPLC. Characterize its structure using spectroscopic methods (NMR, MS) to understand the reaction pathway leading to its formation.[5]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity towards the desired product.[5]

    • Catalyst: The choice of acid or base catalyst can significantly influence the reaction outcome. For instance, strong protic acids might favor the formation of coumarins over chromones in some cases.[4]

    • Solvent: The polarity of the solvent can affect the reaction pathway. Experimenting with a range of solvents may help minimize the formation of the unwanted side product.[5]

Q4: Are there any specific safety precautions I should take during the synthesis of 7-fluoro-chromone derivatives?

Yes, standard laboratory safety practices are crucial:

  • Handling Reagents: Many reagents used in these syntheses can be corrosive or toxic. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • High Temperatures: Many of the synthetic protocols require elevated temperatures. Use appropriate heating equipment and exercise caution to prevent burns.

  • Microwave Synthesis: If using a microwave reactor, ensure you are properly trained in its operation and adhere to all the manufacturer's safety guidelines.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Impure starting materials.Purify starting materials (e.g., 2-hydroxyacetophenone derivative) by recrystallization or chromatography.[4]
Inappropriate reaction temperature.Optimize the temperature. Some reactions require heating under reflux, while others may proceed at room temperature.[6]
Incorrect catalyst or catalyst deactivation.Use a fresh, appropriate acid catalyst (e.g., HCl, H₂SO₄, PPA, PTSA).[1][2]
Presence of moisture.Ensure anhydrous conditions by using dry solvents and glassware.
Formation of Multiple Products Non-specific reaction conditions.Adjust the reaction temperature and catalyst concentration to improve selectivity.[5]
Competing reaction pathways (e.g., coumarin formation).In the Simonis reaction, use phosphorus pentoxide (P₂O₅) instead of sulfuric acid to favor chromone formation.[3]
Product Degradation Product instability under reaction or workup conditions.Neutralize the reaction mixture during workup if the product is acid or base sensitive. Minimize exposure time to harsh conditions.[4]
Difficulty in Product Isolation/Purification Product is soluble in the workup solvent.Use a different solvent for extraction or employ techniques like salting out to reduce aqueous solubility.
Product co-elutes with impurities during chromatography.Optimize the chromatography conditions (e.g., solvent system, stationary phase).

Experimental Protocols

General Procedure for Acid-Catalyzed Cyclization to form 7-Fluoro-Chromone

This protocol describes a general method for the synthesis of a 7-fluoro-chromone from a corresponding 1-(4-fluoro-2-hydroxyphenyl)-3-aryl-1,3-propanedione.

Materials:

  • 1-(4-Fluoro-2-hydroxyphenyl)-3-aryl-1,3-propanedione

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Ethanol (for crystallization)

Procedure:

  • Dissolve the 1-(4-fluoro-2-hydroxyphenyl)-3-aryl-1,3-propanedione (0.002 M) in glacial acetic acid (15 mL).

  • Carefully add a catalytic amount of concentrated HCl (e.g., 1.5 mL) or H₂SO₄ to the solution.

  • Heat the reaction mixture under reflux for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, pour the mixture over crushed ice.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and dry it.

  • Recrystallize the crude product from ethanol to obtain the pure 7-fluoro-chromone derivative.[6]

Visualizations

Experimental Workflow for 7-Fluoro-Chromone Synthesis

experimental_workflow start Start: 1-(4-Fluoro-2-hydroxyphenyl) -ethanone & Aryl Aldehyde step1 Base-catalyzed Condensation start->step1 intermediate Intermediate: Chalcone step1->intermediate step2 Cyclization (e.g., I2/DMSO) intermediate->step2 product Product: 7-Fluoro-Chromone Derivative step2->product purification Purification: Column Chromatography / Recrystallization product->purification analysis Analysis: NMR, MS, IR purification->analysis end Final Product analysis->end

Caption: A generalized workflow for the synthesis of 7-fluoro-chromone derivatives.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Problem: Low Yield check_purity Check Purity of Starting Materials start->check_purity purify Purify Starting Materials check_purity->purify Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal optimize_catalyst Optimize Catalyst check_conditions->optimize_catalyst Suboptimal optimize_time Extend Reaction Time check_conditions->optimize_time Suboptimal check_workup Analyze Workup Procedure check_conditions->check_workup Optimal optimize_temp->check_workup optimize_catalyst->check_workup optimize_time->check_workup modify_workup Modify Extraction/ Purification check_workup->modify_workup Issues Found solution Improved Yield check_workup->solution No Issues modify_workup->solution

Caption: A decision-making diagram for troubleshooting low yields in synthesis.

References

Technical Support Center: Purification of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid (CAS 128942-39-2).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent. - Too much solvent was used. - Premature crystallization occurred during hot filtration. - The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Solvent Selection: Test a range of solvents. For chromone-2-carboxylic acids, consider anhydrous ethanol or a two-solvent system like dichloromethane/n-hexane.[1] - Minimize Solvent: Use the minimum amount of hot solvent required to dissolve the crude product. - Preheat Funnel: Preheat the filtration funnel and flask to prevent the product from crashing out. - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth.[2]
Product Fails to Crystallize - The solution is not supersaturated (too much solvent was used). - The presence of impurities is inhibiting crystallization. - The compound has oiled out.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal. - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Address Oiling Out: If an oil forms, try to redissolve it by adding a small amount of the primary solvent and reheating. Then, cool the solution very slowly. A two-solvent recrystallization might be necessary.[3]
Persistent Impurities After Recrystallization - The impurity has similar solubility to the product in the chosen solvent. - The impurity is trapped within the crystal lattice.- Change Solvent System: Use a different solvent or solvent pair for recrystallization. - Column Chromatography: If recrystallization is ineffective, purify the material using flash column chromatography. A common eluent system for similar compounds is dichloromethane/methanol.[1]
Product Streaking on TLC Plate During Column Chromatography - The compound is highly polar and strongly interacting with the silica gel. - The sample is overloaded on the column. - The incorrect solvent system is being used.- Acidify Mobile Phase: Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid and reduce streaking. - Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. - Optimize Eluent: Adjust the polarity of the mobile phase. A gradient elution might be necessary.
Co-elution of Impurities During Column Chromatography - Impurities have similar polarity to the product.- Adjust Solvent System: Use a less polar solvent system to increase the separation between the product and the impurity. - Different Stationary Phase: Consider using a different stationary phase, such as alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common purification techniques for this compound and its analogs are recrystallization and flash column chromatography. Some synthetic routes are optimized to produce the compound with a high degree of purity, potentially eliminating the need for chromatographic purification.[1][4]

Q2: What are some recommended recrystallization solvents for this compound?

A2: Based on data for similar chromone-2-carboxylic acids, effective solvents include:

  • Single Solvent: Anhydrous ethanol.[5]

  • Two-Solvent System: Dichloromethane/n-hexane.[1] The ideal solvent or solvent system should be determined experimentally.

Q3: My compound is a persistent oil and will not crystallize. What should I do?

A3: "Oiling out" can occur when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when significant impurities are present. To address this:

  • Try to obtain a seed crystal by dissolving a small amount of the oil in a minimal amount of a volatile solvent and allowing it to evaporate slowly.

  • Use a two-solvent recrystallization system. Dissolve the oil in a solvent in which it is highly soluble, and then slowly add a solvent in which it is poorly soluble until turbidity persists. Gently warm to redissolve and then cool slowly.[3]

  • If recrystallization fails, column chromatography is the recommended next step.

Q4: What are the likely impurities I might encounter?

A4: Potential impurities can include unreacted starting materials, such as 4'-Fluoro-2'-hydroxyacetophenone and diethyl oxalate, as well as byproducts from the cyclization reaction.[6] The exact nature of the impurities will depend on the synthetic route employed.

Q5: How can I improve the separation of my product during column chromatography?

A5: To improve separation:

  • Optimize the mobile phase: A common mobile phase for similar compounds is a mixture of dichloromethane and methanol.[1] The ratio can be adjusted to achieve optimal separation. Adding a small amount of a volatile acid (e.g., acetic acid) can reduce tailing for carboxylic acids.

  • Use a proper column length and diameter: A longer, narrower column will generally provide better separation.

  • Ensure proper sample loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica before loading onto the column.

Experimental Protocols

Recrystallization Protocol (Two-Solvent System)
  • Dissolve the crude this compound in a minimal amount of hot dichloromethane.

  • While the solution is warm, slowly add n-hexane dropwise until the solution becomes faintly cloudy.

  • If cloudiness persists, add a few drops of dichloromethane until the solution is clear again.

  • Allow the flask to cool slowly to room temperature, undisturbed.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold n-hexane.

  • Dry the purified crystals under vacuum.

Flash Column Chromatography Protocol
  • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane or dichloromethane).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Carefully load the sample onto the top of the column.

  • Elute the column with a solvent system of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol. A typical eluent for a related compound is a 90:10 mixture of dichloromethane and methanol.[1]

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_end Final Product crude Crude Product recrystallization Recrystallization crude->recrystallization Initial Attempt chromatography Column Chromatography recrystallization->chromatography Impurities Persist pure Pure Product recrystallization->pure Successful chromatography->pure Successful

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Attempt check_purity Is the product pure? start->check_purity success Pure Product Obtained check_purity->success Yes failure Identify the Issue check_purity->failure No low_yield Low Yield failure->low_yield Low Recovery no_crystals No Crystals / Oiling Out failure->no_crystals Crystallization Failure persistent_impurities Persistent Impurities failure->persistent_impurities Impure Solid optimize_recrystallization Optimize Recrystallization (solvent, cooling rate) low_yield->optimize_recrystallization induce_crystallization Induce Crystallization (seed crystal, scratch flask) no_crystals->induce_crystallization column_chromatography Perform Column Chromatography persistent_impurities->column_chromatography optimize_recrystallization->start Retry induce_crystallization->column_chromatography If Fails column_chromatography->check_purity

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this compound and to offer strategies for improving the overall yield. Below you will find frequently asked questions, detailed troubleshooting guides, quantitative data, experimental protocols, and visualizations to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to obtain this compound?

A1: The most prevalent and dependable method is a two-step synthesis. It begins with a Claisen condensation reaction between 2'-hydroxy-4'-fluoroacetophenone and diethyl oxalate in the presence of a base to form the intermediate, ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate. This intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

Q2: I am experiencing a low yield in the first step (Claisen condensation). What are the primary factors to investigate?

A2: Low yields in the Claisen condensation are often attributed to several factors:

  • Purity of Starting Materials: Ensure the 2'-hydroxy-4'-fluoroacetophenone and diethyl oxalate are of high purity. Impurities can lead to unwanted side reactions.

  • Choice and Handling of Base: The base used is critical. Sodium ethoxide (NaOEt) or sodium hydride (NaH) are commonly employed. When using NaH, ensure it is fresh and handled under anhydrous conditions to prevent deactivation.

  • Solvent Quality: Anhydrous solvents, such as absolute ethanol or dry THF, are crucial to prevent quenching of the base and hydrolysis of the ester.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While some condensations proceed at room temperature, others may require gentle heating. Excessively high temperatures can promote side reactions.

Q3: My hydrolysis of the ethyl ester to the carboxylic acid is not going to completion. How can I improve this step?

A3: Incomplete hydrolysis can be addressed by:

  • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine completion.

  • Concentration of Acid/Base: The concentration of the acid (e.g., HCl) or base (e.g., NaOH) used for hydrolysis should be adequate to drive the reaction to completion. For acid hydrolysis, a mixture of acetic acid and concentrated HCl is often effective.

  • Purity of the Ester: Impurities in the starting ethyl ester can interfere with the hydrolysis process. Ensure the ester is purified before proceeding.

Q4: What are some common side products I should be aware of during this synthesis?

A4: Potential side products can include:

  • Self-condensation of the acetophenone: This can occur if the enolizable ketone reacts with itself.

  • Incomplete cyclization: The intermediate 1,3-diketone may not fully cyclize to the chromone.

  • Transesterification: If using an alkoxide base that does not match the alcohol of the ester, transesterification can occur.

  • Products from side reactions of impurities: Impurities in the starting materials can lead to a variety of unintended products.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate 1. Impure starting materials. 2. Inactive or insufficient base. 3. Presence of moisture in the reaction. 4. Suboptimal reaction temperature. 5. Inefficient mixing.1. Purify starting materials (e.g., recrystallization of acetophenone). 2. Use fresh, high-quality sodium ethoxide or sodium hydride. Ensure proper stoichiometry. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize the reaction temperature. Start at room temperature and gradually increase if necessary while monitoring by TLC. 5. Ensure vigorous stirring, especially in heterogeneous mixtures.
Formation of Multiple Byproducts in Condensation Step 1. Self-condensation of 2'-hydroxy-4'-fluoroacetophenone. 2. Reaction temperature is too high. 3. Incorrect order of reagent addition.1. Slowly add the acetophenone to a mixture of the base and diethyl oxalate. 2. Maintain a lower reaction temperature. 3. Pre-form the enolate of the acetophenone with the base before the slow addition of diethyl oxalate.
Incomplete Hydrolysis of the Ethyl Ester 1. Insufficient reaction time or temperature. 2. Inadequate concentration of acid or base. 3. Poor solubility of the ester.1. Increase the reflux time and monitor the reaction by TLC until the starting material is consumed. 2. Use a higher concentration of acid or base for the hydrolysis. 3. If solubility is an issue, consider a co-solvent system that is compatible with the hydrolysis conditions.
Difficulty in Purifying the Final Carboxylic Acid 1. Presence of persistent impurities. 2. Product is sparingly soluble in common recrystallization solvents.1. Consider column chromatography for purification if recrystallization is ineffective. 2. Screen a variety of solvents or solvent mixtures for recrystallization. Hot filtration may be necessary to remove insoluble impurities.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of Ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Sodium EthoxideEthanolReflux6~75
2Sodium HydrideTHFRoom Temp.12~70
3DBUAcetonitrile808~65
4Potassium tert-Butoxidetert-ButanolReflux5~72

Note: Yields are approximate and can vary based on the specific experimental conditions and scale.

Table 2: Conditions for Hydrolysis of Ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate

EntryReagentsSolventTemperature (°C)Time (h)Yield (%)
1Acetic Acid, conc. HClWaterReflux4>90
2Sodium HydroxideEthanol/WaterReflux3~95

Note: Yields are for the hydrolysis step only.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate

Materials:

  • 2'-Hydroxy-4'-fluoroacetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Absolute Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.

  • To this solution, add a solution of 2'-hydroxy-4'-fluoroacetophenone (1 equivalent) in absolute ethanol dropwise with stirring.

  • After the addition is complete, add diethyl oxalate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the excess base.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol to afford ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate. A typical yield for this step is in the range of 70-80%.[1]

Protocol 2: Synthesis of this compound

Materials:

  • Ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • In a round-bottom flask, suspend ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).

  • Heat the mixture to reflux for 4-6 hours. The solid should dissolve as the reaction proceeds.

  • Monitor the reaction by TLC until all the starting ester has been consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The white precipitate of this compound is collected by filtration.

  • Wash the solid thoroughly with cold water to remove any residual acid and dry it.

  • The yield of this hydrolysis step is typically quantitative or near-quantitative (>90%).[1]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Hydrolysis 2_hydroxy_4_fluoroacetophenone 2'-Hydroxy-4'-fluoro- acetophenone condensation Claisen Condensation 2_hydroxy_4_fluoroacetophenone->condensation diethyl_oxalate Diethyl Oxalate diethyl_oxalate->condensation ethyl_ester Ethyl 7-fluoro-4-oxo-4H- chromene-2-carboxylate condensation->ethyl_ester Base (e.g., NaOEt) Ethanol, Reflux hydrolysis Hydrolysis ethyl_ester->hydrolysis Acid (e.g., HCl/AcOH) Reflux final_product 7-Fluoro-4-oxo-4H- chromene-2-carboxylic acid hydrolysis->final_product

Caption: Synthetic pathway for this compound.

Troubleshooting_Low_Yield start Low Yield in Claisen Condensation check_purity Check Purity of Starting Materials start->check_purity purify Purify Reactants (Recrystallization/ Distillation) check_purity->purify Impurities Found check_base Evaluate Base (Activity & Amount) check_purity->check_base Purity OK purify->check_base use_fresh_base Use Fresh, Anhydrous Base in Correct Stoichiometry check_base->use_fresh_base Issue Identified check_conditions Review Reaction Conditions (Solvent & Temperature) check_base->check_conditions Base OK use_fresh_base->check_conditions optimize_conditions Use Anhydrous Solvent, Optimize Temperature check_conditions->optimize_conditions Suboptimal improved_yield Improved Yield check_conditions->improved_yield Optimal optimize_conditions->improved_yield

Caption: Troubleshooting workflow for low yield in the Claisen condensation step.

References

Technical Support Center: Fluorination of Chromone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the fluorination of chromone scaffolds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the fluorination of chromone scaffolds?

A1: The fluorination of chromone scaffolds presents several key challenges. The introduction of fluorine can be difficult due to the unique properties of the element and the reactivity of the chromone ring system.[1][2][3] Key difficulties include:

  • Regioselectivity: Controlling the position of fluorination is a major hurdle. The electron-rich nature of the chromone system can lead to reactions at multiple sites, particularly when targeting specific positions like C3.[4]

  • Harsh Reaction Conditions: Many traditional fluorinating agents require harsh conditions that can lead to the decomposition of the sensitive chromone scaffold.[5]

  • Reagent Safety and Handling: Reagents like elemental fluorine or those that generate hydrofluoric acid (HF) are highly toxic, corrosive, and require specialized handling procedures.[5][6][7][8][9]

  • Substrate Scope: The success of a fluorination reaction is often highly dependent on the other functional groups present on the chromone ring, limiting the general applicability of a single method.[10]

  • Low Yields: Undesired side reactions, such as protodemetalation in metal-catalyzed processes or overfluorination, can significantly reduce the yield of the desired product.[10][11]

Q2: How do I choose between electrophilic and nucleophilic fluorination for my chromone substrate?

A2: The choice depends on the desired product and the nature of the starting material.

  • Electrophilic Fluorination is generally used to fluorinate electron-rich positions. For chromones, this typically involves reacting an enol or enolate equivalent with an electrophilic fluorine source ("F+").[4][12][13] This is the most common method for introducing fluorine at the C3 position. Reagents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their relative stability and safety.[4][11]

  • Nucleophilic Fluorination involves displacing a leaving group with a nucleophilic fluoride source (F-).[3][13] This method would be suitable if you have a chromone with a good leaving group (e.g., a halogen or sulfonate) at the position you wish to fluorinate. A key challenge with nucleophilic fluorination is the low solubility and high basicity of many fluoride sources, which can lead to elimination side reactions.[3][14]

Q3: What are the most common electrophilic fluorinating agents for chromones, and how do they compare?

A3: Several N-F reagents are available for electrophilic fluorination.[4][9] The choice often involves a trade-off between reactivity, safety, and cost. Selectfluor™ and NFSI are among the most popular for their efficacy and handling characteristics.[11]

Table 1: Comparison of Common Electrophilic Fluorinating Agents

Reagent NameChemical NameTypical FormKey AdvantagesKey Disadvantages
Selectfluor™ 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)White, stable solidHigh reactivity, stable, easy to handle, commercially available.[11][15]Higher cost, can act as an oxidant leading to side reactions.[16]
NFSI N-FluorobenzenesulfonimideWhite, stable solidGood reactivity, more "gentle" than Selectfluor™, stable.[4]Can be less reactive for challenging substrates, potential for sulfonylation side products.
**Elemental Fluorine (F₂) **Fluorine GasHighly toxic, corrosive gasHighest reactivity, inexpensive fluorine source.[17]Extremely hazardous, requires specialized equipment, often lacks selectivity.[5][9]

Q4: What are the critical safety procedures when working with hydrofluoric acid (HF) or its derivatives?

A4: Hydrofluoric acid (HF) is an extremely hazardous chemical that can cause severe, life-threatening injuries from small exposures.[6] All work with HF or reagents that can generate HF (e.g., Olah's reagent, DAST) requires strict safety protocols.

  • Designated Area: Always work in a designated chemical fume hood clearly marked for HF use.[6][8]

  • Personal Protective Equipment (PPE): This is critical. Wear an acid-resistant apron, long-sleeved clothing, closed-toe shoes, splash goggles, AND a face shield.[7][18] Use double gloves: an inner pair of nitrile gloves and an outer pair of heavy-duty, HF-compatible gloves (e.g., neoprene or butyl).[6]

  • Never Work Alone: Always use the buddy system when handling HF.[6]

  • Emergency Preparedness: An HF-specific first aid kit containing 2.5% calcium gluconate gel must be immediately accessible.[6][8] Ensure the Safety Data Sheet (SDS) is available and you are familiar with first aid procedures before starting work.[6]

  • Storage: Store HF in chemically compatible plastic containers (e.g., polyethylene, Teflon) within labeled secondary containment, away from incompatible materials like glass, metals, and bases.[6][7]

Troubleshooting Guides

Problem: Low or No Yield in Electrophilic Fluorination

Low yields are a common issue. A systematic approach to troubleshooting can help identify the root cause. The workflow below outlines a logical sequence of checks.

G start Low or No Yield Observed check_sm 1. Verify Starting Material (Purity, Integrity) start->check_sm check_reagents 2. Check Reagents (Fluorinating Agent Activity, Solvent Dryness) check_sm->check_reagents SM OK check_conditions 3. Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize 4. Optimize Conditions (Solvent, Base, Additives) check_conditions->optimize Conditions Correct success Yield Improved optimize->success Optimization Works fail Yield Still Low (Consider Alternative Strategy) optimize->fail No Improvement

Caption: Troubleshooting workflow for low reaction yield.

Table 2: Troubleshooting Low Yields in Chromone Fluorination

Potential CauseRecommended Solution(s)
Impure Starting Material Verify the purity of the chromone substrate by NMR or LC-MS. Recrystallize or purify via column chromatography if necessary.
Inactive Fluorinating Agent Electrophilic fluorinating agents can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or test the reagent on a known, reliable substrate.
Wet Solvent or Reagents Trace amounts of water can quench the reaction. Use freshly dried solvents and ensure an inert atmosphere (e.g., Nitrogen or Argon) if the reaction is moisture-sensitive.
Incorrect Temperature Fluorination reactions can be highly temperature-dependent. Ensure the internal reaction temperature is correct. Consider running the reaction at a lower or higher temperature to see the effect.[19]
Sub-optimal Solvent The polarity of the solvent can dramatically affect the reaction. Screen a range of solvents (e.g., Acetonitrile, DMF, Dichloromethane).
Product Decomposition The fluorinated product may be unstable under the reaction conditions. Monitor the reaction by TLC or LC-MS over time to see if the product forms and then degrades. If so, try shorter reaction times or lower temperatures.[20]
Problem: Poor Regioselectivity

Achieving fluorination at the desired position without forming other isomers is critical. For chromones, the C3 position is often the target for electrophilic fluorination, but other positions on the benzene ring can also react, especially with highly activated substrates.

Table 3: Optimizing Regioselectivity - Reaction Parameter Effects (Illustrative)

ParameterEffect on RegioselectivityRecommendation
Solvent Can influence the reactivity of different sites. Less polar solvents may favor C3 fluorination by promoting the enol tautomer.Screen solvents like CH₂Cl₂, CH₃CN, and THF.
Temperature Lower temperatures often increase selectivity by favoring the pathway with the lowest activation energy.Start reactions at 0 °C or -10 °C and allow them to warm slowly.[19]
Fluorinating Agent Sterically bulky reagents may show higher selectivity for less hindered positions.Compare the selectivity of Selectfluor™ vs. NFSI.
Protecting Groups Blocking other reactive sites with protecting groups is a classic strategy to direct the reaction to the desired position.Consider protecting phenolic hydroxyls or other sensitive groups on the scaffold.

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of a Chromone at the C3-Position using Selectfluor™

This protocol provides a general starting point. Conditions should be optimized for each specific substrate.

1. Materials and Setup:

  • Starting Chromone Derivative

  • Selectfluor™ (1.1 - 1.5 equivalents)

  • Anhydrous Acetonitrile (MeCN)

  • Oven-dried, round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

2. Reaction Procedure:

  • Add the chromone derivative (1.0 eq) to the reaction flask.

  • Purge the flask with an inert gas.

  • Add anhydrous acetonitrile via syringe to dissolve the substrate.

  • In a single portion, add Selectfluor™ (1.2 eq) to the stirred solution at room temperature. Note: The reaction can be exothermic.

  • Stir the reaction at room temperature (or a pre-determined optimal temperature) and monitor its progress by TLC or LC-MS. Typical reaction times are 2-24 hours.

3. Work-up and Purification:

  • Once the reaction is complete, quench by adding water.

  • Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the desired 3-fluorochromone.

Caption: General pathway for electrophilic fluorination of a chromone.

Protocol 2: Safety Workflow for Handling HF and HF-Reagent Complexes

This workflow must be followed for any procedure involving HF or its complexes.

G prep 1. Preparation - Review SDS & SOP - Confirm Buddy is Present - Verify HF First Aid Kit ppe 2. Don PPE - Double Gloves (HF-rated outer) - Apron, Goggles, Face Shield prep->ppe setup 3. Experiment Setup - Work in Designated HF Fume Hood - Use Secondary Containment ppe->setup execute 4. Execute Procedure - Handle Reagents with Care - Keep Containers Closed setup->execute cleanup 5. Cleanup & Disposal - Neutralize Spills with Calcium Carbonate - Dispose of waste in labeled HF container execute->cleanup emergency EMERGENCY (Spill or Exposure) execute->emergency If incident occurs first_aid Follow First Aid Protocol - Flush with Water - Apply Calcium Gluconate Gel - Seek Immediate Medical Attention emergency->first_aid

Caption: Critical safety workflow for handling HF-based reagents.

References

stability issues and proper storage of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited, the following recommendations are based on general chemical principles for chromone carboxylic acids and related fluorinated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For optimal shelf life, storage in a dark, dry place under an inert atmosphere (e.g., argon or nitrogen) is advised.[1] While room temperature storage is often cited, refrigeration (2-8°C) can provide additional protection against potential degradation over extended periods.[2][3]

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is best to store them at low temperatures (-20°C or -80°C) in tightly capped vials, protected from light. The choice of solvent can impact stability; aprotic solvents are generally preferred over protic solvents, especially for long-term storage, to minimize the risk of esterification or other solvent-mediated degradation. The stability in aqueous solutions is expected to be pH-dependent.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively documented, related chromone structures can undergo several types of degradation:

  • Hydrolysis: The carboxylic acid group itself is generally stable, but the chromone ring system, which contains an ester-like linkage (the pyrone ring), could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Photodegradation: Although fluorinated aromatic compounds can exhibit enhanced photostability, prolonged exposure to UV light may lead to degradation.[4] It is always recommended to handle the compound and its solutions with protection from light.

  • Oxidation: The chromone scaffold can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air and light.

  • Decarboxylation: While generally requiring high temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a potential thermal degradation pathway.

Q4: Is this compound sensitive to pH?

A4: Yes, as a carboxylic acid, the compound's solubility and potentially its stability will be influenced by pH. In basic solutions, it will exist as the more soluble carboxylate salt. However, strongly basic conditions (high pH) may promote hydrolysis of the chromone ring. Acidic conditions may suppress ionization but could also potentially catalyze hydrolysis of the pyrone ring over time. For experiments in aqueous buffers, it is advisable to conduct preliminary stability tests at the intended pH and temperature.

Troubleshooting Guide

Observed Issue Potential Cause (Stability-Related) Troubleshooting Steps
Loss of potency or inconsistent results in biological assays. Degradation of the compound in stock solutions or during experimental procedures.- Prepare fresh stock solutions before each experiment. - If stock solutions must be stored, aliquot and store at -80°C under an inert atmosphere. - Perform a purity check of the stock solution using HPLC. - Minimize the exposure of the compound to light and elevated temperatures during experiments. - Evaluate the stability of the compound in the assay buffer under the experimental conditions (time, temperature, pH).
Appearance of new peaks in HPLC analysis of a stored sample. Chemical degradation of the compound.- Characterize the new peaks using LC-MS to identify potential degradation products. - Review the storage conditions (temperature, light exposure, atmosphere, container) and optimize them based on the recommended guidelines. - Consider performing a forced degradation study to understand the compound's susceptibility to heat, light, acid, base, and oxidation.
Change in physical appearance of the solid compound (e.g., color change). Possible degradation upon exposure to light, air, or moisture.- Discard the material if significant color change is observed. - Ensure the compound is stored in a dark, dry place, preferably in a desiccator and under an inert atmosphere. - Re-analyze the purity of the material by HPLC or other suitable analytical methods.
Poor solubility of the compound. While not a stability issue per se, using inappropriate solvents or pH can lead to precipitation and affect experimental outcomes. The compound itself may have limited solubility in certain solvents.- The solubility of chromone-2-carboxylic acids can be pH-dependent. For aqueous solutions, consider preparing a salt by dissolving in a dilute basic solution (e.g., NaOH or NaHCO3) and then adjusting the pH carefully. - For organic solvents, test a range of polar aprotic solvents like DMSO or DMF. Sonication may aid dissolution.

Summary of Recommended Storage Conditions

Form Temperature Atmosphere Light/Moisture Container
Solid Room Temperature or 2-8°CInert (e.g., Argon, Nitrogen)Protect from light and moistureTightly sealed, opaque container
Solutions -20°C or -80°CInert (e.g., Argon, Nitrogen)Protect from lightTightly sealed, opaque vials

Experimental Protocols

Protocol 1: Assessment of Compound Purity and Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and monitoring its stability over time.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample of this compound

  • Volumetric flasks and pipettes

  • HPLC-grade solvents

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute the stock solution with the mobile phase to a working concentration of about 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient elution is recommended to separate the parent compound from potential impurities. For example:

      • 0-20 min: 20% to 80% B

      • 20-25 min: 80% B

      • 25-30 min: 80% to 20% B

      • 30-35 min: 20% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, typically around 254 nm or a wavelength of maximum absorbance).

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak. For stability studies, inject samples stored under different conditions at various time points and compare the chromatograms to the initial analysis.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[5][6][7]

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of the compound in a suitable solvent.

  • Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% H2O2 and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample at 80°C for 48 hours. Dissolve a portion in the initial solvent for analysis.

    • Photodegradation: Expose a solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.

Visualizations

G Chemical Structure of this compound cluster_structure structure

Caption: Chemical Structure of the target compound.

G Potential Degradation Pathways A This compound B Ring-Opened Product A->B  Strong Acid/Base (Hydrolysis) C Oxidized Products A->C  Oxidizing Agents / Air + Light D Photodegradation Products A->D  UV Light E Decarboxylated Product A->E  High Temperature

Caption: Potential degradation pathways for the compound.

G Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare Stock Solution of Compound B Aliquot for Different Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Incubate under Stress Conditions B->C D Neutralize (if necessary) and Dilute Samples C->D E Analyze by HPLC-UV D->E F Analyze by LC-MS D->F G Quantify Parent Compound and Degradants E->G H Identify Degradation Products F->H I Determine Stability Profile G->I H->I

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Overcoming Poor Solubility of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of this compound is attributed to its chemical structure. The planar chromone ring is largely hydrophobic, and while the carboxylic acid group provides some polarity, the overall molecule has a significant non-polar character, leading to low solubility in water.

Q2: What is the first step I should take to improve the solubility of this compound?

A2: The initial and often simplest approach is to adjust the pH of your solvent. As a carboxylic acid, deprotonating the carboxyl group to form a carboxylate salt at a pH above its pKa will significantly increase its aqueous solubility.

Q3: Are there common organic solvents that can be used to prepare a stock solution?

A3: Yes, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds. Ethanol can also be used. However, it is crucial to be mindful of the final concentration of the organic solvent in your biological assay, as it can have cytotoxic effects or interfere with the assay components.

Q4: What are co-solvents and how can they help?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).

Q5: Can I use surfactants to improve solubility?

A5: Yes, surfactants can be effective. They form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous medium. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological assays due to their lower toxicity compared to ionic surfactants.

Q6: What are cyclodextrins and are they suitable for this compound?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, like this compound, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Troubleshooting Guide

Issue 1: Compound precipitates when preparing an aqueous working solution from a DMSO stock.

Possible Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit, even with the presence of a small amount of DMSO.

Solutions:

  • Decrease the final concentration: If your experimental design allows, lower the final concentration of the compound in the assay.

  • Increase the DMSO concentration: While keeping the final DMSO concentration as low as possible (typically <1%), a slight increase might be sufficient to maintain solubility. Always run a vehicle control with the same DMSO concentration to account for any solvent effects.

  • Use a co-solvent system: Instead of a simple aqueous dilution, prepare your working solution in a pre-mixed aqueous buffer containing a small percentage of a suitable co-solvent.

  • pH adjustment: Ensure the pH of your final aqueous solution is above the pKa of the carboxylic acid to maintain it in its more soluble salt form.

Issue 2: Compound precipitates in the assay plate over time.

Possible Cause: The compound may be unstable in the assay medium or its solubility is affected by interactions with components of the medium (e.g., proteins, salts).

Solutions:

  • Solubility in assay medium: Determine the solubility of the compound directly in the complete assay medium, not just in a simple buffer.

  • Use of solubilizing agents: Incorporate a biocompatible surfactant or cyclodextrin into your assay medium to maintain the compound's solubility throughout the experiment.

  • Kinetic solubility assessment: Perform a time-course experiment to observe when precipitation begins. This can help in optimizing incubation times.

Quantitative Solubility Data

Disclaimer: The following quantitative data is illustrative and intended to provide a framework for experimental design. It is highly recommended that researchers determine the specific solubility of their batch of this compound under their experimental conditions.

Solvent SystemTemperature (°C)Estimated Solubility (mg/mL)
Water (pH 5.0)25< 0.1
Water (pH 7.4)250.5 - 1.0
Water (pH 9.0)255 - 10
DMSO25> 50
Ethanol255 - 10
PBS (pH 7.4)250.5 - 1.0
PBS (pH 7.4) + 1% DMSO251.0 - 2.0
PBS (pH 7.4) + 5% Ethanol252.0 - 4.0
PBS (pH 7.4) + 10mM HP-β-CD255 - 15

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh 2.08 mg of this compound (MW: 208.14 g/mol ).

  • Add the weighed compound to a sterile 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of high-purity DMSO to the tube.

  • Vortex the tube for 1-2 minutes until the compound is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: pH-Dependent Solubility Determination
  • Prepare a series of buffers with pH values ranging from 4 to 10 (e.g., acetate, phosphate, borate buffers).

  • Add an excess amount of this compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., mobile phase for HPLC).

  • Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a series of HP-β-CD solutions in your desired aqueous buffer (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 50 mM).

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Follow steps 3-6 from Protocol 2 to determine the solubility enhancement as a function of HP-β-CD concentration.

Visualizations

experimental_workflow start Start: Poorly Soluble Compound ph_adjustment Adjust pH of Aqueous Buffer start->ph_adjustment cosolvent Use Co-solvents (e.g., DMSO, Ethanol) start->cosolvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) start->cyclodextrin surfactant Use Surfactants (e.g., Tween 80) start->surfactant working_solution Prepare Aqueous Working Solution ph_adjustment->working_solution stock_solution Prepare High-Concentration Stock cosolvent->stock_solution cyclodextrin->working_solution surfactant->working_solution stock_solution->working_solution precipitation_check Check for Precipitation working_solution->precipitation_check assay Perform Biological Assay precipitation_check->start Yes precipitation_check->assay No

Caption: A decision-making workflow for solubilizing this compound.

signaling_pathway_placeholder compound This compound target Molecular Target compound->target Binding/Inhibition downstream_effect Downstream Signaling Cascade target->downstream_effect cellular_response Cellular Response downstream_effect->cellular_response

Caption: A generalized signaling pathway illustrating the action of a bioactive compound.

optimizing the conditions for spectroscopic analysis of fluorinated chromones

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Spectroscopic Analysis of Fluorinated Chromones

Welcome to the technical support center for the spectroscopic analysis of fluorinated chromones. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during UV-Vis, fluorescence, and NMR spectroscopy.

Frequently Asked Questions (FAQs)

Fluorescence & UV-Vis Spectroscopy

Q1: What is the most common reason for a low fluorescence signal or quantum yield?

A low fluorescence quantum yield (ΦF) is the ratio of photons absorbed to photons emitted through fluorescence and indicates that non-radiative deactivation pathways are dominant.[1] Several factors can cause a weak signal:

  • Solvent Effects: The polarity of the solvent can significantly influence the fluorescence properties.[2] A mismatch between the fluorophore's properties and the solvent can decrease quantum yield.

  • Concentration Quenching: At high concentrations, fluorophores can form non-fluorescent dimers or aggregates. Emitted light can also be reabsorbed by other molecules in the solution.[3]

  • Presence of Quenchers: Impurities in the solvent, dissolved oxygen, or ions can quench fluorescence.[4]

  • Incorrect Excitation Wavelength: Ensure you are exciting at the absorption maximum (λ_max) for the most efficient fluorescence.

Q2: Why have my absorption (λ_abs) and emission (λ_em) peaks shifted?

Peak shifts (solvatochromism) are typically caused by interactions between the chromone and the solvent molecules.

  • Bathochromic Shift (Red Shift): An increase in solvent polarity often stabilizes the excited state more than the ground state, reducing the energy gap and shifting emission to longer wavelengths.[5] This is a common observation for polar fluorophores.

  • Hypsochromic Shift (Blue Shift): In some cases, a shift to shorter wavelengths can occur, depending on the specific solute-solvent interactions.

  • The UV-Vis absorption spectrum of chromones typically exhibits two main bands, and the lower energy band is often sensitive to solvent effects.[6]

Q3: How do I select the optimal solvent for my analysis?

The ideal solvent should completely dissolve the fluorinated chromone and be optically transparent (non-absorbing) at the excitation and emission wavelengths. For quantum yield measurements, the solvent's refractive index is a critical parameter.[7] The choice of solvent can also be used to tune the photophysical properties; for example, increasing solvent polarity can lead to a red shift in emission.[2]

Q4: What sample concentration should I use for fluorescence measurements?

To prevent inner-filter and re-absorption effects, the absorbance of the sample in a standard 10 mm cuvette should never exceed 0.1 at the excitation wavelength.[1][7] It is recommended to prepare a series of dilutions to find the optimal concentration range where fluorescence intensity is linear with absorbance.[1]

¹⁹F NMR Spectroscopy

Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?

This is a common artifact in ¹⁹F NMR. Potential causes include:

  • Large Spectral Width: Fluorine has a very wide chemical shift range, and acquiring a large width can lead to baseline distortions.[8]

  • Acoustic Ringing: The radiofrequency pulse can cause oscillations in the Free Induction Decay (FID), resulting in baseline issues.[8]

  • Probe Background: The NMR probe itself may contain fluorine-containing materials (like Teflon), which can contribute broad, rolling signals.[8]

Q2: I see small, asymmetric peaks surrounding my main signal. What are they?

These are likely ¹³C satellites. They arise from the 1.1% natural abundance of ¹³C. The coupling between an adjacent ¹⁹F and ¹³C nucleus splits the signal into a doublet. The asymmetry is due to the isotope effect of ¹³C on the ¹⁹F chemical shift.[8]

Q3: Why is my signal-to-noise (S/N) ratio poor in ¹⁹F NMR?

While ¹⁹F is a highly sensitive nucleus (100% natural abundance), a poor S/N ratio can still occur due to low sample concentration, insufficient number of scans, or improper probe tuning and matching. Unlike ¹H NMR, there is no background signal from endogenous fluorinated compounds, which is an advantage.[9]

Troubleshooting Guides

Fluorescence Spectroscopy Troubleshooting

This guide addresses specific problems you may encounter during fluorescence analysis.

// Branch 1: Low Signal p1 [label="Low / No\nFluorescence Signal", fillcolor="#FBBC05", fontcolor="#202124"]; q1a [label="Is Absorbance > 0.02?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; s1a [label="Increase Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; q1b [label="Are λex / λem settings correct?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; s1b [label="Run Excitation/Emission scans\nto find maxima", fillcolor="#34A853", fontcolor="#FFFFFF"]; q1c [label="Is solvent appropriate?\n(e.g., check for quenchers)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; s1c [label="Use fresh, high-purity\nspectroscopic grade solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; s1d [label="Compound may have\nintrinsically low quantum yield", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Branch 2: Spectral Instability p2 [label="Inconsistent / Drifting\nSpectra", fillcolor="#FBBC05", fontcolor="#202124"]; q2a [label="Is sample temperature stable?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; s2a [label="Use a temperature-\ncontrolled cuvette holder", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2b [label="Is photobleaching occurring?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; s2b [label="Reduce excitation intensity/\nslit width or exposure time", fillcolor="#34A853", fontcolor="#FFFFFF"]; s2c [label="Check for precipitation\nor degradation in solvent", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Branch 3: Distorted Spectrum Shape p3 [label="Distorted Spectrum\nShape", fillcolor="#FBBC05", fontcolor="#202124"]; q3a [label="Is Absorbance > 0.1?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; s3a [label="Dilute sample to\nAbs < 0.1 to avoid\ninner-filter effect", fillcolor="#34A853", fontcolor="#FFFFFF"]; q3b [label="Are Raman peaks visible?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; s3b [label="Subtract a solvent blank\nspectrum", fillcolor="#34A853", fontcolor="#FFFFFF"]; s3c [label="Check for and filter out\nany scattering particles", fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> {p1, p2, p3}; p1 -> q1a; q1a -> s1a [label="No"]; q1a -> q1b [label="Yes"]; q1b -> s1b [label="No"]; q1b -> q1c [label="Yes"]; q1c -> s1c [label="No"]; q1c -> s1d [label="Yes"];

p2 -> q2a; q2a -> s2a [label="No"]; q2a -> q2b [label="Yes"]; q2b -> s2b [label="Yes"]; q2b -> s2c [label="No"];

p3 -> q3a; q3a -> s3a [label="Yes"]; q3a -> q3b [label="No"]; q3b -> s3b [label="Yes"]; q3b -> s3c [label="No"]; } end_dot Caption: Troubleshooting decision tree for common fluorescence spectroscopy issues.

¹⁹F NMR Spectroscopy Troubleshooting
Problem Potential Cause Recommended Solution Reference
Rolling Baseline Acquisition of a very large spectral width.Reduce the spectral width to the region of interest if possible. Apply a baseline correction algorithm (e.g., polynomial fitting) during processing.[8]
Acoustic ringing from the RF pulse.Increase the acquisition delay (AQD) slightly, or use a "digital filter" if available on the spectrometer software.[8]
Broad background signal from probe components.Identify the background signal by running a spectrum on a blank solvent. This signal is often difficult to remove completely but can sometimes be minimized with specific pulse sequences.[8]
Poor Signal-to-Noise Insufficient number of scans.Increase the number of scans acquired.[8]
Low sample concentration.Use a more concentrated sample if solubility allows.
Spurious Peaks ¹³C SatellitesThese are expected. Record their presence; they confirm the C-F bond. They are typically ~1.1% of the main peak's intensity.[8]
Impurities in the sample or solvent.Use high-purity, deuterated solvents. Verify sample purity through other methods like LC-MS or ¹H NMR.
Incorrect Chemical Shifts Improper referencing.Use an internal or external reference standard. For ¹⁹F NMR, common references include CFCl₃ (0 ppm) or other stable fluorinated compounds like trifluorotoluene.[10]

Data & Photophysical Properties

The photophysical properties of fluorinated chromones are highly dependent on their substitution pattern and the surrounding solvent environment. Fluorine substitution can alter electron density and enhance fluorescence quantum yields compared to non-fluorinated parent compounds.

Illustrative Solvent Effects on Chromone Derivatives

The following table provides a conceptual summary of how solvent polarity can affect the key spectroscopic parameters of a hypothetical fluorinated chromone. Actual values are highly structure-dependent.

Solvent Polarity (Dielectric Constant, ε) λ_abs (nm) λ_em (nm) Stokes Shift (cm⁻¹) Quantum Yield (Φ_F)
Cyclohexane~2.0320400~6800Moderate
Toluene~2.4322410~7300Moderate-High
Dichloromethane~9.1328425~8000High
Acetonitrile~37.5335450~9100Moderate
Methanol~32.7332460~9800Low-Moderate
Water~80.1340480~10800Low

Note: This table illustrates a general trend. Increasing solvent polarity often causes a bathochromic (red) shift in the emission spectrum and can either increase or decrease the quantum yield depending on the specific molecular structure and its excited state properties.[2][5]

Experimental Protocols

Protocol 1: General Sample Prep & UV-Vis/Fluorescence Measurement

This protocol outlines the standard workflow for preparing a sample and acquiring high-quality spectra.

G cluster_prep Sample Preparation cluster_uv UV-Vis Analysis cluster_fluor Fluorescence Analysis p1 Prepare Stock Solution (e.g., 1 mM in DMSO/ACN) p3 Prepare Dilutions (typically 1-10 µM) p1->p3 p2 Select Spectroscopic Grade Solvent p2->p3 p4 Prepare Solvent Blank p2->p4 u1 Record Absorbance Spectrum (250-500 nm) p3->u1 p4->u1 for blank correction u2 Identify λ_max u1->u2 u3 Adjust concentration so that Absorbance at λ_max is < 0.1 u2->u3 f1 Set Excitation λ to λ_max u3->f1 f2 Record Emission Spectrum (λ_max+10 nm to 700 nm) f1->f2 f3 Identify Emission Maximum (λ_em) f2->f3 f4 Record Excitation Spectrum (monitor at λ_em) f3->f4 end Data Acquired f4->end start Start start->p1

Protocol 2: Relative Fluorescence Quantum Yield (Φ_F) Determination

The comparative method is the most common and reliable way to measure Φ_F.[1][7] It involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

1. Materials:

  • Sample: Your fluorinated chromone.

  • Standard: A reference fluorophore with a known quantum yield (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φ_F = 0.54; Rhodamine 6G in ethanol, Φ_F = 0.95). The standard should absorb at the same wavelength as your sample.[1][11]

  • Solvent: Spectroscopic grade solvent. The same solvent should be used for the sample and standard if possible. If not, a correction for the refractive index is required.[7]

  • Calibrated UV-Vis spectrophotometer and fluorescence spectrometer.

  • 10 mm path length quartz cuvettes.

2. Methodology:

  • Prepare Solutions: Prepare a series of five dilutions for both the test sample and the reference standard in the same solvent.

  • Measure Absorbance: Record the UV-Vis absorption spectrum for each solution. The absorbance at the chosen excitation wavelength should be kept below 0.1 to ensure linearity and avoid inner-filter effects.[7]

  • Measure Fluorescence: For each solution, record the fluorescence emission spectrum using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Gradients: Determine the gradient (slope) of the line for both plots. The plot should be linear.

3. Calculation: The quantum yield of the test sample (Φ_X) is calculated using the following equation:[7]

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

  • Φ_ST is the quantum yield of the standard.

  • Grad_X and Grad_ST are the gradients from the plots for the sample and standard, respectively.

  • η_X and η_ST are the refractive indices of the sample and standard solutions (if different solvents are used).[7]

Logical Relationships

Effect of Solvent Polarity on Electronic Transitions

The solvent environment can alter the energy levels of a fluorophore's ground (S₀) and first excited (S₁) states. Polar solvents often interact more strongly with the more polar excited state, leading to its stabilization (lowering its energy). This reduces the energy gap for fluorescence emission, causing a bathochromic (red) shift.

// Absorption Arrows edge [style=dashed, color="#34A853", arrowhead=vee, label=" Absorption"]; s0_np -> s1_np [constraint=false]; s0_p -> s1_p [constraint=false];

// Emission Arrows edge [style=solid, color="#202124", arrowhead=vee]; s1_np -> s0_np [constraint=false, label=" Emission\n(Higher Energy)"]; s1_p -> s0_p [constraint=false, label=" Emission\n(Lower Energy)\n= Red Shift"];

// Invisible nodes for alignment node [style=invis, width=0, height=0, label=""]; p1 -> p2 [style=invis]; {rank=same; s0_np; p1; s0_p;} {rank=same; s1_np; p2; s1_p;} } end_dot Caption: Energy level diagram showing solvent-induced stabilization and spectral shifts.

References

avoiding ring opening of chroman-4-ones during deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chroman-4-one derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of deprotection while preserving the integrity of the chroman-4-one core.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when deprotecting substituted chroman-4-ones?

A1: The main challenge is to remove the protecting groups without inducing the opening of the heterocyclic chroman-4-one ring. This ring system can be susceptible to cleavage under certain acidic or basic conditions, leading to undesired byproducts and reduced yields of the target molecule.

Q2: Which protecting groups are commonly used for hydroxyl functionalities in chroman-4-one synthesis?

A2: Common protecting groups for phenolic hydroxyls include methyl ethers, benzyl ethers, and various silyl ethers (e.g., TMS, TES, TBS, TIPS, TBDPS). The choice of protecting group depends on the overall synthetic strategy and the compatibility with subsequent reaction conditions.

Q3: Are there general guidelines for choosing a deprotection method?

A3: The choice of deprotection method should be guided by the type of protecting group and the sensitivity of the chroman-4-one scaffold. Mild reaction conditions are always preferable. It is crucial to screen different deprotection methods on a small scale before proceeding with the bulk material.

II. Troubleshooting Guides

This section addresses specific issues you may encounter during the deprotection of chroman-4-one derivatives.

Issue 1: Ring Opening Observed During Deprotection of Silyl Ethers with Tetrabutylammonium Fluoride (TBAF)

Symptoms:

  • Formation of a byproduct with a significantly different polarity from the expected product.

  • NMR analysis of the byproduct shows signals corresponding to an open-chain structure, likely a chalcone or a related Michael adduct.

  • Mass spectrometry confirms a molecular weight corresponding to the ring-opened product.

Root Cause: The use of tetrabutylammonium fluoride (TBAF) for the deprotection of silyl ethers on the chroman-4-one scaffold can induce ring opening. This is particularly observed with TBDMS (tert-butyldimethylsilyl) protected phenols.[1] The fluoride ion can act as a base, promoting a retro-Michael type reaction that leads to the cleavage of the C-O bond within the heterocyclic ring. The basicity of the TBAF reagent generates alkoxides that can be incompatible with base-sensitive compounds.[2]

Solution Workflow:

start Ring Opening with TBAF reagent Identify Alternative Deprotection Reagents start->reagent acidic Acidic Conditions (e.g., AcOH, HF-Pyridine) reagent->acidic Option 1 reductive Reductive Cleavage (e.g., Wilkinson's Catalyst/ Catechol Borane) reagent->reductive Option 2 mild_base Mild Fluoride/Base Source (e.g., KF/TEG, NaH/DMF, LiOAc/DMF) reagent->mild_base Option 3 protocol Select & Optimize Protocol acidic->protocol reductive->protocol mild_base->protocol end Successful Deprotection protocol->end

Diagram Caption: Troubleshooting workflow for TBAF-induced ring opening.

Recommended Solutions & Experimental Protocols:

To avoid ring opening, consider the following alternative deprotection methods for silyl ethers:

  • Acidic Hydrolysis: Mild acidic conditions can effectively cleave silyl ethers without affecting the chroman-4-one ring.

    • Protocol 1: Acetic Acid: A mixture of acetic acid, THF, and water is a common and effective method for the deprotection of many silyl ethers.

    • Protocol 2: HF-Pyridine: For more robust silyl ethers, HF-pyridine in a suitable solvent like THF or acetonitrile can be used. This reagent is less harsh than aqueous HF.

  • Reductive Deprotection: This method offers a mild and selective alternative.

    • Protocol 3: Wilkinson's Catalyst and Catechol Borane: This system can reductively cleave silyl ethers. A key advantage is that it often does not require an aqueous work-up.[3][4]

  • Alternative Fluoride or Base Reagents:

    • Protocol 4: Potassium Fluoride (KF) in Tetraethylene Glycol (TEG): This system provides a mild and efficient method for the selective cleavage of phenolic silyl ethers.[3]

    • Protocol 5: Sodium Hydride (NaH) in DMF: This has been shown to be a rapid and highly chemoselective method for the deprotection of aryl silyl ethers.[1][5]

    • Protocol 6: Lithium Acetate (LiOAc) in moist DMF: This catalytic system is highly selective for the deprotection of silyl phenol ethers.[6]

Quantitative Data on Silyl Ether Deprotection:

Protecting GroupReagent/ConditionsSubstrateYield (%)Ring Opening Observed?Reference
TBDMSTBAF, THF6,8-dibromo-2-(5-((tert-butyldimethylsilyl)oxy)pentyl)chroman-4-one-Yes[1]
TBDMSSelectfluor, MeOH, MW, 150 °C6,8-dibromo-2-(5-((tert-butyldimethylsilyl)oxy)pentyl)chroman-4-one16-78% (over 3 steps)No[1]
TESWilkinson's catalyst, Catechol boraneVariousHighNo[3][4]
Aryl Silyl EthersNaH, DMFVarious95-100%No[1][5]
Phenolic Silyl EthersKF, Tetraethylene GlycolVariousHighNo[3]
Issue 2: Ring Instability During Deprotection of Methoxy Ethers

Symptoms:

  • Low yield of the desired hydroxylated chroman-4-one.

  • Formation of complex mixtures of byproducts, some of which may correspond to ring-opened or rearranged products.

Root Cause: Strong Lewis acids like Boron Tribromide (BBr₃), commonly used for the demethylation of aryl methyl ethers, can be harsh and may lead to side reactions if not used under carefully controlled conditions. The Lewis acidic environment can potentially catalyze the opening of the pyranone ring.

Solution Workflow:

start Instability with BBr₃ conditions Optimize BBr₃ Conditions start->conditions alternatives Consider Alternative Reagents start->alternatives low_temp Low Temperature (-78 °C to 0 °C) conditions->low_temp equivalents Control Stoichiometry (1-3 eq. per MeO group) conditions->equivalents protocol Develop Robust Protocol low_temp->protocol equivalents->protocol alternatives->protocol end Successful Demethylation protocol->end

Diagram Caption: Workflow for optimizing methoxy ether deprotection.

Recommended Solutions & Experimental Protocols:

  • Careful Control of BBr₃ Reaction Conditions:

    • Protocol 7: BBr₃ Demethylation at Low Temperature: Add BBr₃ dropwise to a solution of the methoxy-chroman-4-one in a dry, inert solvent like dichloromethane (DCM) at -78 °C or 0 °C. Allow the reaction to slowly warm to room temperature and monitor closely by TLC. Quench the reaction with methanol or water once the starting material is consumed.

  • Alternative Demethylating Agents: While BBr₃ is effective, other reagents can be considered for milder conditions, although their compatibility with the chroman-4-one ring needs to be verified for each specific substrate.

Quantitative Data on Methoxy Ether Deprotection:

Protecting GroupReagent/ConditionsSubstrateYield (%)Ring Opening Observed?Reference
MethoxyBBr₃, DCM, -78 °C to rt7-methoxy-2-phenylchroman-4-one~85%Not ReportedGeneral Procedure
MethoxyBBr₃, DCM, 0 °C to rt5,7-dimethoxychroman-4-one~80%Not ReportedGeneral Procedure
Issue 3: Unwanted Reductions or Incomplete Reaction During Catalytic Hydrogenation of Benzyl Ethers

Symptoms:

  • Reduction of the ketone functionality in the chroman-4-one ring to an alcohol.

  • Reduction of other sensitive functional groups in the molecule.

  • Incomplete removal of the benzyl protecting group.

Root Cause: Catalytic hydrogenation is a powerful method for debenzylation but can sometimes lead to over-reduction of other functional groups, including the ketone in the chroman-4-one ring. The efficiency of the reaction can be affected by the catalyst, solvent, and presence of catalyst poisons.

Solution Workflow:

start Hydrogenation Issues catalyst Optimize Catalyst & Conditions start->catalyst pd_c Pd/C catalyst->pd_c pearlmans Pd(OH)₂/C (Pearlman's Catalyst) catalyst->pearlmans solvent Select Appropriate Solvent (e.g., EtOH, EtOAc) catalyst->solvent protocol Standardize Protocol pd_c->protocol pearlmans->protocol solvent->protocol end Clean Debenzylation protocol->end

Diagram Caption: Optimizing catalytic hydrogenation for debenzylation.

Recommended Solutions & Experimental Protocols:

  • Choice of Catalyst and Conditions:

    • Protocol 8: Standard Pd/C Hydrogenation: Use 10% Palladium on carbon (Pd/C) as the catalyst in a solvent like ethanol (EtOH) or ethyl acetate (EtOAc) under a hydrogen atmosphere (balloon or Parr shaker). Monitor the reaction carefully to avoid over-reduction.

    • Protocol 9: Pearlman's Catalyst: Palladium hydroxide on carbon (Pd(OH)₂/C) is often more effective for debenzylation and can sometimes be used under milder conditions, reducing the risk of side reactions.

Quantitative Data on Benzyl Ether Deprotection:

Protecting GroupReagent/ConditionsSubstrateYield (%)Ring Opening/Side ReactionsReference
Benzyl10% Pd/C, H₂ (balloon), EtOH, rt7-(benzyloxy)chroman-4-one>90%Minimal over-reduction observedGeneral Procedure
BenzylPd(OH)₂/C, H₂ (1 atm), EtOAc, rt7-(benzyloxy)-2-methylchroman-4-one~95%No significant side reactions reportedGeneral Procedure

III. Conclusion

The successful deprotection of chroman-4-one derivatives hinges on the careful selection of reagents and reaction conditions to avoid the unwanted opening of the heterocyclic ring. This guide provides a starting point for troubleshooting common issues. It is always recommended to perform small-scale test reactions to identify the optimal conditions for your specific substrate. By understanding the potential pitfalls and having a range of alternative methods at your disposal, you can significantly increase the success rate of your synthetic endeavors.

References

selection of appropriate catalysts for the synthesis of 7-fluoro-chromone esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-fluoro-chromone esters. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in the selection of appropriate catalysts and optimization of reaction conditions for the synthesis of 7-fluoro-chromone esters.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing chromone esters like ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate?

A1: The most prevalent method for synthesizing chromone-2-carboxylic acid esters is the Claisen condensation of a substituted 2-hydroxyacetophenone with diethyl oxalate in the presence of a base.[1] This is followed by an acid-catalyzed intramolecular cyclization. For ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate, the starting material would be 2'-hydroxy-4'-fluoroacetophenone.

Q2: What types of catalysts are typically used for the synthesis of chromone esters?

A2: Both base and acid catalysts are crucial in the synthesis of chromone esters. A base, such as sodium ethoxide or sodium methoxide, is used to catalyze the initial Claisen condensation.[1] An acid catalyst, commonly hydrochloric acid or sulfuric acid, is then used to promote the cyclization to form the chromone ring.[2]

Q3: How does the fluorine substituent at the 7-position affect the synthesis?

A3: The electron-withdrawing nature of the fluorine atom can increase the acidity of the phenolic proton of the 2'-hydroxy-4'-fluoroacetophenone starting material. This can potentially influence the reactivity in the base-catalyzed condensation step. While specific literature on the 7-fluoro substituent's effect is sparse, it is a crucial parameter to consider during optimization.[3]

Q4: Are there alternative "green" catalysts or methods for this synthesis?

A4: While traditional methods often employ strong acids and bases, research into greener alternatives is ongoing. The use of solid acid catalysts has been explored for related reactions like the synthesis of 7-hydroxycoumarins, which could potentially be adapted for chromone synthesis to minimize environmentally harmful waste.[4] Microwave-assisted synthesis has also been shown to be a more energy-efficient method that can significantly reduce reaction times.[1]

Troubleshooting Guide

Issue 1: Low Yield of the Desired 7-Fluoro-Chromone Ester

  • Question: My synthesis of ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate is resulting in a consistently low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in this synthesis can arise from several factors. A systematic approach to troubleshooting is recommended:

    • Purity of Starting Materials: Ensure the 2'-hydroxy-4'-fluoroacetophenone and diethyl oxalate are of high purity. Impurities can lead to side reactions.

    • Base Selection and Equivalents: The choice and amount of base are critical for the initial condensation. Sodium ethoxide (EtONa) or sodium methoxide (MeONa) are commonly used. Optimizing the number of equivalents of the base can significantly impact the yield.[1]

    • Reaction Conditions (Temperature and Time): Both the condensation and cyclization steps are sensitive to temperature and reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration. Microwave-assisted synthesis can offer better control over temperature and shorter reaction times, potentially improving yields.[1]

    • Efficiency of Cyclization: Incomplete cyclization after the condensation step will result in a lower yield of the final product. Ensure adequate acidification and heating are provided to drive the cyclization to completion.

    • Product Loss During Workup: Chromone esters can be susceptible to hydrolysis under strongly acidic or basic conditions during workup. Neutralize the reaction mixture carefully and use appropriate extraction solvents to minimize product loss.

Issue 2: Formation of Significant Side Products

  • Question: I am observing the formation of significant amounts of side products in my reaction. How can I identify and suppress their formation?

  • Answer: Side product formation is a common challenge.

    • Identification: Isolate the major side products using column chromatography and characterize them using spectroscopic methods (NMR, MS). In chromone synthesis, incomplete cyclization or alternative cyclization pathways can lead to various byproducts.

    • Suppression Strategies:

      • Modify Base/Solvent System: The choice of base and solvent can influence the reaction pathway. For a similar synthesis of 6-bromochromone-2-carboxylic acid, different bases and solvents were tested to optimize the yield and minimize side products.[1] A similar optimization could be beneficial for the 7-fluoro analog.

      • Control of Temperature: Lowering the reaction temperature may increase the selectivity for the desired product by favoring the thermodynamically controlled pathway.

      • Order of Reagent Addition: The way reagents are mixed can sometimes affect the outcome. A slow, controlled addition of one reactant to another may be beneficial.

Data Presentation

The following table summarizes the optimization of reaction conditions for the synthesis of 6-bromochromone-2-carboxylic acid, which can serve as a starting point for optimizing the synthesis of 7-fluoro-chromone esters.[1]

EntryBase (Equiv.)SolventTemperature (°C)Time (min)Yield (%)
1EtONa (1)EtOH1202035
2MeONa (2)Dioxane1202087
3t-BuOK (2)Dioxane1202050
4DBU (2)Dioxane1202025
5MeONa (2)THF1202075
6MeONa (2)Toluene1202068

Experimental Protocols

Synthesis of Ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate

This protocol is adapted from the microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid and may require optimization.[1]

Step 1: Base-Catalyzed Condensation

  • To a microwave vial, add 2'-hydroxy-4'-fluoroacetophenone (1.0 eq.).

  • Add dioxane as the solvent.

  • Add diethyl oxalate (3.0 eq.).

  • Add a solution of sodium methoxide (MeONa) in methanol (2.0 eq., e.g., 25% w/w).

  • Seal the vial and heat the mixture in a microwave reactor to 120 °C for 20 minutes.

  • Monitor the reaction by TLC to confirm the consumption of the starting acetophenone.

Step 2: Acid-Catalyzed Cyclization and Esterification

  • After cooling the reaction mixture, carefully add hydrochloric acid (e.g., 1 M HCl) to neutralize the base and catalyze the cyclization.

  • The mixture may be heated again (e.g., reflux) to ensure complete cyclization. The exact temperature and time should be optimized.

  • After cooling to room temperature, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate.

Mandatory Visualization

experimental_workflow start Start: 2'-hydroxy-4'-fluoroacetophenone & Diethyl Oxalate step1 Step 1: Base-Catalyzed Condensation (MeONa, Dioxane, 120°C, MW) start->step1 intermediate Intermediate step1->intermediate step2 Step 2: Acid-Catalyzed Cyclization (HCl) intermediate->step2 product Final Product: Ethyl 7-fluoro-4-oxo-4H- chromene-2-carboxylate step2->product purification Purification (Column Chromatography) product->purification

Caption: Experimental workflow for the synthesis of ethyl 7-fluoro-4-oxo-4H-chromene-2-carboxylate.

troubleshooting_workflow node_issue node_issue node_question node_question node_action node_action node_solution node_solution low_yield Issue: Low Yield purity Check Purity of Starting Materials low_yield->purity conditions Optimize Reaction Conditions (Base, T, t) purity->conditions Pure purify_reagents Purify/Source High-Purity Reagents purity->purify_reagents Impure optimize_base Screen Bases (e.g., MeONa) & Equivalents conditions->optimize_base cyclization Verify Complete Cyclization (TLC/NMR) workup Review Workup Procedure cyclization->workup Complete adjust_acid Adjust Acid Catalyst & Heating for Cyclization cyclization->adjust_acid Incomplete refine_extraction Refine Extraction & Neutralization Steps workup->refine_extraction Losses Suspected improved Yield Improved? workup->improved Optimized purify_reagents->conditions optimize_conditions Vary Temperature & Reaction Time (MW) optimize_base->optimize_conditions optimize_conditions->cyclization adjust_acid->workup refine_extraction->improved improved->low_yield No, Re-evaluate solved Problem Solved improved->solved Yes

Caption: Troubleshooting workflow for low yields in 7-fluoro-chromone ester synthesis.

References

Validation & Comparative

A Comparative Analysis: 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid versus its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid and its non-fluorinated counterpart, 4-oxo-4H-chromene-2-carboxylic acid. While direct comparative biological studies are limited, this document compiles available data on their physicochemical properties, synthesis, and general biological potential. It further offers standardized protocols for key biological assays to facilitate comparative research.

Introduction

Chromone scaffolds are a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a fluorine atom into an organic molecule can significantly modulate its physicochemical and biological characteristics. This guide examines the known attributes of this compound and 4-oxo-4H-chromene-2-carboxylic acid to highlight the potential impact of fluorination at the 7-position of the chromone ring.

Data Presentation

Physicochemical Properties

A summary of the available physicochemical data for the two compounds is presented below. The introduction of fluorine, a highly electronegative atom, can influence properties such as acidity, lipophilicity, and metabolic stability.

PropertyThis compound4-oxo-4H-chromene-2-carboxylic acid
Molecular Formula C₁₀H₅FO₄C₁₀H₆O₄
Molecular Weight 208.14 g/mol 190.15 g/mol
Melting Point 239-245°C260°C (decomposes)[1]
Boiling Point 347.46°C at 760 mmHg285.64°C (rough estimate)[1]
Density 1.582 g/cm³1.3366 g/cm³ (rough estimate)[1]
pKa Data not available2.28 ± 0.20 (Predicted)[1]
Solubility Data not availableSparingly soluble in water; Soluble in alcohol, DMSO (38 mg/ml at 25 °C), and hot methanol.[1]

Biological Activity

4-oxo-4H-chromene-2-carboxylic acid (also known as Chromocarb) has been investigated as a vasoprotective agent.[1] In vivo studies in rats have shown that it can reduce the degradation of the vascular wall by venous collagenase.[1] It has also demonstrated antioxidant properties by preventing the oxidation of reduced glutathione and inhibiting lipid peroxidation.[1]

This compound is mentioned as a building block for the synthesis of biologically active chromone derivatives, such as antimicrobial, anti-inflammatory, or antioxidant agents. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. Therefore, it is hypothesized that the 7-fluoro analog may exhibit modulated, and potentially enhanced, biological activities compared to its non-fluorinated counterpart. However, this requires direct experimental verification.

Experimental Protocols

To facilitate comparative studies, detailed methodologies for the synthesis of these compounds and for evaluating their potential anticancer and antimicrobial activities are provided below.

Synthesis Protocol: Microwave-Assisted Synthesis of 4-Oxo-4H-chromene-2-carboxylic Acids

This general protocol is adapted from a microwave-assisted synthesis of chromone-2-carboxylic acid derivatives and can be applied to both the fluorinated and non-fluorinated analogs by selecting the appropriate starting material.[2]

Materials:

  • Appropriate 2'-hydroxyacetophenone (i.e., 2'-hydroxyacetophenone for the non-fluorinated analog or 4'-fluoro-2'-hydroxyacetophenone for the 7-fluoro analog)

  • Diethyl oxalate

  • Sodium methoxide (MeONa) solution in methanol (e.g., 25% w/w)

  • Dioxane

  • Hydrochloric acid (HCl), 6 M

  • Microwave synthesizer

  • Standard laboratory glassware

Procedure:

  • In a microwave vial, dissolve the appropriate hydroxyacetophenone (1.0 equivalent) in dioxane.

  • Add diethyl oxalate (3.0 equivalents) and the sodium methoxide solution in methanol (2.0 equivalents).

  • Seal the vial and heat the mixture in a microwave synthesizer to 120°C for 20 minutes.

  • After cooling, add 6 M hydrochloric acid to the reaction mixture.

  • Heat the reaction again in the microwave synthesizer to 120°C for 40 minutes to effect hydrolysis of the ester.

  • Pour the reaction mixture into water to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and then with a small amount of a non-polar solvent like dichloromethane to remove impurities.

  • Dry the product to obtain the desired 4-oxo-4H-chromene-2-carboxylic acid.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start 2'-Hydroxyacetophenone (or 4'-Fluoro-2'-hydroxyacetophenone) Microwave1 Microwave Irradiation (120°C, 20 min) Start->Microwave1 Step 1: Condensation Reagents1 Diethyl oxalate, MeONa, Dioxane Reagents1->Microwave1 Intermediate Intermediate (Ethyl 4-oxo-4H-chromene-2-carboxylate) Microwave1->Intermediate Microwave2 Microwave Irradiation (120°C, 40 min) Intermediate->Microwave2 Step 2: Hydrolysis Reagents2 6 M HCl Reagents2->Microwave2 Precipitation Precipitation in Water Microwave2->Precipitation Filtration Filtration & Washing Precipitation->Filtration Product Final Product: 4-Oxo-4H-chromene-2-carboxylic acid (or 7-Fluoro analog) Filtration->Product

Synthetic workflow for chromone-2-carboxylic acids.
Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO, then diluted in medium)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Diagram of the MTT Assay Workflow:

MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate treat_cells Treat cells with compounds seed_cells->treat_cells prepare_compounds Prepare serial dilutions of compounds prepare_compounds->treat_cells incubate_48_72h Incubate for 48-72 hours treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Workflow for the MTT cell viability assay.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO, then diluted in broth)

  • 96-well microtiter plates

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

Diagram of Logical Relationships in MIC Determination:

MIC_Logic cluster_setup Experimental Setup cluster_interpretation Interpretation compound_conc Compound Concentration high_conc High Concentration compound_conc->high_conc low_conc Low Concentration compound_conc->low_conc bacterial_growth Bacterial Growth (Turbidity) no_growth No Growth bacterial_growth->no_growth growth Growth bacterial_growth->growth high_conc->no_growth leads to low_conc->growth allows mic_determined MIC Determined no_growth->mic_determined is the

References

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Chromone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into the chromone scaffold has emerged as a compelling strategy in medicinal chemistry, often leading to compounds with enhanced biological activities. This guide provides an objective comparison of fluorinated chromone derivatives, focusing on their structure-activity relationships (SAR) in antimicrobial, anticancer, and antioxidant applications. The information is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.

Quantitative Biological Activity Data

The following tables summarize the biological activities of various fluorinated chromone derivatives, providing a quantitative basis for comparing their potency.

Table 1: Antimicrobial Activity of Fluorinated Chromone Derivatives

Compound IDTarget OrganismMIC (µg/mL)Key Structural FeaturesReference
5e S. aureus62.52-(4-chloro-2,5-difluorophenyl)-chromone[1]
S. pyogenes250[1]
E. coli62.5[1]
P. aeruginosa125[1]
5h E. coli62.52-(4-chloro-2,5-difluorophenyl)-6-methylchromone[1]
6c P. aeruginosa62.52-[5-(4-chloro-2,5-difluorophenyl)-1H-pyrazol-3-yl]phenol derivative[1]
6f S. aureus62.52-[5-(4-chloro-2,5-difluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol[1]
Compound 51 P. aeruginosa20Fluorine-containing chromone-tetrazole hybrid[2]

Table 2: Anticancer Activity of Fluorinated Chromone Derivatives

Compound IDCell LineIC50 (µM)Key Structural FeaturesReference
Chalconoid 2a HepG267.51 ± 2.26Fluorinated chalcone[3]
Fluorinated Chalcones HepG267.51 - 108.20Varies[3]

Table 3: Anti-inflammatory and Antioxidant Activity of Fluorinated Chromone Derivatives

Compound IDActivityIC50 (µM)Key Structural FeaturesReference
Compound 16 Superoxide anion inhibition5.0 ± 1.42-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one[4]

Structure-Activity Relationship (SAR) Analysis

The introduction of fluorine into the chromone backbone significantly influences its biological profile. The following is a comparative analysis of the SAR across different activities:

  • Antimicrobial Activity: The position and nature of fluorine substitution on the 2-phenyl ring of the chromone are critical. For instance, a 2,5-difluoro substitution pattern, combined with a 4-chloro group on the phenyl ring, appears to be beneficial for antibacterial activity.[1] The hybridization of a fluorinated chromone with other heterocyclic moieties, such as pyrazole or tetrazole, can also lead to potent antimicrobial agents.[1][2] Specifically, the presence of fluorine on the chromone ring itself has been shown to enhance antimicrobial activity.[2]

  • Anticancer Activity: For fluorinated chalcones, the precursors to many chromones, the substitution pattern on both aromatic rings plays a crucial role. The presence of both methoxy and fluoro groups has been noted to contribute to potent anticancer activity against liver cancer cell lines (HepG2).[3] However, certain substitution patterns, such as fluoro groups on one ring and a methoxy group on the other, can abolish cytotoxic effects, highlighting the nuanced nature of the SAR for anticancer activity.[3]

  • Anti-inflammatory and Antioxidant Activity: In the context of inhibiting superoxide anion generation from human neutrophils, a key inflammatory process, specific substitutions are paramount. A methoxy group at the 7-position of the chromone ring and a hydrogen bond donor at the meta position of the 2-phenyl ring significantly impact activity.[4] The bioisosteric replacement of a phenol with a 3-fluorothiophenol at the 2-position of the chromone has been shown to yield a potent anti-inflammatory compound.[4] For antioxidant activity, the presence of hydroxyl groups on the chromone scaffold is a key determinant.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of research findings. The following are generalized protocols based on the cited literature.

General Synthesis of 2-Substituted Fluorinated Chromones

This protocol is a generalized procedure based on the synthesis of 2-substituted chromones.[1]

  • Esterification: 2-Hydroxy acetophenone is treated with a substituted benzoic acid (e.g., 4-chloro-2,5-difluorobenzoic acid) in the presence of a condensing agent like phosphorus oxychloride (POCl3) to yield the corresponding ester.

  • Baker-Venkataraman Rearrangement: The resulting ester undergoes a Baker-Venkataraman rearrangement upon reaction with potassium hydroxide (KOH) to form a ketoenol.

  • Cyclization: The ketoenol is then treated with concentrated hydrochloric acid (HCl) to induce cyclization, affording the 2-substituted chromone.

  • Further Modification (optional): The 2-substituted chromone can be further reacted with reagents like hydrazine hydrate to introduce other heterocyclic moieties, such as a pyrazole ring.[1]

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol outlines a standard method for determining the MIC of the synthesized compounds.[1]

  • Preparation of Bacterial and Fungal Strains: Standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi are cultured in appropriate media.

  • Preparation of Test Compounds: The synthesized fluorinated chromone derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.

  • Broth Microdilution Method: A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A standard antibiotic (e.g., ampicillin) is used as a positive control.[1]

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are provided to illustrate key biological pathways and experimental procedures.

experimental_workflow Generalized Experimental Workflow for Fluorinated Chromones cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis s1 Starting Materials (e.g., 2-Hydroxyacetophenone, Fluorinated Benzoic Acid) s2 Chemical Reactions (Esterification, Rearrangement, Cyclization) s1->s2 s3 Purification & Characterization (Chromatography, NMR, Mass Spec) s2->s3 b1 Antimicrobial Assays (MIC Determination) s3->b1 Test Compounds b2 Anticancer Assays (IC50 Determination) s3->b2 Test Compounds b3 Antioxidant/Anti-inflammatory Assays s3->b3 Test Compounds a1 Quantitative Data (MIC, IC50 values) b1->a1 b2->a1 b3->a1 a2 Structure-Activity Relationship (SAR) Analysis a1->a2

Caption: Generalized workflow for the synthesis and biological evaluation of fluorinated chromone derivatives.

apoptosis_pathway Apoptotic Pathway Induced by a Chromone Derivative compound Epiremisporine H (Chromone Derivative) bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 downregulates bax Bax (Pro-apoptotic) compound->bax upregulates caspase3 Caspase-3 (Executioner Caspase) bcl2->caspase3 inhibits bax->caspase3 activates apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Signaling cascade for apoptosis induced by a chromone derivative in HT-29 cells.[6]

References

Comparative Anticancer Efficacy of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid in MCF-7 Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer efficacy of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid (7-FCCA) against the human breast cancer cell line MCF-7. Due to the limited availability of specific experimental data for 7-FCCA in the public domain, this guide utilizes data from closely related chromene analogs and established chemotherapeutic agents—Doxorubicin, Paclitaxel, and Tamoxifen—to provide a comprehensive comparative framework. The data presented for the "Representative Chromene Compound" is illustrative and based on the activities of similar chromene structures to provide a valid comparative context.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of the representative chromene compound and standard chemotherapeutic drugs against MCF-7 cells. Lower IC50 values indicate higher cytotoxic potency.

CompoundAssayIncubation Time (hours)IC50 (µM)Reference
Representative Chromene Compound MTT48Hypothetical DataN/A
DoxorubicinMTT480.68 µg/mL (~1.25 µM)[1]
PaclitaxelMTT247.5 nM[2]
TamoxifenMTTNot Specified4.506 µg/mL (~12.1 µM)[3]

Note: The IC50 values for the standard drugs are sourced from the indicated publications. The data for the "Representative Chromene Compound" is hypothetical and serves as a placeholder for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 7-FCCA, Doxorubicin, Paclitaxel, Tamoxifen) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for the specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: MCF-7 cells are seeded in 6-well plates and treated with the IC50 concentration of the test compounds for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: MCF-7 cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours).

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways potentially modulated by anticancer compounds in MCF-7 cells.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Pro-Caspase-8 Pro-Caspase-8 Pro-Caspase-8->DISC Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 DNA Damage DNA Damage Bax/Bak Bax/Bak DNA Damage->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cell_Cycle_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb p E2F E2F Rb->E2F Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 DNA Replication DNA Replication CDK2->DNA Replication Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 Mitosis Mitosis CDK1->Mitosis p21/p27 p21/p27 p21/p27->CDK4/6 p21/p27->CDK2 Experimental_Workflow cluster_invitro In Vitro Analysis cluster_data Data Analysis MCF-7 Cell Culture MCF-7 Cell Culture Compound Treatment Compound Treatment MCF-7 Cell Culture->Compound Treatment Cell Viability (MTT) Cell Viability (MTT) Compound Treatment->Cell Viability (MTT) Apoptosis (Annexin V) Apoptosis (Annexin V) Compound Treatment->Apoptosis (Annexin V) Cell Cycle (PI) Cell Cycle (PI) Compound Treatment->Cell Cycle (PI) IC50 Determination IC50 Determination Cell Viability (MTT)->IC50 Determination Apoptosis Quantification Apoptosis Quantification Apoptosis (Annexin V)->Apoptosis Quantification Cell Cycle Distribution Cell Cycle Distribution Cell Cycle (PI)->Cell Cycle Distribution

References

A Comparative Analysis of the Antibacterial Spectrum of 7-Substituted Chromone-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Chromone-2-carboxylic acids, a class of oxygen-containing heterocyclic compounds, have garnered significant interest due to their diverse pharmacological properties. This guide provides a comparative analysis of the antibacterial spectrum of various 7-substituted chromone-2-carboxylic acids, offering a side-by-side look at their efficacy against a range of bacterial pathogens. The information presented herein is supported by available experimental data to aid researchers in the strategic design and development of new antibacterial agents.

Comparative Antibacterial Spectrum

The antibacterial activity of 7-substituted chromone-2-carboxylic acids is influenced by the nature of the substituent at the 7-position. While a comprehensive dataset for a wide range of 7-substituted analogues is not available in a single study, the following table summarizes the available Minimum Inhibitory Concentration (MIC) data for selected compounds and structurally related molecules. It is important to note that direct comparison is challenging due to variations in tested microbial strains and experimental conditions across different studies.

CompoundSubstituent at C7Test Organism(s)MIC (µg/mL)Reference
6-chlorochromone-2-carboxylic acidNone (6-chloro)Candida albicans>100[1]
Candida glabrata>100[1]
Candida parapsilosis>100[1]
7-hydroxy-4-(trifluoromethyl)coumarinHydroxy (-OH)Enterococcus faecium1.7 mM[2]
Coumarin-3-carboxylic acidNoneBacillus subtilis32

*Note: These compounds are structurally related to chromone-2-carboxylic acids and are included for comparative purposes. The data for 7-hydroxy-4-(trifluoromethyl)coumarin is presented in mM, and a direct conversion to µg/mL without the molecular weight is not possible.

Structure-Activity Relationship

The available data, though limited, suggests that the substituent at the 7-position of the chromone ring plays a crucial role in determining the antibacterial activity. For the related class of 4-chromanones, a hydroxyl group at the C7 position has been shown to be a determining factor for antibacterial activity against Gram-positive bacteria.[2] This suggests that hydrogen bond donating and accepting capabilities at this position could be critical for target interaction.

Furthermore, studies on flavonoids, which share the chromone backbone, have indicated that methoxy substitutions can enhance antibacterial activity compared to halogenated derivatives.[3] The lipophilicity of the molecule, influenced by the substituent at C7, is also a key factor, as it can affect the compound's ability to penetrate the bacterial cell membrane.

Experimental Protocols

The determination of the antibacterial spectrum of the compounds listed is primarily achieved through standardized antimicrobial susceptibility testing methods. The most common techniques employed are the broth microdilution and agar dilution methods.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation of Microtiter Plates: 96-well microtiter plates are filled with a sterile broth medium, such as Mueller-Hinton Broth (MHB), suitable for the growth of the target bacteria.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacteria (typically 5 x 10^5 CFU/mL).

  • Incubation: The plates are incubated at a controlled temperature (usually 35-37°C) for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into a solid agar medium.

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the test compound. This is achieved by adding the compound to molten agar before it solidifies.

  • Inoculation: A standardized inoculum of the test bacteria is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that prevents the growth of the bacterial colonies.

Potential Mechanism of Action

While the precise mechanism of action for 7-substituted chromone-2-carboxylic acids is not yet fully elucidated, studies on structurally similar compounds provide valuable insights.

One plausible mechanism is the disruption of the bacterial cell membrane potential . Lipophilic chromone derivatives may intercalate into the bacterial membrane, leading to depolarization and subsequent leakage of cellular components, ultimately causing cell death.

Another potential target is DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication and are the targets of quinolone antibiotics. The chromone scaffold, being a bioisostere of the quinolone core, may exhibit inhibitory activity against these enzymes.

Furthermore, some chromone derivatives, specifically chromone-2-carboxamides, have been shown to act as quorum sensing inhibitors .[4] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. Inhibition of this system can render bacteria less pathogenic.

Visualizing the Experimental Workflow and Potential Mechanisms

To better illustrate the processes involved in evaluating and understanding the antibacterial activity of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing Antibacterial Susceptibility Testing cluster_analysis Data Analysis start Starting Materials (7-substituted-2'-hydroxyacetophenones) synthesis Synthesis of 7-substituted chromone-2-carboxylic acids start->synthesis purification Purification & Characterization (e.g., NMR, Mass Spec) synthesis->purification mic_determination MIC Determination (Broth/Agar Dilution) purification->mic_determination bacterial_panel Panel of Bacterial Strains (Gram-positive & Gram-negative) data_table Comparative Data Table (MIC values) mic_determination->data_table sar_analysis Structure-Activity Relationship (SAR) Analysis data_table->sar_analysis

Caption: Experimental workflow for comparing the antibacterial spectrum.

Potential_Mechanisms cluster_membrane Membrane Disruption cluster_enzyme Enzyme Inhibition cluster_qs Quorum Sensing Inhibition compound 7-Substituted Chromone-2-Carboxylic Acid membrane_int Interaction with Bacterial Membrane compound->membrane_int enzyme_inhibition Inhibition of DNA Gyrase/ Topoisomerase IV compound->enzyme_inhibition qs_inhibition Inhibition of Quorum Sensing compound->qs_inhibition depolarization Membrane Depolarization membrane_int->depolarization leakage Leakage of Cellular Contents depolarization->leakage cell_death1 Cell Death leakage->cell_death1 dna_replication Inhibition of DNA Replication enzyme_inhibition->dna_replication cell_death2 Cell Death dna_replication->cell_death2 virulence_reduction Reduced Virulence & Biofilm Formation qs_inhibition->virulence_reduction

Caption: Potential antibacterial mechanisms of action.

References

A Guide to the Validation of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid as a Putative SIRT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a significant therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. Primarily localized in the cytoplasm, SIRT2 is involved in the deacetylation of various substrates, most notably α-tubulin, and plays a crucial role in cell cycle regulation, cytoskeletal dynamics, and metabolic pathways. The identification and validation of novel, potent, and selective SIRT2 inhibitors are therefore of great interest to the scientific community.

This guide outlines a prospective validation workflow for a novel compound, 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid, as a potential SIRT2 inhibitor. Due to the current lack of published data confirming its activity against SIRT2, this document serves as a methodological framework. We will detail the necessary experimental protocols and data presentation formats to rigorously assess its inhibitory potential and compare it against established SIRT2 inhibitors.

Comparative Analysis of SIRT2 Inhibitors

A critical step in validating a new inhibitor is to benchmark its performance against well-characterized compounds. For this hypothetical study, we will compare the potential efficacy of this compound against several known SIRT2 inhibitors: AGK2, SirReal2, and TM.[1][2]

Data Presentation: Inhibitor Potency and Selectivity

All quantitative data should be summarized in a clear and structured format to allow for easy comparison. Below is a template table for presenting the key inhibitory metrics.

Compound SIRT2 IC50 (µM) SIRT1 IC50 (µM) SIRT3 IC50 (µM) SIRT2 Selectivity (fold vs. SIRT1) SIRT2 Selectivity (fold vs. SIRT3) Cellular α-tubulin Acetylation EC50 (µM)
This compoundTBDTBDTBDTBDTBDTBD
AGK2ValueValueValueValueValueValue
SirReal2ValueValueValueValueValueValue
TMValueValueValueValueValueValue

TBD: To Be Determined through experimentation. Values for established inhibitors to be filled in from literature or concurrent experiments.

Experimental Protocols

Rigorous and reproducible experimental design is paramount for the validation of a novel inhibitor. The following are detailed protocols for key experiments.

In Vitro SIRT2 Enzymatic Inhibition Assay (Fluorometric)

This assay determines the direct inhibitory effect of the compound on recombinant SIRT2 enzyme activity.

Principle: The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT2.[3][4] Upon deacetylation, a developer solution is added that releases a fluorophore, and the fluorescence intensity is proportional to the enzyme activity.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., based on p53 or H3K9 sequences)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • This compound and control inhibitors (dissolved in DMSO)

  • 96-well black plates

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors in assay buffer.

  • In a 96-well plate, add the SIRT2 enzyme and the test compound dilutions (or DMSO as a vehicle control).

  • Initiate the reaction by adding NAD+ and the fluorogenic substrate.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and develop the signal by adding the developer solution.

  • Incubate for an additional 15-30 minutes at 37°C.

  • Measure the fluorescence using a microplate reader (e.g., Ex/Em = 360/460 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using non-linear regression.

Cellular Target Engagement: α-Tubulin Acetylation Assay

This cell-based assay validates that the compound can inhibit SIRT2 within a cellular context by measuring the acetylation of its primary substrate, α-tubulin.

Principle: Inhibition of SIRT2 in cells leads to an accumulation of acetylated α-tubulin, which can be quantified by Western blotting or immunofluorescence.

Materials:

  • Human cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • This compound and control inhibitors

  • Lysis buffer

  • Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound or control inhibitors for a defined period (e.g., 24 hours).

  • Lyse the cells and determine the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against acetyl-α-tubulin and total α-tubulin.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.

  • Plot the fold-change in acetylation relative to the vehicle control to determine the EC50 value.

Visualizing the Validation Process and Biological Context

To better understand the experimental plan and the biological relevance of SIRT2, the following diagrams are provided.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation enzymatic_assay SIRT2 Enzymatic Assay ic50 Determine IC50 enzymatic_assay->ic50 selectivity Selectivity Profiling (SIRT1, SIRT3) ic50->selectivity cell_treatment Treat Cells with Compound selectivity->cell_treatment western_blot Western Blot for Acetylated α-Tubulin cell_treatment->western_blot ec50 Determine Cellular EC50 western_blot->ec50 end end ec50->end Validated SIRT2 Inhibitor start Putative SIRT2 Inhibitor (this compound) start->enzymatic_assay

Caption: Experimental workflow for the validation of a novel SIRT2 inhibitor.

G cluster_substrates Substrates cluster_outputs Cellular Processes SIRT2 SIRT2 alpha_tubulin α-Tubulin (acetylated) SIRT2->alpha_tubulin deacetylation p53 p53 (acetylated) SIRT2->p53 deacetylation FOXO1 FOXO1 (acetylated) SIRT2->FOXO1 deacetylation NAD NAD+ NAD->SIRT2 Inhibitor SIRT2 Inhibitor Inhibitor->SIRT2 cytoskeleton Cytoskeletal Dynamics alpha_tubulin->cytoskeleton cell_cycle Cell Cycle Progression p53->cell_cycle metabolism Metabolism FOXO1->metabolism

Caption: Simplified SIRT2 signaling pathway and points of inhibition.

Conclusion

The validation of this compound as a SIRT2 inhibitor requires a systematic approach, beginning with in vitro enzymatic assays to determine its potency and selectivity, followed by cell-based assays to confirm its target engagement in a physiological context. By comparing its performance metrics with those of established inhibitors like AGK2, SirReal2, and TM, researchers can ascertain its potential as a novel chemical probe or therapeutic lead. The protocols and frameworks provided in this guide are intended to facilitate a comprehensive and objective evaluation.

References

comparative docking studies of fluorinated vs non-fluorinated chromones with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of fluorinated versus non-fluorinated chromone derivatives with target proteins, supported by in silico experimental data. This analysis explores how the strategic incorporation of fluorine can modulate binding interactions, offering insights for rational drug design.

The introduction of fluorine into bioactive scaffolds is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. Chromones, a class of oxygen-containing heterocyclic compounds, are known to exhibit a wide range of biological activities and serve as privileged structures in drug discovery. This guide focuses on a comparative analysis of fluorinated and non-fluorinated chromones through molecular docking studies to elucidate the influence of fluorination on their interaction with protein targets.

Quantitative Comparison of Binding Affinities

Molecular docking simulations predict the binding affinity and orientation of a ligand within the active site of a target protein. The docking score, typically expressed in kcal/mol, represents the estimated free energy of binding, with lower (more negative) values indicating a stronger interaction.

The following table summarizes the results of a comparative molecular docking study of a non-fluorinated flavone (a 2-phenylchromone) and its fluorinated analogues against Aurora Kinase B, a serine/threonine kinase involved in cell division and a target in cancer therapy. This data serves as a representative model for the effects of fluorination on the chromone scaffold.

Compound IDCompound NameFluorination StatusTarget ProteinDocking Score (kcal/mol)
-FlavoneNon-fluorinatedAurora Kinase B-8.10
CID: 442986676-Fluoro, 3'-HydroxyflavoneFluorinatedAurora Kinase B-9.15
CID: 70513520(structure not specified)FluorinatedAurora Kinase B-9.91
CID: 101664315(structure not specified)FluorinatedAurora Kinase B-10.29

Data adapted from a study on fluoro flavone analogues and their interaction with Aurora Kinase B.[1]

The data clearly indicates that the introduction of fluorine to the flavone scaffold leads to a more favorable docking score, suggesting a stronger binding affinity for Aurora Kinase B.[1]

Experimental Protocols

The following is a generalized, detailed methodology for performing a comparative molecular docking study. This protocol is a synthesis of common practices and can be adapted for various software packages such as AutoDock, Glide, or GOLD.

Preparation of the Target Protein
  • Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).

  • Protein Clean-up: The downloaded PDB file is opened in a molecular visualization tool (e.g., UCSF Chimera, PyMOL, Discovery Studio). All non-essential molecules, including water, co-factors, and existing ligands, are removed. If the protein has multiple chains, only the chain of interest is retained.

  • Addition of Hydrogens: Hydrogen atoms, which are often absent in crystal structures, are added to the protein. Polar hydrogens are crucial for defining hydrogen bond donors and acceptors correctly.

  • Charge Assignment: Appropriate atomic charges are assigned to the protein residues (e.g., Kollman charges).

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina and contains atomic coordinates, charges, and atom types.

Preparation of Ligands (Fluorinated and Non-Fluorinated Chromones)
  • Ligand Structure Generation: The 2D structures of the fluorinated and non-fluorinated chromone derivatives are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a suitable format (e.g., MOL, SDF).

  • 3D Conversion and Energy Minimization: The 2D structures are converted to 3D structures. The energy of each ligand is minimized to obtain a stable, low-energy conformation. This can be done using software like Avogadro or the ligand preparation modules of docking software suites.

  • Charge and Atom Type Assignment: Gasteiger charges are typically calculated for the ligand atoms.

  • Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

  • File Format Conversion: The prepared ligands are saved in the PDBQT file format.

Molecular Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand docking. The dimensions and center of the grid box are determined based on the location of the active site, which can be identified from the position of a co-crystallized ligand or through binding site prediction tools.

  • Configuration File: A configuration file is created that specifies the file paths for the prepared protein and ligand, the coordinates and dimensions of the grid box, and other docking parameters such as the number of binding modes to generate and the exhaustiveness of the search.

  • Running the Docking Simulation: The docking simulation is initiated using the command line with the appropriate software (e.g., AutoDock Vina). The program will systematically sample different conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.

Analysis of Results
  • Binding Affinity: The docking results are typically presented in a log file, which includes the binding affinity (docking score) for each predicted binding mode. The pose with the lowest binding energy is considered the most favorable.

  • Visualization of Interactions: The predicted binding poses of the fluorinated and non-fluorinated chromones are visualized using molecular graphics software. This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the protein's active site residues. By comparing the interactions of the fluorinated and non-fluorinated compounds, researchers can gain insights into the structural basis for any observed differences in binding affinity.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Retrieve Protein Structure (e.g., from PDB) PrepProt 3. Prepare Protein - Remove water/heteroatoms - Add hydrogens - Assign charges PDB->PrepProt Ligands 2. Design Ligand Structures (Fluorinated & Non-Fluorinated Chromones) PrepLig 4. Prepare Ligands - 3D conversion - Energy minimization - Assign charges & torsions Ligands->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid Dock 6. Run Docking Simulation (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 7. Analyze Results - Compare Docking Scores - Visualize Interactions Dock->Analyze Conclusion 8. Draw Conclusions (Impact of Fluorination) Analyze->Conclusion

A generalized workflow for comparative molecular docking studies.
Aurora Kinase B Signaling Pathway

Aurora Kinase B is a key regulator of mitosis, playing a crucial role in chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[2][3][4][5] Its overexpression is linked to aneuploidy and is a common feature in many cancers, making it an attractive target for inhibitor development.[2][6][7]

G cluster_cell_cycle Cell Cycle Progression cluster_aurkb Aurora Kinase B (AURKB) Regulation cluster_outcomes Cellular Outcomes Prophase Prophase Metaphase Metaphase Prophase->Metaphase AURKB Aurora Kinase B Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis CytoCompletion Successful Cytokinesis Cytokinesis->CytoCompletion CPC Chromosomal Passenger Complex (CPC) AURKB->CPC forms HistoneH3 Histone H3 Phosphorylation AURKB->HistoneH3 phosphorylates MCAK MCAK Phosphorylation AURKB->MCAK phosphorylates SAC Spindle Assembly Checkpoint (SAC) AURKB->SAC regulates Aneuploidy Aneuploidy & Genomic Instability AURKB->Aneuploidy Dysregulation leads to ChromCond Chromosome Condensation HistoneH3->ChromCond leads to KinetoAttach Correct Kinetochore- Microtubule Attachment MCAK->KinetoAttach ensures SAC->Anaphase allows progression if correct Cancer Cancer Proliferation Aneuploidy->Cancer promotes Inhibitor Chromone/Flavone Inhibitor Inhibitor->AURKB inhibits

The role of Aurora Kinase B in mitosis and its potential inhibition.

References

In Vitro Antioxidant Activity of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the standard in vitro assays used to evaluate antioxidant capacity, presenting experimental data from published studies on similar 4-oxo-4H-chromene-2-carboxylic acid and other chromene derivatives. Detailed experimental protocols and workflows are provided to guide researchers in the potential evaluation of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid.

Comparative Antioxidant Activity of Chromene Derivatives

The antioxidant capacity of various chromene derivatives has been evaluated using several standard assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds from the literature, providing a benchmark for the potential activity of this compound. Lower IC50 values indicate greater antioxidant activity.

Compound/DerivativeAssayIC50 (µM)StandardStandard IC50 (µM)
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivative (4f) [1]DPPH Radical Scavenging< 50Ascorbic Acid51.06 ± 0.11
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivative (4k) [1]DPPH Radical Scavenging< 50Ascorbic Acid51.06 ± 0.11
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivative (4c) [1]DPPH Radical Scavenging50.35 ± 0.06Ascorbic Acid51.06 ± 0.11
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivative (4e) [1]DPPH Radical Scavenging52.61 ± 0.27Ascorbic Acid51.06 ± 0.11
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivative (4h) [1]Nitric Oxide Scavenging38.40Ascorbic Acid50.86
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivative (4e) [1]Nitric Oxide Scavenging39.22Ascorbic Acid50.86
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivative (4b) [1]Nitric Oxide Scavenging41.23Ascorbic Acid50.86
Various 4H-Chromene derivatives [2]DPPH Radical ScavengingGood activityAscorbic AcidNot specified
7-hydroxychroman-2-carboxylic acid N-alkylamides (4e-g) [3][4]Lipid Peroxidation Inhibition3 times more potent than TroloxTroloxNot specified

Experimental Protocols for Antioxidant Assays

The following are detailed methodologies for common in vitro antioxidant assays that can be used to validate the activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[5] The decrease in absorbance is measured spectrophotometrically.[5]

Protocol:

  • Solution Preparation:

    • Prepare a 0.1 mM DPPH stock solution in methanol.[5] Store in a dark bottle at 4°C.

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, DMSO).

    • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid[5], Trolox[6]) to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each dilution of the test compound or standard to separate wells.[5]

    • Add 100 µL of the DPPH working solution to each well.[5]

    • Prepare a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.[5]

    • Prepare a blank well containing 200 µL of the solvent.[5]

    • Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measurement and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.[5]

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add DPPH Solution to all wells (except blank) prep_sample Prepare Test Compound Stock & Dilutions pipette Pipette Blank, Control, Sample & Standard into 96-well plate prep_sample->pipette prep_std Prepare Standard (e.g., Ascorbic Acid) Stock & Dilutions prep_std->pipette pipette->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[7] The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[7]

Protocol:

  • Solution Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[7]

    • To generate the ABTS•+ radical, mix equal volumes of the ABTS stock solution and the potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7][8]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare a stock solution and serial dilutions of the test compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the test compound or standard to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.[9]

    • Mix and incubate at room temperature for a set time (e.g., 6 minutes).[9]

  • Measurement and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_abts Prepare 7 mM ABTS & 2.45 mM K₂S₂O₈ gen_radical Generate ABTS•+ (mix and incubate 12-16h in dark) prep_abts->gen_radical dilute_radical Dilute ABTS•+ to Absorbance of ~0.7 at 734 nm gen_radical->dilute_radical reaction Mix Test Compound/ Standard with Diluted ABTS•+ prep_samples Prepare Test Compound & Standard Dilutions prep_samples->reaction incubate Incubate (e.g., 6 min, RT) reaction->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine Determine IC50 or TEAC Value calculate->determine

Workflow for the ABTS antioxidant assay.
Superoxide Radical Scavenging Assay

This assay measures the scavenging of superoxide radicals (O2•−), which are generated in a phenazine methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan. The antioxidant activity is measured by the inhibition of NBT reduction.[10][11]

Protocol:

  • Solution Preparation:

    • Prepare solutions of NBT (e.g., 156 µM), NADH (e.g., 468 µM), and PMS (e.g., 60 µM) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).[11]

    • Prepare a stock solution and serial dilutions of the test compound and a standard (e.g., Quercetin, Ascorbic Acid[10]).

  • Assay Procedure:

    • In a 96-well plate, add the test compound or standard, NBT solution, and NADH solution to each well.[10]

    • Initiate the reaction by adding the PMS solution.[10]

    • Incubate at room temperature for a short period (e.g., 2-5 minutes).[10][11]

  • Measurement and Analysis:

    • Measure the absorbance at 560 nm.[10][11]

    • Calculate the percentage of superoxide radical scavenging as described for the DPPH assay.

    • Determine the IC50 value.[10]

Relevant Signaling Pathways

Antioxidants can exert their effects through various cellular mechanisms, including the modulation of signaling pathways involved in the response to oxidative stress. One of the most critical pathways is the Nrf2-Keap1 pathway.

Nrf2-Keap1 Pathway:

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophiles (including some antioxidant compounds), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.

The Nrf2-Keap1 antioxidant response pathway.

Conclusion

While direct experimental evidence for the antioxidant activity of this compound is currently lacking, the data from structurally similar chromene derivatives suggest that it possesses the potential for significant antioxidant effects. The presence of the 4-oxo group and the carboxylic acid at the 2-position are common features in bioactive chromenes. The fluoro-substitution at the 7-position may further modulate its activity.

The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to undertake the in vitro validation of this compound's antioxidant properties. Further studies employing the assays described herein are warranted to definitively characterize its antioxidant profile and potential for therapeutic applications.

References

Assessing the Selectivity of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy and minimal side effects is a central focus of oncological research. Chromene scaffolds have emerged as a promising class of compounds with diverse biological activities, including potent anticancer properties. This guide provides a comparative assessment of the anti-proliferative effects of chromene derivatives, with a focus on the potential selectivity of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid. Due to the limited publicly available data on this specific compound, this guide leverages information on its structural isomer, 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid, and other relevant chromene derivatives to provide a comparative context for its potential selectivity and mechanism of action.

Comparative Cytotoxicity Data

Compound/AlternativeCancer Cell LineCell TypeIC50 (µM)Non-Cancerous Cell LineIC50 (µM)Selectivity Index (SI)
7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid (Isomer) A549Lung Carcinoma5.13Not Reported--
MCF-7Breast Adenocarcinoma0.48Not Reported--
U937Histiocytic Lymphoma0.78Not Reported--
Alternative: 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivative (5e) A549Lung Carcinoma20.53Not Reported--
NCI-H460Large Cell Lung Cancer29.19Not Reported--
Alternative: Benzochromene derivative Various (7 lines)Multiple4.6 - 21.5Not Reported--

Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 value for the non-cancerous cell line to the IC50 value for the cancer cell line. An SI value greater than 1 indicates a degree of selective cytotoxicity towards cancer cells. The absence of data for non-cancerous cell lines for the listed compounds prevents the calculation of their SI.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a fundamental method for assessing the cytotoxic potential of a compound. The following are detailed methodologies for commonly employed in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer and non-cancerous cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (solvent) alone.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound treatment, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The bound SRB dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at approximately 510 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, the IC50 value is calculated from the dose-response curve.

Visualizing Experimental and Logical Frameworks

To provide a clear understanding of the experimental workflow and the potential mechanism of action, the following diagrams are presented in DOT language.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis A Cell Line Culture (Cancer & Normal) C Cell Seeding (96-well plates) A->C B Compound Preparation (Serial Dilutions) D Compound Treatment (48-72h) B->D C->D E Cytotoxicity Assay (e.g., MTT, SRB) D->E F Absorbance Reading E->F G Dose-Response Curve F->G H IC50 & Selectivity Index Calculation G->H

Caption: Experimental workflow for assessing cytotoxicity.

Based on the mechanism of its structural isomer, this compound may potentially inhibit monocarboxylate transporters (MCTs), which are crucial for cancer cell metabolism.

G A 7-Fluoro-4-oxo-4H-chromene- 2-carboxylic acid B Inhibition of Monocarboxylate Transporters (MCT1/MCT4) A->B C Reduced Lactate Efflux B->C D Intracellular Acidosis C->D E Disruption of Glycolysis C->E F Inhibition of Cancer Cell Proliferation D->F E->F G Induction of Apoptosis F->G

Caption: Postulated signaling pathway for anticancer activity.

A Comparative Analysis of the Photostability of Fluorinated and Non-Fluorinated Chromone-Based Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of robust fluorescent probes is paramount for generating reliable and reproducible data in biological imaging and drug development. Chromone-based dyes have emerged as versatile scaffolds for the design of novel fluorophores. A key performance metric for these dyes is their photostability—the ability to resist photochemical degradation upon exposure to light. This guide provides an objective comparison of the photostability of fluorinated and non-fluorinated chromone-based dyes, supported by experimental data from the scientific literature.

Quantitative Photostability Comparison

The following table summarizes the photobleaching quantum yields for a series of non-fluorinated 7-aryl-3-hydroxychromone dyes. Research suggests that fluorination of organic fluorophores generally leads to an increase in photostability. For instance, studies on other dye classes like coumarins and polyaromatics have shown that fluorination results in improved photostability and enhanced fluorescence quantum yields[1]. Furthermore, the introduction of fluorine at the 3-position of the related flavone scaffold has been shown to enhance antioxidant activity, which can be correlated with increased resistance to photo-oxidative degradation[2]. While specific Φb values for fluorinated chromones are not yet widely reported, the general trend in dye chemistry suggests they would be lower than their non-fluorinated analogs.

Dye StructureSubstituent (R)Photobleaching Quantum Yield (Φb) x 10-4Solvent
Non-Fluorinated 7-Aryl-3-Hydroxychromone H1.5Acetonitrile
OMe1.2Acetonitrile
NMe22.1Acetonitrile
Hypothetical Fluorinated Analog CF3Expected to be < 1.5Acetonitrile

Data for non-fluorinated chromones is adapted from studies on 7-aryl-3-hydroxychromones. The value for the hypothetical fluorinated analog is an educated estimation based on the general effects of fluorination on dye photostability observed in the literature.

Experimental Protocols

The determination of photostability parameters is crucial for the objective comparison of fluorescent dyes. Below are detailed methodologies for key experiments cited in the literature for assessing the photostability of chromone-based dyes.

Measurement of Photobleaching Quantum Yield (Φb)

The photobleaching quantum yield is determined by measuring the rate of photodegradation of the dye in solution upon continuous irradiation.

Materials:

  • Chromone-based dye solution (e.g., 10 µM in a spectroscopic grade solvent like acetonitrile or PBS)

  • A stable light source with a known photon flux (e.g., a continuous wave laser or a filtered arc lamp)

  • A UV-Vis spectrophotometer or a spectrofluorometer

  • A quartz cuvette with a defined path length

  • Actinometer solution for calibration of the light source (e.g., ferrioxalate)

Procedure:

  • Light Source Calibration: The photon flux of the irradiation source is first determined using a chemical actinometer.

  • Sample Preparation: A solution of the chromone dye of known concentration is prepared in the desired solvent and placed in a quartz cuvette.

  • Initial Absorbance/Fluorescence Measurement: The initial absorbance or fluorescence intensity of the sample is measured at the dye's absorption maximum (for absorbance) or emission maximum (for fluorescence).

  • Continuous Irradiation: The sample is then continuously irradiated with the calibrated light source.

  • Time-course Measurement: At regular time intervals, the irradiation is paused, and the absorbance or fluorescence spectrum is recorded.

  • Data Analysis: The decrease in absorbance or fluorescence intensity over time is plotted. The initial rate of photobleaching is determined from the slope of this plot.

  • Calculation of Φb: The photobleaching quantum yield is calculated using the following equation:

    Φb = (dC/dt) / (I0 * (1 - 10-A) * (V/S))

    where:

    • dC/dt is the initial rate of change of dye concentration

    • I0 is the incident photon flux

    • A is the absorbance of the solution at the excitation wavelength

    • V is the volume of the solution

    • S is the irradiated surface area

Factors Influencing Photostability

The photostability of a chromone-based dye is not an intrinsic property but is influenced by a multitude of factors. Understanding these factors is crucial for designing robust dyes and for the proper execution of fluorescence experiments.

G Factors Influencing Chromone Dye Photostability cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Environmental Factors Molecular_Structure Molecular Structure (e.g., Fluorination, Substituents) Triplet_State_Yield Triplet State Quantum Yield Molecular_Structure->Triplet_State_Yield influences Reactivity_of_Excited_States Reactivity of Excited States Molecular_Structure->Reactivity_of_Excited_States influences Photostability Photostability Triplet_State_Yield->Photostability decreases Reactivity_of_Excited_States->Photostability decreases Excitation_Light Excitation Light (Intensity, Wavelength) Excitation_Light->Photostability decreases with higher intensity Oxygen_Concentration Molecular Oxygen Concentration Oxygen_Concentration->Photostability decreases with higher concentration Solvent_Properties Solvent Properties (Polarity, Viscosity, pH) Solvent_Properties->Photostability can increase or decrease Presence_of_Quenchers Presence of Quenchers (e.g., ROS, metal ions) Presence_of_Quenchers->Photostability decreases

Caption: Key intrinsic and environmental factors that modulate the photostability of chromone-based dyes.

Experimental Workflow for Photostability Assessment

A systematic workflow is essential for the accurate and reproducible assessment of the photostability of fluorescent dyes.

G Workflow for Photostability Comparison Start Start: Select Dyes Dye_Characterization Characterize Dyes (Absorbance, Emission, Quantum Yield) Start->Dye_Characterization Sample_Preparation Prepare Equimolar Solutions in Identical Solvent Dye_Characterization->Sample_Preparation Irradiation_Setup Set up Controlled Irradiation System Sample_Preparation->Irradiation_Setup Time_Course_Measurement Perform Time-Course Fluorescence/Absorbance Measurement Irradiation_Setup->Time_Course_Measurement Data_Analysis Analyze Photobleaching Kinetics Time_Course_Measurement->Data_Analysis Calculate_Parameters Calculate Photostability Parameters (Φb, t1/2) Data_Analysis->Calculate_Parameters Comparison Compare Photostability of Dyes Calculate_Parameters->Comparison End End: Conclude Comparison->End

Caption: A standardized workflow for the comparative assessment of the photostability of fluorescent dyes.

References

The Critical Influence of Fluorine Positioning on the Biological Activity of Chromone-2-Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Its unique properties, including high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The chromone-2-carboxylic acid framework is a well-established privileged structure, known for a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] This guide evaluates the pivotal role that the position of a fluorine substituent on the chromone ring plays in dictating the biological activity of this promising class of compounds.

While direct comparative studies across all positional isomers of fluoro-chromone-2-carboxylic acids are limited in publicly available literature, this guide synthesizes findings from closely related analogs and foundational studies to provide a clear perspective on the structure-activity relationships (SAR) governed by fluorine placement.

Comparative Analysis of Biological Activity

The precise placement of a fluorine atom on the chromone nucleus can dramatically alter the compound's interaction with biological targets. While a comprehensive dataset for all positional isomers of fluoro-chromone-2-carboxylic acid is not available, we can draw significant insights from related fluorinated compounds.

A seminal study on fluorinated norepinephrines provides a compelling illustration of this principle. The position of a single fluorine atom on the aromatic ring dictates the compound's selectivity for adrenergic receptors, completely switching its biological function.

Table 1: Influence of Fluorine Position on the Adrenergic Receptor Selectivity of Fluorinated Norepinephrines [2]

CompoundFluorine PositionPredominant Biological ActivityReceptor Affinity
2-Fluoronorepinephrineortho-Nearly pure β-adrenergic agonistHigh affinity for β-adrenergic receptors
5-Fluoronorepinephrinemeta-Mixed α- and β-adrenergic agonistRetains affinity for both α- and β-adrenergic receptors
6-Fluoronorepinephrinepara-α-adrenergic agonistHigh affinity for α-adrenergic receptors

This data underscores the profound electronic and steric influence of fluorine's location, a principle that is broadly applicable in drug design.

In the context of chromones, a study on 7-fluorochromone-based thiosemicarbazones as α-glucosidase inhibitors highlights the therapeutic potential of fluorination at the 7-position. The 7-fluoro-chromone scaffold served as the basis for a series of compounds with potent inhibitory activity.

Table 2: α-Glucosidase Inhibitory Activity of Selected 7-Fluorochromone-Based Thiosemicarbazones [3][4]

Compound IDR-Group on ThiosemicarbazoneIC₅₀ (µM)
3k 4-Cl-phenyl6.40 ± 0.15
3b 2-Cl-phenyl10.33 ± 0.24
3t 4-F-phenyl10.79 ± 0.28
3j 4-Br-phenyl11.30 ± 0.24
Acarbose (Reference)-856.41 ± 1.14

The potent activity of these 7-fluoro derivatives suggests that this position is favorable for interaction with the α-glucosidase active site.[3] The structure-activity relationship (SAR) assessment indicated that various substituents on the thiosemicarbazone moiety significantly influenced the α-glucosidase inhibition.[3][4]

Experimental Protocols

Synthesis of Fluorinated Chromone-2-Carboxylic Acids

The synthesis of fluorinated chromone-2-carboxylic acids can be achieved through various established routes. A common method involves the condensation of a fluorinated 2'-hydroxyacetophenone with diethyl oxalate, followed by cyclization and hydrolysis.

General Procedure:

  • Condensation: A solution of the appropriately fluorinated 2'-hydroxyacetophenone and diethyl oxalate in a suitable solvent (e.g., ethanol) is treated with a base, such as sodium ethoxide. The mixture is stirred at room temperature to yield the corresponding ethyl 2-(2-hydroxy-fluorobenzoyl)acetate intermediate.

  • Cyclization: The intermediate is then subjected to acid-catalyzed cyclization. This is typically achieved by heating the compound in the presence of a strong acid like hydrochloric acid in an ethanolic solution. This step forms the ethyl 4-oxo-fluoro-4H-chromene-2-carboxylate.

  • Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid. This is generally carried out by heating the ethyl ester with an aqueous solution of a base (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the desired fluorinated chromone-2-carboxylic acid.

G cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Hydrolysis cluster_product Final Product Fluorinated 2'-hydroxyacetophenone Fluorinated 2'-hydroxyacetophenone node_step1 Claisen Condensation Fluorinated 2'-hydroxyacetophenone->node_step1 NaOEt, EtOH Diethyl oxalate Diethyl oxalate Diethyl oxalate->node_step1 node_intermediate Ethyl 2-(2-hydroxy-fluorobenzoyl)acetate node_step1->node_intermediate node_step2 Acid-Catalyzed Cyclization node_intermediate->node_step2 HCl, EtOH, Heat node_intermediate2 Ethyl fluoro-chromone-2-carboxylate node_step2->node_intermediate2 node_step3 Base-Mediated Hydrolysis & Acidification node_intermediate2->node_step3 1. NaOH(aq), Heat 2. HCl(aq) node_product Fluorinated Chromone-2-Carboxylic Acid node_step3->node_product

In Vitro α-Glucosidase Inhibition Assay[3]

This assay is used to determine the potency of compounds in inhibiting the α-glucosidase enzyme, which is a target for managing type 2 diabetes.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (e.g., pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compounds (dissolved in a small amount of DMSO and diluted with buffer).

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate again at 37°C for a set period (e.g., 20 minutes).

  • Measurement: Stop the reaction by adding a sodium carbonate solution. The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (containing enzyme and substrate but no inhibitor). The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Hypothetical Signaling Pathway and Mechanism of Action

While the specific signaling pathways for many chromone derivatives are still under investigation, their anticancer effects are often attributed to the inhibition of key cellular kinases or enzymes involved in cell proliferation and survival, such as Topoisomerase II. Fluorination can enhance the binding to such targets.

G Fluoro-Chromone Fluoro-Chromone Topoisomerase II Topoisomerase II Fluoro-Chromone->Topoisomerase II Inhibition DNA Replication DNA Replication Topoisomerase II->DNA Replication Required for Cell Cycle Cell Cycle DNA Replication->Cell Cycle Progression G2/M Arrest G2/M Arrest Cell Cycle->G2/M Arrest Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Conclusion

The position of a fluorine atom on the chromone-2-carboxylic acid scaffold is a critical determinant of its biological activity and target selectivity. As evidenced by studies on related fluorinated molecules, a simple positional shift can fundamentally alter a compound's pharmacological profile, turning a β-agonist into an α-agonist, for example.[2] The potent α-glucosidase inhibitory activity of 7-fluorochromone derivatives further highlights that specific fluorination patterns can yield highly active compounds for defined therapeutic targets.[3]

For researchers in drug discovery, these findings emphasize the importance of systematic evaluation of all possible positional isomers of a fluorinated lead compound. Future work should focus on the synthesis and parallel biological screening of a complete set of fluoro-chromone-2-carboxylic acid isomers (5-F, 6-F, 7-F, and 8-F) against a panel of relevant biological targets (e.g., various cancer cell lines, inflammatory enzymes, and microbial strains). This will provide a comprehensive understanding of the SAR and enable the rational design of next-generation chromone-based therapeutics with optimized potency and selectivity.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid (CAS No. 128942-39-2), ensuring compliance with general safety standards and regulatory guidelines.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

Always wear the following minimum PPE when handling this compound:

PPE CategorySpecific Requirement
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.

In the event of a spill, the affected area should be evacuated. Small spills can be absorbed with an inert material, such as vermiculite or sand, and collected for disposal as hazardous waste.[1] All materials used for spill cleanup should also be treated as hazardous waste.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program.[1][2] Do not dispose of this chemical down the drain or in regular trash.[1][3]

1. Waste Identification and Segregation:

  • Classification: Treat this compound as a solid hazardous chemical waste.

  • Segregation: Do not mix this compound with other waste streams, particularly liquid or non-halogenated waste, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

2. Waste Container Selection and Labeling:

  • Container: Use a container that is compatible with the chemical. The original product container is often the best choice.[1] The container must be in good condition, free of leaks, and have a secure, screw-top cap.[1][4]

  • Labeling: Label the waste container clearly as soon as the first waste is added.[1][2][4] The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound".

    • The CAS Number: "128942-39-2".

    • The name and contact information of the generating laboratory or researcher.

    • An indication of the primary hazards (e.g., "Irritant," "Handle with Care").

3. Waste Accumulation and Storage:

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[2][4]

  • Conditions: The container must be kept closed at all times, except when adding waste.[1][4] Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to prevent the spread of material in case of a leak.[1]

4. Requesting Waste Pickup:

  • Once the container is full or is no longer needed, submit a request for waste pickup through your institution's EHS department or equivalent.[1]

  • Do not exceed the storage limits for hazardous waste in your laboratory, which are typically no more than 55 gallons of hazardous waste at any one time.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound A Start: Unused or Waste This compound B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Is this a spill? B->C D Absorb with Inert Material (e.g., Vermiculite) C->D Yes F Select Compatible Container with Secure Lid C->F No E Package as Solid Hazardous Waste D->E G Affix 'Hazardous Waste' Label - Chemical Name - CAS Number - Lab Contact E->G F->G H Store in Designated Satellite Accumulation Area G->H I Keep Container Closed H->I J Request Pickup from Institutional EHS I->J K End: Proper Disposal by Approved Waste Handler J->K

References

Personal protective equipment for handling 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid (CAS No. 128942-39-2). The following procedures are based on safety data for structurally similar compounds and are intended to ensure the safe handling of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Face ShieldRecommended when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesCompatible gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.
Body Protection Laboratory CoatTo be worn over personal clothing.
Protective ClothingAs needed to prevent skin exposure.
Respiratory Protection Government-Approved RespiratorRequired when working outside of a well-ventilated area or when dust/fumes may be generated.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure that a safety shower and eye wash station are readily accessible.

    • Inspect all PPE for integrity before use.

  • Handling the Compound :

    • Avoid all personal contact with the chemical, including inhalation of dust or fumes.

    • Wear the appropriate PPE as detailed in the table above.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly with soap and water after handling.

  • In Case of Exposure :

    • Eye Contact : Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.

    • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material in a designated, properly labeled, and sealed container.

  • Disposal :

    • Dispose of contents and container in accordance with all local, regional, national, and international regulations.

    • Discharge into the environment must be avoided.

  • Spill Cleanup :

    • In case of a spill, avoid generating dust.

    • Wear appropriate PPE, including respiratory protection.

    • For dry spills, carefully sweep or vacuum the material and place it in a sealed container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

Workflow for Safe Handling

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。